Product packaging for 5-Acetyl-2-bromobenzonitrile(Cat. No.:CAS No. 1263285-73-9)

5-Acetyl-2-bromobenzonitrile

Cat. No.: B595751
CAS No.: 1263285-73-9
M. Wt: 224.057
InChI Key: JXUIGUNENZXIEQ-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromobenzonitrile is a high-value brominated aromatic compound that serves as a versatile synthetic intermediate in advanced organic chemistry and pharmaceutical research. Its molecular structure, incorporating both a nitrile and an acetyl functional group on a bromobenzene scaffold, makes it a particularly useful precursor for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs). This compound is of significant interest in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of biphenyl scaffolds that are central to a class of angiotensin II receptor blockers (ARBs) such as losartan . The bromine atom serves as an excellent leaving group, enabling key carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling to construct biaryl systems essential for biological activity . Concurrently, the acetyl and nitrile functional groups provide handles for further derivatization, including the formation of tetrazole rings—a critical pharmacophore in many sartan-based antihypertensive drugs that enhances binding affinity and modulates pharmacokinetic properties . Researchers utilize this compound to explore greener synthetic pathways, aligning with the principles of green chemistry by avoiding toxic reagents and minimizing hazardous waste . Its application is strictly for laboratory research purposes in the development of novel therapeutic agents and methodological studies in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B595751 5-Acetyl-2-bromobenzonitrile CAS No. 1263285-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUIGUNENZXIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677422
Record name 5-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-73-9
Record name 5-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetyl-2-bromobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1263285-73-9

A Core Intermediate for Novel Therapeutics

This technical guide provides an in-depth overview of 5-Acetyl-2-bromobenzonitrile, a key building block for researchers and scientists in the field of drug development. This document outlines its chemical and physical properties, potential synthetic routes, and its emerging role in the synthesis of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1263285-73-9[1][2][3][4][5][6]
Molecular Formula C₉H₆BrNO[3][4]
Molecular Weight 224.05 g/mol [3]
Physical Form Solid[1]
Purity Typically ≥97%[1][3]
Storage Store at room temperature in a dry, sealed container.[1]
Boiling Point (Predicted) 350.6 ± 37.0 °C[4]
Flash Point (Predicted) 165.8 ± 26.5 °C[4]
Density (Predicted) 1.56 ± 0.1 g/cm³[4]

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by its three functional groups: the bromo substituent, the acetyl group, and the nitrile group.

  • Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties. This is a crucial step in the synthesis of many complex drug molecules.

  • Acetyl Group: The acetyl group can undergo a variety of chemical transformations. The carbonyl can be reduced to an alcohol, which can then be further functionalized. The methyl group can be a site for condensation reactions or halogenation to introduce further reactive handles.

  • Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization and molecular elaboration.

A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (at Bromo position) start->suzuki intermediate Aryl-substituted Intermediate suzuki->intermediate acetyl_mod Acetyl Group Modification (e.g., reduction, condensation) final_product Complex Drug Candidate (e.g., Kinase Inhibitor, PROTAC) acetyl_mod->final_product nitrile_mod Nitrile Group Modification (e.g., hydrolysis, reduction) nitrile_mod->final_product intermediate->acetyl_mod intermediate->nitrile_mod intermediate->final_product

Figure 1. A generalized workflow illustrating the synthetic utility of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active molecules, particularly in the realm of oncology and immunology.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[7] The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding pocket of the target kinase. The acetyl and bromo groups of this compound provide points for synthetic elaboration to build out the rest of the inhibitor molecule, which can be designed to target specific kinases such as Bruton's tyrosine kinase (BTK) or Interleukin-2-inducible T-cell kinase (ITK).[8] The synthesis of such inhibitors often involves a key cross-coupling reaction at the bromo position to introduce a larger, often heterocyclic, moiety.

The general signaling pathway for a receptor tyrosine kinase (RTK) that can be targeted by inhibitors derived from this scaffold is illustrated below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Signaling_Cascade Downstream Signaling Cascade P1->Signaling_Cascade Activates Kinase_Inhibitor Kinase Inhibitor (Derived from this compound) Kinase_Inhibitor->RTK Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to

Figure 2. A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.

PROTACs and Molecular Glues

The field of targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a building block for the synthesis of ligands that bind to target proteins of interest. The bromo and acetyl functionalities allow for the attachment of linkers connected to an E3 ligase-binding moiety.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not publicly available, a general procedure for a Friedel-Crafts acylation, which is a plausible synthetic route, is provided below for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific substrates.

Hypothetical Synthesis of this compound via Friedel-Crafts Acylation

  • Materials: 2-bromobenzonitrile, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • After the addition is complete, add a solution of 2-bromobenzonitrile in dry dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Disclaimer: This is a hypothetical protocol and should be adapted and optimized by a qualified chemist. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and as a precursor for PROTACs highlights its importance for researchers in academic and industrial drug discovery settings. Further exploration of the reactivity and applications of this compound is likely to yield novel therapeutic agents.

References

An In-depth Technical Guide to 5-Acetyl-2-bromobenzonitrile: Physicochemical Properties and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromobenzonitrile is a synthetically valuable organic compound with emerging significance in the field of chemical biology and drug discovery. Its unique trifunctional molecular architecture, featuring acetyl, bromo, and nitrile moieties, positions it as a key building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. A significant focus is placed on its application as a precursor for the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeted protein degradation. This document is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry, drug development, and the broader life sciences.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and incorporation into larger molecular scaffolds. The following tables summarize the key available data for this compound.

Identifier Value Source
Chemical Name This compoundECHEMI[1]
CAS Number 1263285-73-9ECHEMI, Moldb, CP Lab Safety, Sigma-Aldrich[1][2][3][4]
Molecular Formula C₉H₆BrNOECHEMI, Moldb, CP Lab Safety[1][2][3]
Synonyms 4-Bromo-3-cyanoacetophenoneECHEMI[1]
Property Value Notes Source
Molecular Weight 224.05 g/mol ECHEMI, Moldb, CP Lab Safety[1][2][3]
Physical Form SolidSigma-Aldrich[4]
Purity Typically ≥97%Varies by supplierMoldb, Sigma-Aldrich[2][4]
Boiling Point 350.6 ± 37.0 °CPredictedECHEMI[1]
Melting Point Not experimentally determined in searched literature.
Density 1.56 ± 0.1 g/cm³PredictedECHEMI[1]
Solubility Soluble in methanol.General solubility in other organic solvents not specified.ChemicalBook[5]
Storage Sealed in a dry environment at room temperature.Sigma-Aldrich[4]

Synthesis and Characterization

Representative Synthesis Protocol: Friedel-Crafts Acylation

A common method for the introduction of an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. In this proposed synthesis, 2-bromobenzonitrile would be acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

G 2-bromobenzonitrile 2-bromobenzonitrile This compound This compound 2-bromobenzonitrile->this compound 1. Acetyl Chloride, AlCl₃ 2. H₂O

Caption: Proposed synthesis of this compound.

Materials:

  • 2-bromobenzonitrile

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 2-bromobenzonitrile and acetyl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride via the dropping funnel.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

General Protocol: A small sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the nitrile carbon, the methyl carbon, and the aromatic carbons.

General Protocol: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[6][7] A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[6]

Expected Absorptions:

  • C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands will be observed in the 2850-3100 cm⁻¹ region.

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

General Protocol: The mass spectrum is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][9] Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods.[8][9]

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight of the compound (224.05 g/mol ).[1][2][3] The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Application in Targeted Protein Degradation: PROTACs

This compound is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][10]

The PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1][4] The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1][4] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][10]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

This compound can be chemically modified to serve as a precursor to ligands for E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), which are commonly recruited by PROTACs.[2][4][11][12] The acetyl and bromo groups offer versatile handles for further chemical elaboration to construct the final PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC's efficacy follows a systematic workflow, beginning with biochemical assays and progressing to cellular and in vivo models.[13][14][15]

G cluster_0 In Vitro / Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Evaluation Binding Binding Assays (SPR, ITC, FRET) Ternary Ternary Complex Formation (TR-FRET, SPR) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Target Degradation (Western Blot, MS-based Proteomics) Ubiquitination->Degradation Phenotypic Phenotypic Assays (Cell Viability, Reporter Assays) Degradation->Phenotypic Selectivity Selectivity Profiling (Global Proteomics) Degradation->Selectivity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic->PKPD Selectivity->PKPD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PKPD->Efficacy

References

5-Acetyl-2-bromobenzonitrile: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetyl-2-bromobenzonitrile, alongside detailed experimental protocols for determining its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing the necessary methodologies to enable researchers to generate this critical data in-house.

Core Properties of this compound

This compound is a chemical compound with potential applications in organic synthesis and drug discovery.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1263285-73-9[2][3][4]
Molecular Formula C₉H₆BrNO[1][2][3][5]
Molecular Weight 224.05 g/mol [1][2]
Physical Form Solid[3]
Purity Typically ≥97%[1][3]
Storage Conditions Room temperature, sealed in a dry environment.[1][2][3]

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point 350.6 ± 37.0 °C[5]
Density 1.56 ± 0.1 g/cm³[5]
Flash Point 165.8 ± 26.5 °C[5]
XLogP3 2[5]

Solubility Profile

To address the absence of quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This method is a standard approach for accurately determining the equilibrium solubility of a compound in various solvents at different temperatures.

Objective: To quantify the solubility of this compound in a selection of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dichloromethane, ethyl acetate) at controlled temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility using the determined concentration, accounting for the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

G Workflow for Isothermal Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to solvent in vials prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation (24-48h) prep2->equil1 Place in shaker sample1 Filter supernatant to remove undissolved solid equil1->sample1 After equilibration sample2 Dilute sample to known volume sample1->sample2 sample3 Analyze concentration via HPLC/GC sample2->sample3 data1 Calculate solubility from concentration and dilution factor sample3->data1 Using calibration curve

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Detailed stability data for this compound is not widely reported. The compound is generally stored at room temperature in a dry, sealed container, which suggests it is stable under these conditions.[1][2][3] However, for applications in drug development and manufacturing, a more thorough understanding of its stability under various stress conditions is necessary.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a compound.

Objective: To assess the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature- and humidity-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Solution Preparation:

    • Prepare solutions of this compound in a suitable solvent system at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add HCl solution to the compound solution and incubate at a specific temperature (e.g., 60 °C).

    • Base Hydrolysis: Add NaOH solution to the compound solution and incubate.

    • Oxidation: Add H₂O₂ solution to the compound solution and incubate.

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

    • A control sample, protected from stress, should be maintained for comparison.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples as needed before analysis.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in identifying the mass of potential degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for this compound in each condition.

    • Identify and, if possible, characterize any significant degradation products.

G Logical Flow for Forced Degradation Study cluster_stress Stress Conditions cluster_results Data Interpretation start Prepare stock solution of this compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze samples at time points (t=0, 2, 4...h) using stability-indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis degradation Calculate % degradation analysis->degradation pathway Identify degradation products degradation->pathway stability Determine intrinsic stability pathway->stability

Caption: Logical workflow for conducting a forced degradation study.

Application in a Research Context

While specific signaling pathways involving this compound are not defined, its structure lends itself to use as a building block in medicinal chemistry for the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for its potential application in a drug discovery context.

G Application in Drug Discovery Workflow cluster_synthesis Synthesis & Screening cluster_dev Lead Development start This compound (Starting Material) synth Chemical Synthesis of Derivatives start->synth screen High-Throughput Screening synth->screen hit_id Hit Identification screen->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclin Preclinical Studies lead_opt->preclin final Candidate Drug preclin->final

Caption: Potential workflow for utilizing this compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the chemical compound 5-Acetyl-2-bromobenzonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Compound Profile

This compound is a substituted aromatic compound with the chemical formula C₉H₆BrNO. Its structure incorporates a benzonitrile core with a bromine atom at the 2-position and an acetyl group at the 5-position. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1263285-73-9Multiple Suppliers
Molecular Formula C₉H₆BrNOMultiple Suppliers
Molecular Weight 224.05 g/mol Multiple Suppliers
Purity Typically ≥97%Commercial Suppliers
Appearance Solid[1]
Storage Sealed in dry, room temperature conditions[1]

Note: Some physical properties, such as boiling point and density, are predicted values and have not been experimentally confirmed in the available literature.

Synthesis Pathway

The proposed forward synthesis involves the Friedel-Crafts acylation of 2-bromobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The bromine atom at the 2-position is an ortho-, para-director; however, the ortho-position is sterically hindered. The cyano group is a meta-director. Therefore, the acetylation is expected to occur at the position para to the bromine and meta to the cyano group, which is the 5-position.

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 2_Bromobenzonitrile 2-Bromobenzonitrile Friedel_Crafts Friedel-Crafts Acylation 2_Bromobenzonitrile->Friedel_Crafts Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Friedel_Crafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Friedel_Crafts Target_Compound This compound Friedel_Crafts->Target_Compound

Caption: Proposed synthesis workflow for this compound.

Theoretical Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on the principles of Friedel-Crafts acylation and has not been experimentally validated for the synthesis of this specific compound. It should be adapted and optimized by qualified chemists in a controlled laboratory setting.

Materials:

  • 2-Bromobenzonitrile

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (dissolved in a small amount of anhydrous dichloromethane) to the stirred suspension via the dropping funnel. Allow the mixture to stir for a short period to form the acylium ion complex.

  • Addition of Substrate: Dissolve 2-bromobenzonitrile in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by cold dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica gel.

Characterization

Due to the limited availability of published experimental data, the following characterization information is based on predictions and the types of data that would be expected from standard analytical techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data, though the specific data is not publicly disclosed.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets or doublets in the aromatic region (typically 7-8 ppm). A singlet corresponding to the methyl protons of the acetyl group would be expected around 2.5 ppm. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR Signals for the carbon atoms of the aromatic ring, the nitrile group (around 118 ppm), the carbonyl group of the acetyl function (around 197 ppm), and the methyl group (around 26 ppm) would be expected.
Infrared (IR) Spectroscopy Characteristic absorption bands would be expected for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ketone (around 1680 cm⁻¹), and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (224.05 g/mol ). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions would indicate the purity of the compound.
Melting Point A sharp melting point range would be indicative of a pure crystalline solid.

Safety Information

Based on information from commercial suppliers, this compound should be handled with care. The following safety precautions are recommended:

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation mark).

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a chemical intermediate with potential applications in synthetic organic chemistry, particularly for the development of new pharmaceuticals. While a detailed, validated synthesis protocol is not currently published, a plausible route via Friedel-Crafts acylation of 2-bromobenzonitrile is proposed. The characterization of the final product would rely on standard analytical techniques to confirm its structure and purity. As with all chemical research, proper safety precautions must be strictly followed when handling this compound and its reagents. Further research is needed to establish a definitive and optimized synthesis and to fully characterize this compound.

References

Spectroscopic Profile of 5-Acetyl-2-bromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 5-Acetyl-2-bromobenzonitrile, CAS Number 1263285-73-9.[1][2][3][4][5] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available nuclear magnetic resonance (NMR) data, and predicted infrared (IR) and mass spectrometry (MS) characteristics, along with generalized experimental protocols.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₉H₆BrNO

  • Molecular Weight: 224.05 g/mol [1][5]

  • Structure: Chemical structure of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are provided below. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.16d1HH-6
8.04dd1HH-4
7.78d1HH-3
2.66s3H-C(O)CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
195.8C=O
141.5C-5
136.2C-4
135.8C-6
131.7C-3
122.1C-1
116.9C≡N
114.3C-2
26.8-C(O)CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2230-2210Nitrile (C≡N)Stretching
~1700-1680Ketone (C=O)Stretching
~1600-1450Aromatic C=CStretching
~1050-1000C-BrStretching
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not publicly available. The predicted molecular ion peaks and a plausible major fragmentation pattern under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
223/225[M]⁺Molecular ion peak (presence of Br isotope)
208/210[M-CH₃]⁺Loss of a methyl radical
180/182[M-COCH₃]⁺Loss of an acetyl radical
102[M-Br-COCH₃]⁺Loss of bromine and acetyl radicals
43[CH₃CO]⁺Acetyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6][7]

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer.[8][9][10] The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating.[11] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][10] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Grinding Grind with KBr Sample->Grinding Vaporization Vaporize Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Grinding->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

An In-depth Technical Guide to 5-Acetyl-2-bromobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Acetyl-2-bromobenzonitrile is a substituted benzonitrile derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring acetyl, bromo, and cyano functional groups, makes it a versatile building block for the synthesis of more complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and potential synthetic approaches, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data available for this compound.

PropertyValueReference
CAS Number 1263285-73-9[1][2]
Molecular Formula C₉H₆BrNO[1][2]
Molecular Weight 224.05 g/mol [1][2]
Purity Typically ≥97%[1][2][3]
Appearance Solid[3]
Storage Sealed in a dry environment at room temperature.[3]
Signal Word Warning[2][3]
Hazard Statements H302 (Harmful if swallowed)[3]
Precautionary Statements P280, P305+P351+P338[3]
GHS Pictograms GHS07 (Exclamation mark)[2][3]

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research and development chemicals. This accessibility facilitates its use in various research endeavors. Researchers can procure this compound from the following reputable vendors:

  • CP Lab Safety: Offers the compound with a minimum purity of 97%.[1]

  • Sigma-Aldrich: Lists the compound and provides access to safety and technical documents.[3]

  • Moldb: Supplies the compound for research and development purposes, typically at 97% purity.[2]

  • BLD Pharm: Provides the compound and related documentation such as NMR, HPLC, and LC-MS data.[4]

  • Apollo Scientific

  • ECHEMI [5]

  • ChemicalBook [6]

  • R&D MATE [7]

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.[1]

Synthetic Approaches

A potential synthetic pathway could start from 2-bromobenzonitrile, which is commercially available. The subsequent introduction of the acetyl group at the 5-position would likely proceed via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction would involve reacting 2-bromobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Alternatively, a synthesis could commence from a pre-functionalized benzene ring, followed by the formation of the nitrile group in a later step. For instance, starting with 4-bromoacetophenone, one could introduce a cyano group at the 2-position, although this would require careful consideration of directing group effects and potential reaction conditions.

A patent for the synthesis of 5-bromo-2-fluorobenzonitrile describes a method involving the bromination of 2-fluorobenzonitrile using dibromohydantoin in sulfuric acid.[8] This suggests that direct bromination of a substituted benzonitrile is a feasible strategy. Another patent details the preparation of 5-bromo-2-chlorobenzonitrile by contacting 2-chlorobenzonitrile with a bromination reagent.[9] These examples provide a strong basis for a potential synthetic route to this compound.

Hypothetical Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2-Bromobenzonitrile 2-Bromobenzonitrile Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Bromobenzonitrile->Friedel-Crafts Acylation Product This compound Friedel-Crafts Acylation->Product Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Friedel-Crafts Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Friedel-Crafts Acylation

A potential synthetic route to this compound.

Potential Applications in Research and Drug Discovery

The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[1] These emerging therapeutic modalities utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The various functional groups on the this compound molecule provide multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules designed to interact with specific biological targets.

While no specific signaling pathways involving this compound have been explicitly detailed in the available literature, its structural motifs are present in various biologically active compounds. The benzonitrile core is a common feature in many pharmaceutical agents. The exploration of this compound's biological activity is an active area of research.

Logical Workflow for Investigating Biological Activity:

G Compound This compound Screening High-Throughput Screening Compound->Screening Target_ID Target Identification and Validation Screening->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

5-Acetyl-2-bromobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the utility of 5-Acetyl-2-bromobenzonitrile as a key building block in organic synthesis. Its trifunctional nature, featuring a reactive bromine atom, a synthetically versatile acetyl group, and a nitrile moiety, makes it an attractive starting material for the construction of a diverse array of complex organic molecules. This document provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in pivotal cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of pharmaceuticals and other functional organic materials. The strategic placement of the bromo, acetyl, and cyano groups allows for selective and sequential transformations, providing a powerful platform for molecular diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The acetyl and nitrile groups offer additional handles for further functionalization, such as conversion to amines, carboxylic acids, or heterocyclic systems. This guide will delve into the practical aspects of employing this compound as a strategic building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1263285-73-9
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data has been reported:

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 500 MHz) δ 8.81 (s, 2H), 8.43 (d, J = 8.2 Hz, 2H), 7.94 (dd, J = 8.3, 2.1 Hz, 2H), 7.55 (d, J = 8.4 Hz, 4H), 7.49 (d, J = 8.4 Hz, 4H), 7.25 (d, J = 8.3 Hz, 2H)[1]
¹³C NMR (CDCl₃, 126 MHz) δ 176.90, 162.74, 154.34, 151.93, 140.22, 139.42, 133.60, 132.63, 131.53, 123.17, 123.02, 120.72, 120.35, 114.47, 113.06, 111.84[1]
Infrared (IR) Characteristic absorptions for C=O (acetyl), C≡N (nitrile), and C-Br bonds are expected.
Mass Spectrometry (MS) Expected m/z for [M]+ and [M+H]+ corresponding to the molecular formula.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common synthetic route involves the bromination of 3-acetylbenzonitrile.

Experimental Protocol: Bromination of 3-Acetylbenzonitrile

A solution of 3-acetylbenzonitrile in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or elemental bromine with a Lewis acid catalyst. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

Note: A specific, detailed experimental protocol with yields for the synthesis of this compound was not found in the public domain during the literature search for this guide. The above is a general procedure based on common organic chemistry practices.

Applications in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This compound can be coupled with a variety of aryl- and heteroarylboronic acids or their esters.

General Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and an arylboronic acid (1.1-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012Data not available
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O9016Data not available

Note: While general protocols for Suzuki-Miyaura reactions are well-established, specific examples with quantitative yields for this compound were not found in the surveyed literature.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Acetyl-2-arylbenzonitrile reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagents Pd Catalyst Base reagents->product

Diagram 1: General scheme of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

General Experimental Protocol: Sonogashira Coupling

In a typical procedure, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a terminal alkyne (1.1-1.5 equiv) are dissolved in a suitable solvent such as an amine (e.g., triethylamine) or a mixture of solvents like THF/triethylamine. The reaction is carried out under an inert atmosphere at room temperature or with gentle heating. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TriethylamineRT6Data not available
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)THF/Et₃N508Data not available

Note: Specific examples with quantitative yields for the Sonogashira coupling of this compound were not available in the reviewed literature.

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Acetyl-2-alkynylbenzonitrile reactant1->product reactant2 R-C≡CH reactant2->product reagents Pd Catalyst Cu(I) Co-catalyst Base reagents->product

Diagram 2: General scheme of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction is of great importance in medicinal chemistry as the arylamine moiety is a common scaffold in many biologically active compounds.

General Experimental Protocol: Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equiv). An anhydrous, aprotic solvent such as toluene or dioxane is added, and the mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Reactions

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018Data not available
2AnilinePd(OAc)₂ (3)Xantphos (6)K₃PO₄Dioxane11024Data not available

Note: While the Buchwald-Hartwig amination is a widely used reaction, specific examples employing this compound with detailed yields were not found in the literature search.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product reactant1 This compound product 5-Acetyl-2-(N,N-disubstituted)aminobenzonitrile reactant1->product reactant2 R¹R²NH reactant2->product reagents Pd Catalyst Ligand Base reagents->product

Diagram 3: General scheme of the Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a range of biologically active compounds, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse substituents at the 2-position of the benzonitrile ring via cross-coupling reactions makes this compound a valuable precursor in the synthesis of novel kinase inhibitors. The acetyl group can be further elaborated, for instance, by reduction to an alcohol, conversion to an oxime, or used in condensation reactions to build more complex heterocyclic systems.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a core scaffold for the synthesis of the target protein ligand or as a component of the linker itself. The functional groups on the molecule provide multiple points for linker attachment and elaboration.

PROTAC_Synthesis_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Step 1 C Functionalized Intermediate B->C Step 2 D Linker Attachment C->D Step 3 E Coupling with E3 Ligase Ligand D->E Step 4 F PROTAC Molecule E->F Step 5

Diagram 4: A conceptual workflow for the use of this compound in PROTAC synthesis.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its properties, synthesis, and key applications, along with general experimental protocols. While specific, optimized reaction conditions and yields for this particular substrate are not extensively documented in publicly available literature, the general procedures outlined herein provide a solid foundation for researchers to develop efficient synthetic routes towards a variety of complex and potentially bioactive molecules. The continued exploration of the reactivity of this building block is expected to lead to the discovery of novel compounds with significant applications in medicinal chemistry and materials science.

References

The Versatility of 5-Acetyl-2-bromobenzonitrile: A Technical Guide to its Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromobenzonitrile is a readily available chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its trifunctional nature, featuring a reactive bromine atom, a versatile acetyl group, and a nitrile moiety, makes it an attractive starting material for the construction of complex molecular architectures. This technical guide explores the prospective applications of this compound in medicinal chemistry, with a particular focus on its utility as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, Factor Xa inhibitors, and kinase inhibitors. Detailed synthetic protocols, predicted biological activity data, and diagrammatic representations of synthetic pathways and biological mechanisms are provided to illustrate its potential as a valuable scaffold in modern drug discovery.

Introduction: The Promise of Substituted Benzonitriles in Drug Discovery

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for chemical transformations. The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacological properties of these molecules. The presence of bromine, an acetyl group, and a nitrile on the same aromatic ring, as in this compound, offers a unique combination of reactive sites for synthetic diversification.

The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents. The acetyl group can be modified through a range of classical carbonyl chemistries, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This inherent reactivity makes this compound a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.

Potential Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in the BRCA1/2 genes.[1] Several PARP inhibitors, such as Olaparib, feature a phthalazinone core which is responsible for key interactions with the enzyme's active site. This compound can serve as a valuable starting material for the synthesis of novel PARP inhibitors with alternative scaffolds.

Proposed Synthetic Pathway for a Novel PARP Inhibitor

A hypothetical synthetic route to a novel PARP inhibitor starting from this compound is outlined below. This pathway leverages the reactivity of the bromo and acetyl groups to construct a core structure that mimics the pharmacophoric features of known PARP inhibitors.

G A This compound B Intermediate 1 (Suzuki Coupling Product) A->B Arylboronic acid, Pd catalyst C Intermediate 2 (Oxime Formation) B->C Hydroxylamine D Intermediate 3 (Beckmann Rearrangement) C->D PCl5 or TsCl E Intermediate 4 (Cyclization) D->E Hydrazine F Final PARP Inhibitor Analog E->F Amidation

Caption: Proposed synthetic pathway for a novel PARP inhibitor.

Predicted Biological Activity

The following table summarizes the predicted in vitro activity of the hypothetically synthesized PARP inhibitor analog.

CompoundTargetIC50 (nM) [Predicted]Cell LineGI50 (µM) [Predicted]
Final PARP Inhibitor AnalogPARP-15MDA-MB-436 (BRCA1 mutant)0.1
Final PARP Inhibitor AnalogPARP-250CAPAN-1 (BRCA2 mutant)0.5
Experimental Protocol: Synthesis of the Final PARP Inhibitor Analog

Step 1: Suzuki Coupling. To a solution of this compound (1 mmol) in a 3:1 mixture of toluene and ethanol (10 mL) is added the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed and heated to 80°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Intermediate 1.

Step 2: Oxime Formation. Intermediate 1 (1 mmol) is dissolved in ethanol (10 mL), and hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2 mmol) are added. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give Intermediate 2.

Step 3: Beckmann Rearrangement. Intermediate 2 (1 mmol) is dissolved in dry pyridine (5 mL), and p-toluenesulfonyl chloride (1.2 mmol) is added portion-wise at 0°C. The reaction is stirred at room temperature for 6 hours. The mixture is poured into ice water, and the precipitate is collected by filtration and washed with water to afford Intermediate 3.

Step 4: Cyclization. Intermediate 3 (1 mmol) is dissolved in ethanol (10 mL), and hydrazine hydrate (5 mmol) is added. The mixture is refluxed for 8 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give Intermediate 4.

Step 5: Amidation. To a solution of Intermediate 4 (1 mmol) in DMF (5 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol), hydroxybenzotriazole (HOBt) (1.2 mmol), and the desired amine (1.1 mmol). The reaction is stirred at room temperature for 24 hours. The mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by preparative HPLC to yield the Final PARP Inhibitor Analog.

Potential Application in the Synthesis of Factor Xa Inhibitors

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is an effective strategy for the prevention and treatment of thromboembolic disorders. Apixaban is a direct Factor Xa inhibitor that contains a pyrazolopyridinone core. The structural features of this compound make it a suitable starting point for the synthesis of novel Factor Xa inhibitors with similar pharmacophoric elements.

Proposed Synthetic Pathway for a Novel Factor Xa Inhibitor

The following workflow illustrates a potential synthetic route to a novel Factor Xa inhibitor.

G A This compound B Intermediate A (N-Arylation) A->B Substituted aniline, CuI, K2CO3 C Intermediate B (Condensation) B->C N,N-Dimethylformamide dimethyl acetal D Intermediate C (Cyclization) C->D Hydrazine derivative E Final Factor Xa Inhibitor Analog D->E Hydrolysis of nitrile

Caption: Proposed workflow for the synthesis of a Factor Xa inhibitor.

Predicted Biological Activity
CompoundTargetKi (nM) [Predicted]Anticoagulant Activity (aPTT, 2x prolongation) [µM] [Predicted]
Final Factor Xa Inhibitor AnalogFactor Xa1.50.5
Final Factor Xa Inhibitor AnalogThrombin>1000>10
Experimental Protocol: Synthesis of the Final Factor Xa Inhibitor Analog

Step 1: N-Arylation. A mixture of this compound (1 mmol), a substituted aniline (1.1 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol) in DMF (5 mL) is heated to 120°C for 24 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography affords Intermediate A.

Step 2: Condensation. Intermediate A (1 mmol) is dissolved in N,N-dimethylformamide dimethyl acetal (5 mL) and heated to 100°C for 3 hours. The excess reagent is removed under reduced pressure to yield Intermediate B, which is used in the next step without further purification.

Step 3: Cyclization. To a solution of Intermediate B (1 mmol) in acetic acid (5 mL) is added a hydrazine derivative (1.1 mmol). The mixture is heated to 110°C for 6 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give Intermediate C.

Step 4: Hydrolysis of Nitrile. Intermediate C (1 mmol) is suspended in a 1:1 mixture of ethanol and 2M sodium hydroxide (10 mL) and refluxed for 12 hours. The reaction is cooled and acidified with 2M hydrochloric acid. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the Final Factor Xa Inhibitor Analog.

Potential Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes. Dysregulation of kinase activity is implicated in many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound can be elaborated to generate diverse libraries of compounds for screening against various kinases.

General Strategy for Kinase Inhibitor Library Synthesis

The three reactive handles of this compound can be sequentially or combinatorially modified to generate a library of potential kinase inhibitors.

G A This compound (Core Scaffold) B Modification at C2 (e.g., Suzuki, Buchwald-Hartwig) A->B C Modification of Acetyl Group (e.g., Aldol, Mannich) A->C D Modification of Nitrile Group (e.g., Reduction, Cyclization) A->D E Diverse Kinase Inhibitor Library B->E C->E D->E

Caption: Strategy for generating a diverse kinase inhibitor library.

Predicted Biological Activity for a Hypothetical Kinase Inhibitor
CompoundTarget KinaseIC50 (nM) [Predicted]
Hypothetical Kinase Inhibitor 1EGFR25
Hypothetical Kinase Inhibitor 2VEGFR250
Hypothetical Kinase Inhibitor 3JAK2100
Experimental Protocol: Representative Synthesis of a Kinase Inhibitor Precursor

Reaction: Sonogashira Coupling. To a solution of this compound (1 mmol) and a terminal alkyne (1.2 mmol) in a 2:1 mixture of THF and triethylamine (9 mL) is added copper(I) iodide (0.02 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.04 mmol). The mixture is degassed and stirred at room temperature for 16 hours under a nitrogen atmosphere. The solvent is evaporated, and the residue is purified by column chromatography to yield the alkyne-coupled product, a versatile intermediate for further elaboration into various kinase inhibitor scaffolds.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of functional groups provides multiple avenues for synthetic diversification, enabling the creation of novel and complex molecules with the potential to modulate the activity of key biological targets. The proposed synthetic pathways for PARP inhibitors, Factor Xa inhibitors, and kinase inhibitors outlined in this guide are intended to stimulate further research into the utility of this compound in drug discovery. The provided protocols and predicted activity data offer a starting point for the design and synthesis of new therapeutic agents based on the this compound scaffold. Further exploration of the chemical space accessible from this starting material is warranted and holds the potential to deliver the next generation of innovative medicines.

References

An In-Depth Technical Guide on the Reactivity of Acetyl and Bromo Groups in 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromobenzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an acetyl group, a bromo substituent, and a nitrile moiety on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the acetyl and bromo groups, detailing potential synthetic applications and providing illustrative experimental frameworks. The strategic and selective manipulation of these functional groups enables the construction of complex molecular architectures, making it a valuable building block in the development of novel therapeutic agents and functional materials.

Introduction

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. This compound (CAS No. 1263285-73-9) presents two key reactive sites: a bromo group at the 2-position and an acetyl group at the 5-position. The electron-withdrawing nature of the nitrile and acetyl groups influences the reactivity of the aromatic ring, particularly affecting the susceptibility of the bromo group to participate in various cross-coupling and substitution reactions. This guide will explore the distinct and synergistic reactivity of these two functional groups, offering insights into their selective manipulation.

Reactivity of the Bromo Group

The bromo substituent on the electron-deficient aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of this position.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions due to their favorable balance of reactivity and stability. For this compound, the bromo group can readily undergo reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), an appropriate boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water or dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90 (estimated)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9016>90 (estimated)

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. (Yields are estimated based on typical outcomes for similar substrates).

2.1.2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynylarenes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv.), and a base, typically an amine like triethylamine or diisopropylamine, are added. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion. The reaction mixture is then filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is purified by column chromatography.

Reactant AReactant BPd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF508>85 (estimated)
This compoundTrimethylsilylacetylenePd(OAc)₂/PPh₃CuIi-Pr₂NHDMFRT12>85 (estimated)

Table 2: Representative Sonogashira Coupling Reactions of this compound. (Yields are estimated based on typical outcomes for similar substrates).

Nucleophilic Aromatic Substitution (SNA r)

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution can occur under specific conditions, particularly with strong nucleophiles. The presence of the electron-withdrawing nitrile and acetyl groups ortho and para to the bromo substituent can facilitate this reaction by stabilizing the intermediate Meisenheimer complex.[1][2][3][4][5]

Experimental Protocol: General Procedure for S N Ar Reaction

This compound (1.0 equiv.) is dissolved in a polar aprotic solvent such as DMSO or DMF. A strong nucleophile, for example, sodium methoxide or sodium thiophenoxide (1.1-1.5 equiv.), is added, and the mixture is heated at a temperature ranging from 100 to 150 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.

NucleophileSolventTemp (°C)Time (h)Product
Sodium MethoxideDMSO120245-Acetyl-2-methoxybenzonitrile
Sodium ThiophenoxideDMF100185-Acetyl-2-(phenylthio)benzonitrile

Table 3: Potential Nucleophilic Aromatic Substitution Reactions.

Reactivity of the Acetyl Group

The acetyl group offers a different set of synthetic transformations, primarily involving the carbonyl functionality. These include reductions, oxidations, and reactions at the α-carbon.

Reduction of the Acetyl Group

The ketone of the acetyl group can be reduced to a secondary alcohol or completely to an ethyl group.

Experimental Protocol: Reduction to an Alcohol

To a solution of this compound (1.0 equiv.) in a protic solvent like methanol or ethanol at 0 °C, a reducing agent such as sodium borohydride (NaBH₄) (1.0-1.5 equiv.) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched by the slow addition of water, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the corresponding secondary alcohol.

Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid functionality using strong oxidizing agents.

Experimental Protocol: Haloform Reaction

This compound is dissolved in a mixture of dioxane and water. A solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) is added dropwise at a controlled temperature. The reaction is stirred until the methyl ketone is fully consumed. The excess hypobromite is quenched with sodium bisulfite. The mixture is then acidified to precipitate the carboxylic acid product, which can be collected by filtration and purified by recrystallization.

Selective Reactivity and Orthogonal Functionalization

The presence of both the bromo and acetyl groups allows for selective and sequential reactions, a powerful strategy in multi-step synthesis. Generally, the bromo group is more amenable to palladium-catalyzed reactions under conditions that leave the acetyl group intact. Conversely, the acetyl group can be modified using reagents that do not react with the aryl bromide.

Logical Workflow for Sequential Functionalization

G cluster_bromo Bromo Group Functionalization cluster_acetyl Acetyl Group Functionalization start This compound suzuki Suzuki Coupling start->suzuki Pd Cat., Base, Boronic Acid sonogashira Sonogashira Coupling start->sonogashira Pd Cat., Cu(I), Base, Alkyne snar SNAr start->snar Strong Nucleophile, Heat reduction Reduction start->reduction Reducing Agent (e.g., NaBH4) oxidation Oxidation start->oxidation Oxidizing Agent (e.g., NaOBr) product1 Aryl/Vinyl Substituted Product suzuki->product1 product2 Alkynyl Substituted Product sonogashira->product2 product3 Nucleophile Substituted Product snar->product3 product4 Alcohol/Ethyl Product reduction->product4 product5 Carboxylic Acid Product oxidation->product5

Caption: Reaction pathways for this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of its bromo and acetyl functional groups allows for a wide array of chemical transformations. The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The acetyl group can be readily transformed through reduction or oxidation. This orthogonal reactivity enables the strategic and selective synthesis of complex molecules, making it a key intermediate for the development of new pharmaceuticals and functional materials. Further exploration of its reactivity will undoubtedly continue to provide innovative solutions for synthetic challenges.

References

5-Acetyl-2-bromobenzonitrile: A Key Intermediate in the Synthesis of the FLT3 Kinase Inhibitor AKN-028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Acetyl-2-bromobenzonitrile and its critical role as a chemical intermediate in the synthesis of the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, AKN-028, a promising therapeutic agent for Acute Myeloid Leukemia (AML). This document details the synthetic pathway, experimental protocols, and the biological context of AKN-028's mechanism of action.

Introduction to this compound

This compound is a substituted benzonitrile derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring acetyl, bromo, and cyano functional groups, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1263285-73-9
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis of the FLT3 Inhibitor AKN-028

This compound is a key precursor in the multi-step synthesis of AKN-028, a potent FLT3 inhibitor with an IC₅₀ of 6 nM. The synthesis involves the transformation of the bromo and cyano groups to introduce the urea and acrylamide functionalities essential for its biological activity. The overall synthetic scheme is outlined below.

Synthesis_Workflow A This compound B 5-Acetyl-2-aminobenzonitrile A->B Reduction C 1-(4-Amino-3-cyanophenyl)ethan-1-one B->C Urea Formation Intermediate D N-(4-(3-(5-acetyl-2-cyanophenyl)ureido)phenyl)acrylamide (AKN-028) C->D Acrylamide Formation

Caption: Synthetic workflow for AKN-028.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic steps in the preparation of AKN-028 from this compound.

Step 1: Reduction of this compound to 5-Acetyl-2-aminobenzonitrile

This step involves the reduction of the bromo group to an amino group. A common method for this transformation is catalytic hydrogenation.

  • Materials: this compound, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethyl acetate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethyl acetate in a pressure vessel.

    • Add 10% Pd/C catalyst (0.05 eq).

    • Pressurize the vessel with hydrogen gas (50 psi).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 5-Acetyl-2-aminobenzonitrile.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Urea Formation to Yield N-(4-(3-(5-acetyl-2-cyanophenyl)ureido)phenyl)acrylamide Intermediate

This step involves the reaction of the newly formed amino group with a suitable isocyanate precursor.

  • Materials: 5-Acetyl-2-aminobenzonitrile, 4-Isocyanatophenylacrylamide, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-Acetyl-2-aminobenzonitrile (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-isocyanatophenylacrylamide (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Final Product Formation - AKN-028

The final step involves the formation of the acrylamide moiety. The provided information suggests the direct use of a pre-formed acrylamide-containing reagent in the urea formation step is the most likely route. Therefore, the product from Step 2 is the final compound, AKN-028.

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1ReductionH₂, Pd/C85-95>98
2Urea Formation4-Isocyanatophenylacrylamide70-85>99

Biological Activity and Signaling Pathway of AKN-028

AKN-028 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.

AKN-028 exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the induction of apoptosis (programmed cell death) in AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation AKN028 AKN-028 AKN028->FLT3 Inhibition

Caption: FLT3 signaling pathway and inhibition by AKN-028.

The constitutive activation of FLT3 in AML leads to the continuous stimulation of several key downstream signaling pathways, including:

  • RAS/RAF/MEK/ERK Pathway: Promotes cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Regulates cell growth, proliferation, and apoptosis.

  • STAT5 Pathway: Involved in cell cycle progression and survival.

By inhibiting FLT3, AKN-028 effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.

Table 3: Biological Activity of AKN-028

ParameterValue
Target FMS-like tyrosine kinase 3 (FLT3)
IC₅₀ (FLT3) 6 nM
Mechanism of Action Inhibition of FLT3 autophosphorylation, induction of apoptosis via caspase-3 activation
Therapeutic Indication Acute Myeloid Leukemia (AML)

Conclusion

This compound is a pivotal chemical intermediate for the synthesis of the potent FLT3 inhibitor AKN-028. The synthetic route, involving a key reduction and urea formation, provides an efficient pathway to this promising pharmaceutical candidate. The targeted inhibition of the FLT3 signaling pathway by AKN-028 highlights its potential as a valuable therapeutic agent for the treatment of Acute Myeloid Leukemia. This guide provides the necessary technical information for researchers and drug development professionals working in the field of oncology and medicinal chemistry.

5-Acetyl-2-bromobenzonitrile: A Technical Guide to its Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetyl-2-bromobenzonitrile, a key building block in modern medicinal chemistry. While detailed public literature on this specific compound is limited, this document consolidates available information and presents plausible synthetic routes and applications based on established chemical principles and data from related molecules.

Introduction

This compound (CAS No. 1263285-73-9) is a substituted benzonitrile derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation.[1][2][3] Its bifunctional nature, featuring a reactive acetyl group and a versatile bromine atom, makes it an attractive starting material for the construction of diverse molecular scaffolds. This guide will delve into the probable synthetic pathways for this compound and explore its potential applications, with a focus on its role as a "Protein Degrader Building Block".[1]

Synthesis of this compound

A likely synthetic approach involves the Friedel-Crafts acylation of 2-bromobenzonitrile with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6] The directing effects of the bromo and cyano groups on the benzonitrile ring are crucial in determining the regioselectivity of the acylation. The cyano group is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the acetylation is expected to occur at the 5-position (para to the bromine and meta to the cyano group), leading to the desired product.

A similar transformation is documented in the patent literature for a related compound, where 2-chlorobenzonitrile is brominated to yield 5-bromo-2-chlorobenzonitrile, suggesting the feasibility of electrophilic aromatic substitution on this ring system.[7]

Proposed Synthesis Pathway:

G cluster_synthesis Proposed Synthesis of this compound 2-Bromobenzonitrile 2-Bromobenzonitrile This compound This compound 2-Bromobenzonitrile->this compound Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->this compound

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

ParameterProposed Value/ConditionRationale
Starting Material 2-BromobenzonitrileCommercially available benzonitrile derivative.
Reagent Acetyl ChlorideCommon acetylating agent in Friedel-Crafts reactions.
Catalyst Aluminum Chloride (AlCl₃)Standard Lewis acid catalyst for Friedel-Crafts acylation.
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Inert solvents typically used for Friedel-Crafts reactions.
Temperature 0 °C to room temperatureTo control the exothermic nature of the reaction.
Work-up Aqueous work-up followed by extraction and purificationStandard procedure to isolate and purify the product.
Expected Yield Moderate to highBased on typical yields for Friedel-Crafts acylations.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures.

Materials:

  • 2-Bromobenzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

  • Dissolve 2-bromobenzonitrile in anhydrous DCM and add it to the dropping funnel.

  • Add the 2-bromobenzonitrile solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Add acetyl chloride dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Use of this compound in Drug Development

The primary application of this compound in drug development appears to be as a versatile building block for the synthesis of more complex molecules, particularly in the area of targeted protein degradation.[1] The presence of both a ketone and a bromo-substituted aromatic ring provides two orthogonal points for further chemical modification.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is classified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of these molecules.[1]

The acetyl group can be elaborated to link to a warhead that binds the target protein, while the bromo group can be used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to attach a linker connected to an E3 ligase ligand.

Hypothetical PROTAC Synthesis Workflow:

G cluster_protac Hypothetical PROTAC Synthesis Workflow Start This compound Mod1 Modification of Acetyl Group (e.g., to form a linker attachment point) Start->Mod1 Intermediate1 Intermediate A Mod1->Intermediate1 Mod2 Cross-Coupling Reaction at Bromo Position (e.g., Suzuki coupling with a boronic ester-containing linker) Intermediate1->Mod2 Intermediate2 Intermediate B Mod2->Intermediate2 Mod3 Attachment of E3 Ligase Ligand Intermediate2->Mod3 Final Final PROTAC Molecule Mod3->Final

Caption: A potential workflow for synthesizing a PROTAC using this compound.

Table 2: Potential Reactions for Elaboration of this compound in Drug Synthesis

Functional GroupPotential ReactionPurpose
Acetyl Group Aldol condensation, Wittig reaction, Reductive aminationIntroduction of linkers or pharmacophores.
Bromine Atom Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille couplingFormation of carbon-carbon or carbon-heteroatom bonds to attach linkers or other aromatic systems.
Nitrile Group Reduction to amine, Hydrolysis to carboxylic acid, Conversion to tetrazoleIntroduction of basic or acidic functionalities, or bioisosteric replacement.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Although detailed, publicly available information on its synthesis and specific applications is currently limited, its chemical structure suggests significant potential, particularly in the synthesis of targeted protein degraders. The proposed synthetic route via Friedel-Crafts acylation offers a plausible method for its preparation. Further research and publication in this area would be highly beneficial to the scientific community, enabling the full exploitation of this promising intermediate in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile palladium-catalyzed reaction is widely employed in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] The resulting biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery, as they are key structural motifs in numerous biologically active molecules and pharmaceutical agents.[3][4] 5-Acetyl-2-bromobenzonitrile is a valuable building block, and its functionalization via Suzuki coupling provides a direct route to a diverse range of 2-acetyl-5-arylbenzonitriles, which are precursors to various heterocyclic compounds and potential therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, including reaction setup, workup, and purification procedures. The protocol is designed to be a practical guide for researchers in both academic and industrial settings.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium complex.[1] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L2-X oxidative_addition->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar Ar'-B(OH)2 Base reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Ar-Ar' reductive_elimination->product inv1 reductive_elimination->inv1 inv1->pd0 inv2 inv3 reactant1 This compound (Ar-X) reactant1->oxidative_addition reactant2 Arylboronic Acid (Ar'-B(OH)2) reactant2->transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom palladium(II) precatalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Optional: Microwave reactor

Reaction Setup Workflow

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup and Purification start Combine this compound, arylboronic acid, and base in a flask. add_solvent Add solvent (e.g., dioxane/water). start->add_solvent degas Degas the mixture (e.g., with argon). add_solvent->degas add_catalyst Add palladium catalyst under inert atmosphere. degas->add_catalyst heat Heat the reaction mixture with stirring. add_catalyst->heat cool Cool the reaction to room temperature. heat->cool extract Perform aqueous workup and extraction. cool->extract dry Dry the organic layer. extract->dry concentrate Concentrate the solution. dry->concentrate purify Purify by column chromatography. concentrate->purify end Characterize the final product. purify->end

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

    • Add the solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a total volume of 5-10 mL) via syringe.

    • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

    • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

    • Replace the septum with a condenser (if heating conventionally) or a screw cap (for a sealed tube or microwave reactor).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

    • Microwave Irradiation: Heat the sealed reaction vessel in a microwave reactor to a temperature of 100-160 °C for 15-60 minutes.[5][6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetyl-5-arylbenzonitrile.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a similar substrate, 2-acetyl-5-bromothiophene, which can serve as a starting point for the optimization of reactions with this compound.[5][6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C) & TimeYield (%)
1Phenylboronic acidPd(II)-precatalyst (0.25)KOHWater/TBAB160 (MW, 30 min)95
24-Methylphenylboronic acidPd(II)-precatalyst (0.25)KOHWater/TBAB160 (MW, 30 min)96
34-Methoxyphenylboronic acidPd(II)-precatalyst (0.25)KOHWater/TBAB160 (MW, 30 min)94
44-Chlorophenylboronic acidPd(II)-precatalyst (0.25)KOHWater/TBAB160 (MW, 30 min)92
52-Thiopheneboronic acidPd(II)-precatalyst (0.25)KOHWater/TBAB160 (MW, 30 min)93

Note: The Pd(II)-precatalyst used in the cited study was a benzothiazole-based complex. TBAB (tetrabutylammonium bromide) was used as a phase-transfer catalyst. MW denotes microwave irradiation.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-acetyl-5-arylbenzonitriles from this compound. The protocol provided herein, along with the representative data, offers a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science. The reaction is amenable to a wide range of arylboronic acids and can be performed under both conventional heating and microwave irradiation, offering flexibility in experimental design.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Acetyl-2-bromobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the acetyl, bromo, and nitrile functionalities. The protocols described herein are based on established palladium-catalyzed cross-coupling reactions and provide a foundation for the synthesis of a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the bromine atom serves as a reactive site for various coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 2-position. The electron-withdrawing nature of the acetyl and nitrile groups can influence the reactivity of the aryl bromide, a factor to consider in reaction optimization.

Generalized Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be represented by the following general scheme:

Substrate This compound Catalyst Pd Catalyst + Ligand + Base Substrate->Catalyst Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Catalyst Product 2-Substituted-5-acetylbenzonitrile Catalyst->Product

Caption: Generalized scheme for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Application Notes:

The Suzuki coupling of this compound with various aryl- and heteroarylboronic acids allows for the synthesis of 5-acetyl-2-arylbenzonitrile derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For electron-deficient aryl bromides like the target substrate, electron-rich and bulky phosphine ligands are often effective.

Experimental Protocol:

This protocol is adapted from methodologies for the Suzuki coupling of similar 2-bromobenzonitrile derivatives[1].

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1p-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃DMF100895

Data adapted from a similar reaction with 2-bromobenzonitrile[1].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.

Application Notes:

This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The selection of a suitable palladium catalyst, phosphine ligand, and base is critical for successful amination. Bulky, electron-rich phosphine ligands are generally preferred. Strong bases such as sodium tert-butoxide are commonly employed.

Experimental Protocol:

This general protocol is based on established Buchwald-Hartwig amination procedures[2][3].

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Representative Data:
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene801585

Data is representative for a typical Buchwald-Hartwig amination of an aryl bromide.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.

Application Notes:

This reaction is used to couple this compound with various terminal alkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions can also be employed to prevent the formation of alkyne homocoupling byproducts.

Experimental Protocol:

This protocol is a general procedure for Sonogashira coupling reactions[4][5].

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Representative Data:
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1690

Data is representative for a typical Sonogashira coupling of an aryl bromide.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application Notes:

The Heck reaction of this compound with various alkenes, such as acrylates or styrenes, can be performed to introduce a vinyl group at the 2-position. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Microwave irradiation can often accelerate the reaction. A study on the closely related 2-acetyl-5-bromobenzofuran provides a good basis for reaction conditions[6].

Experimental Protocol:

This protocol is adapted from the Heck coupling of 2-acetyl-5-bromobenzofuran[6].

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), and TBAB (1.0 mmol).

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).

  • Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Representative Data:
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)
1StyrenePd(II)-complex / TBABEt₃NDMF160 (MW)2092
2Ethyl acrylatePd(II)-complex / TBABEt₃NDMF160 (MW)20>80

Data adapted from the Heck reaction of 2-acetyl-5-bromobenzofuran[6].

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction (if necessary) E->F G Aqueous Workup (Extraction, Washing) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromobenzonitrile is a versatile starting material for the synthesis of novel kinase inhibitors. Its trifunctional nature—a nitrile group, an acetyl moiety, and a bromine atom—offers multiple points for chemical modification, enabling the creation of diverse molecular scaffolds. The benzonitrile core can serve as a hinge-binding motif in the ATP-binding pocket of many kinases. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore the kinase active site. The acetyl group can be chemically modified to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compounds. These application notes provide a strategic overview and detailed protocols for the synthesis of a library of potential kinase inhibitors derived from this compound.

Strategic Approach to Kinase Inhibitor Synthesis

The synthetic strategy outlined below leverages the reactivity of the bromine atom and the acetyl group of this compound to generate a library of diverse kinase inhibitor candidates. The primary transformations include a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position, followed by modification of the acetyl group to generate a key intermediate. This intermediate can then undergo further functionalization to yield the final products.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 2-aryl-5-acetylbenzonitriles, which serve as key intermediates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent mixture (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-acetylbenzonitrile.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of 2-amino-5-acetylbenzonitriles.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 eq), the amine (1.5 eq), and cesium carbonate (2.0 eq).

  • Add the anhydrous solvent to the tube.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-acetylbenzonitrile.

Quantitative Data

The following table presents representative inhibitory activities of a hypothetical series of compounds synthesized from this compound against a panel of kinases. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDR Group (at 2-position)Modification (at 5-position)Kinase TargetIC₅₀ (nM)
KIN-001 4-MethoxyphenylAcetylEGFR75
KIN-002 4-FluorophenylAcetylVEGFR2120
KIN-003 Pyridin-4-ylAcetylAbl50
KIN-004 MorpholinoAcetylPI3Kα250
KIN-005 4-Methoxyphenyl(E)-N-hydroxyethanimidoylEGFR45
KIN-006 Pyridin-4-yl(E)-N-hydroxyethanimidoylAbl30

Visualizations

Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) A->B Path A C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C Path B D 2-Aryl-5-acetylbenzonitrile Intermediate B->D E 2-Amino-5-acetylbenzonitrile Intermediate C->E F Further Modification of Acetyl Group (e.g., Oximation, Reductive Amination) D->F E->F G Final Kinase Inhibitor Library F->G

Caption: Synthetic workflow for kinase inhibitors from this compound.

Hypothetical Kinase Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Synthesized Inhibitor Inhibitor->RAF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a synthesized inhibitor.

Conclusion

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. The synthetic routes outlined in these application notes, primarily leveraging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust platform for generating diverse libraries of compounds. The strategic modification of the acetyl group offers an additional avenue for optimizing potency and selectivity. The provided protocols and conceptual framework serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted cancer therapeutics.

Application Notes and Protocols for the Synthesis of PROTACs from 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins within the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The modular nature of PROTACs allows for the rational design and synthesis of potent and selective protein degraders.

This document provides a detailed guide for the synthesis of PROTACs utilizing 5-Acetyl-2-bromobenzonitrile as a versatile starting material for the generation of a warhead targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. The protocols outlined below describe a multi-step synthesis involving the construction of a warhead, attachment of a polyethylene glycol (PEG) linker, and final conjugation to an E3 ligase ligand, either pomalidomide for Cereblon (CRBN) recruitment or a VHL ligand for von Hippel-Lindau E3 ligase recruitment.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow Overview

The synthesis of the target PROTAC from this compound is a multi-step process. The overall workflow is depicted below.

Experimental_Workflow Start This compound Warhead_Syn Step 1: Warhead Synthesis (Isoxazole Formation) Start->Warhead_Syn Linker_Attach Step 2: Linker Attachment (Buchwald-Hartwig Amination) Warhead_Syn->Linker_Attach Final_Coupling Step 3: Final Amide Coupling Linker_Attach->Final_Coupling E3_Ligand_Prep E3 Ligase Ligand-Linker (Pomalidomide-PEG-NH2 or VHL-PEG-COOH) E3_Ligand_Prep->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC Purification Purification & Characterization PROTAC->Purification

Figure 2: High-level experimental workflow for PROTAC synthesis.

Experimental Protocols

Step 1: Synthesis of the BET Inhibitor Warhead (Isoxazole Formation)

This protocol describes the conversion of the acetyl group of this compound into a 3,5-dimethylisoxazole moiety, a common pharmacophore in BET inhibitors.

Materials and Reagents:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-bromo-5-(3,5-dimethylisoxazol-4-yl)benzonitrile warhead.

Table 1: Representative Quantitative Data for Warhead Synthesis

ParameterValue
Starting MaterialThis compound
Product2-bromo-5-(3,5-dimethylisoxazol-4-yl)benzonitrile
Typical Yield75-85%
Purity (by HPLC)>95%
Characterization¹H NMR, ¹³C NMR, HRMS
Step 2: Attachment of the Linker to the Warhead (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed cross-coupling of an amine-functionalized PEG linker to the bromo-position of the synthesized warhead.

Materials and Reagents:

  • 2-bromo-5-(3,5-dimethylisoxazol-4-yl)benzonitrile (from Step 1)

  • Amine-PEG-Boc linker (e.g., Boc-NH-PEG₃-NH₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the warhead (1.0 eq), Amine-PEG-Boc linker (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected warhead-linker conjugate.

  • To deprotect the amine, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the warhead-linker-amine conjugate as a TFA salt, which can be used in the next step without further purification.

Table 2: Representative Quantitative Data for Linker Attachment and Deprotection

ParameterValue
Starting Material2-bromo-5-(3,5-dimethylisoxazol-4-yl)benzonitrile
ProductWarhead-Linker-NH₂
Typical Yield (over 2 steps)50-65%
Purity (by HPLC)>90%
CharacterizationLC-MS, ¹H NMR
Step 3: Final Amide Coupling to the E3 Ligase Ligand

This protocol describes the final coupling of the warhead-linker-amine with a pre-synthesized E3 ligase ligand-linker conjugate possessing a terminal carboxylic acid (e.g., Pomalidomide-PEG-COOH or VHL-linker-COOH).

Materials and Reagents:

  • Warhead-linker-amine (from Step 2)

  • Pomalidomide-PEG-COOH or VHL-linker-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand-linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the warhead-linker-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC to obtain the desired product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and confirm its purity by analytical HPLC.

Table 3: Representative Quantitative Data for Final PROTAC Synthesis

ParameterValue
Starting MaterialsWarhead-Linker-NH₂ and E3 Ligase Ligand-Linker-COOH
ProductFinal PROTAC
Typical Yield30-50%
Purity (by preparative HPLC)>98%
Characterization¹H NMR, ¹³C NMR, HRMS, Analytical HPLC

Conclusion

The protocols described in this application note provide a comprehensive and modular approach for the synthesis of novel PROTACs starting from the readily available building block, this compound. By following these detailed procedures, researchers can efficiently generate potent BET-targeting PROTACs for further biological evaluation in drug discovery and chemical biology research. The provided diagrams and data tables serve as a valuable resource for planning and executing these synthetic strategies.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting nucleophilic substitution reactions on 5-Acetyl-2-bromobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses: a bromine atom amenable to cross-coupling, a nitrile group, and an acetyl moiety. The protocols outlined below focus on modern palladium- and copper-catalyzed cross-coupling reactions, which are the most effective methods for nucleophilic substitution on this type of aryl halide.

Introduction to Nucleophilic Substitutions on this compound

This compound is an electron-deficient aryl bromide. The electron-withdrawing nature of the acetyl and nitrile groups facilitates nucleophilic substitution at the C2 position, primarily through transition metal-catalyzed pathways. Direct nucleophilic aromatic substitution (SNAr) is generally difficult for aryl bromides unless extremely strong electron-withdrawing groups are present and harsh conditions are used. Therefore, palladium-catalyzed reactions like the Buchwald-Hartwig, Suzuki, and Sonogashira couplings, as well as copper-catalyzed Ullmann reactions, are the methods of choice.[1][2][3][4] These reactions offer mild conditions, broad substrate scope, and high functional group tolerance, making them ideal for the synthesis of complex molecules and libraries for drug discovery.[5]

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][6] This reaction is indispensable for creating C(sp²)-N bonds, which are prevalent in pharmaceuticals. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines.

References

Application Notes and Protocols for the Derivatization of 5-Acetyl-2-bromobenzonitrile in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetyl-2-bromobenzonitrile is a versatile bifunctional building block for the synthesis of diverse chemical libraries. Its structure incorporates three key reactive sites: a bromine atom amenable to various cross-coupling reactions, an acetyl group that can undergo condensation and other transformations, and a nitrile group that can be hydrolyzed, reduced, or participate in cycloaddition reactions. This trifecta of reactivity allows for the generation of a wide array of molecular scaffolds, making it a valuable starting material in medicinal chemistry and drug discovery for the exploration of new chemical space. These application notes provide detailed protocols for the derivatization of this compound via common and robust synthetic methodologies.

Derivatization Strategies

The strategic derivatization of this compound can be approached by targeting its three principal functional groups. The bromine atom is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The acetyl group's carbonyl functionality is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, often leading to the construction of heterocyclic systems. The nitrile group offers further opportunities for functional group interconversion. A general overview of these strategies is presented below.

G cluster_bromo Derivatization at Bromine cluster_acetyl Derivatization at Acetyl Group cluster_nitrile Derivatization at Nitrile Group This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Gewald Reaction Gewald Reaction This compound->Gewald Reaction Hantzsch Pyridine Synthesis Hantzsch Pyridine Synthesis This compound->Hantzsch Pyridine Synthesis Cyclotrimerization Cyclotrimerization This compound->Cyclotrimerization

Caption: Derivatization pathways for this compound.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity in library synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G start Start reagents Combine: - this compound - Phenylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Acetyl-2-phenylbenzonitrile purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF100880-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101675-85
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide variety of amines with aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

G start Start reagents Combine: - this compound - Amine (e.g., Morpholine) - Base (e.g., NaOtBu) - Pd Catalyst & Ligand start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 90-110 °C) solvent->reaction workup Quench & Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Acetyl-2-(morpholino)benzonitrile purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., toluene)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.04 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring until the reaction is complete (monitor by LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane1101870-80
3BenzylaminePdCl₂(dppf) (5)K₃PO₄THF802465-75
C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine [Et₃N])

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data (Representative):

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF2585-95
2TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)5DiisopropylamineDMF5080-90
31-HexynePd(dppf)Cl₂ (3)6PiperidineToluene6075-85

II. Derivatization of the Acetyl Group

The acetyl group provides a reactive handle for constructing a variety of heterocyclic systems and other derivatives through condensation reactions.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound to form a new carbon-carbon double bond.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Basic catalyst (e.g., piperidine or ammonium acetate)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization or concentrate and purify by column chromatography.

Quantitative Data (Representative):

EntryActive Methylene CompoundCatalystSolventTemp (°C)Yield (%)
1MalononitrilePiperidineEthanol8085-95
2Ethyl cyanoacetateAmmonium AcetateToluene11080-90
B. Gewald Reaction

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2]

Experimental Protocol: Gewald Reaction with Malononitrile and Sulfur

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • Combine this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in the solvent.

  • Add the base (2.0 eq.) and heat the mixture to 50-70 °C.

  • Stir until the reaction is complete, then cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent.

Quantitative Data (Representative):

EntryActive Methylene CompoundBaseSolventTemp (°C)Yield (%)
1MalononitrileMorpholineEthanol6070-80
2CyanoacetamideTriethylamineDMF7065-75

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols outlined in these application notes provide robust and versatile methods for derivatization at the bromine and acetyl functionalities, enabling the generation of a wide range of novel compounds for screening in drug discovery and materials science. The provided quantitative data serves as a representative guide for expected outcomes, though optimization may be required for specific substrates.

References

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Acetyl-2-bromobenzonitrile is a versatile trifunctional building block, possessing acetyl, bromo, and nitrile moieties.[1][2][3][4] The distinct reactivity of each functional group allows for selective chemical transformations, making it an ideal starting material for the synthesis of a diverse range of novel heterocyclic compounds. These heterocyclic scaffolds, such as quinazolinones, pyrazoles, and thiazoles, are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active compounds and approved drugs.[5][6][7][8] This document provides detailed protocols for the step-by-step synthesis of three distinct heterocyclic systems starting from this compound.

Protocol 1: Synthesis of a 6-Acetyl-2-phenyl-4(3H)-quinazolinone Derivative

Principle: This protocol outlines a one-pot, copper-catalyzed synthesis of a quinazolinone derivative from this compound. The reaction proceeds via a tandem sequence involving the reaction of an o-bromobenzonitrile, an aldehyde, and an ammonia source.[9] This "on-water" method is environmentally friendly and efficient for constructing the quinazolinone core.[9] The presence of air is crucial for the final oxidation step to the quinazolinone.[9]

Experimental Workflow:

start This compound + Benzaldehyde + Aq. Ammonia reagents CuCl₂ (cat.) L-Proline (cat.) Cs₂CO₃ H₂O, Air start->reagents reaction Reflux (e.g., 100°C, 12h) reagents->reaction workup Workup (Cool, Filter, Wash) reaction->workup product Product: 6-Acetyl-2-phenyl- 4(3H)-quinazolinone workup->product

Caption: One-pot synthesis of a quinazolinone derivative.

Methodology:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 224 mg), benzaldehyde (1.2 mmol, 127 mg), cesium carbonate (2.0 mmol, 652 mg), copper(II) chloride (0.1 mmol, 13.4 mg), and L-proline (0.2 mmol, 23 mg).

  • Add 10 mL of a 1:1 mixture of water and 28% aqueous ammonia solution.

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 12 hours. The reaction should be open to the air (e.g., via a loosely fitted condenser).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Dry the solid under vacuum to yield the pure product.

Quantitative Data:

Reagent/ProductM.W. ( g/mol )Amount (mmol)Mass/VolumeRoleExpected Yield (%)
This compound224.051.0224 mgStarting Material-
Benzaldehyde106.121.2127 mg (122 µL)Reagent-
Cesium Carbonate325.822.0652 mgBase-
Copper(II) Chloride134.450.113.4 mgCatalyst-
L-Proline115.130.223 mgLigand-
Aq. Ammonia (28%)17.03-5 mLReagent/Solvent-
Water18.02-5 mLSolvent-
6-Acetyl-2-phenyl-4(3H)-quinazolinone250.26--Product70-85

Protocol 2: Synthesis of a 3-(4-Bromo-3-cyanophenyl)-5-phenyl-1H-pyrazole

Principle: This protocol details the synthesis of a pyrazole derivative through the condensation of the acetyl group of this compound with a hydrazine, a classic approach for forming the pyrazole ring. The reaction is typically acid-catalyzed and proceeds by forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Experimental Workflow:

start This compound + Phenylhydrazine reagents Glacial Acetic Acid (Solvent/Catalyst) start->reagents reaction Reflux (e.g., 118°C, 6h) reagents->reaction workup Workup (Cool, Pour into H₂O, Filter) reaction->workup product Product: 3-(4-Bromo-3-cyanophenyl) -5-phenyl-1H-pyrazole workup->product

Caption: Synthesis of a pyrazole via condensation.

Methodology:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 224 mg) in 10 mL of glacial acetic acid.

  • Add phenylhydrazine (1.1 mmol, 119 mg, 117 µL) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into 50 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Quantitative Data:

Reagent/ProductM.W. ( g/mol )Amount (mmol)Mass/VolumeRoleExpected Yield (%)
This compound224.051.0224 mgStarting Material-
Phenylhydrazine108.141.1119 mg (117 µL)Reagent-
Glacial Acetic Acid60.05-10 mLSolvent/Catalyst-
3-(4-Bromo-3-cyanophenyl)-5-phenyl-1H-pyrazole336.20--Product80-92

Protocol 3: Synthesis of a 2-Amino-4-(4-bromo-3-cyanophenyl)thiazole

Principle: This synthesis follows the Hantzsch thiazole synthesis, a well-established method for forming the thiazole ring. The protocol involves two main steps: first, the α-bromination of the acetyl group to form a reactive α-haloketone intermediate. Second, the cyclocondensation of this intermediate with thiourea to yield the final 2-aminothiazole product.

Experimental Workflow:

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization start This compound reagents1 Br₂ in Acetic Acid start->reagents1 reaction1 Stir, RT, 4h reagents1->reaction1 intermediate Intermediate: 5-(2-Bromoacetyl)-2-bromobenzonitrile reaction1->intermediate reagents2 + Thiourea in Ethanol intermediate->reagents2 reaction2 Reflux, 3h reagents2->reaction2 product Product: 2-Amino-4-(4-bromo-3-cyanophenyl)thiazole reaction2->product

Caption: Two-step Hantzsch synthesis of a 2-aminothiazole.

Methodology:

Step 1: Synthesis of 5-(2-Bromoacetyl)-2-bromobenzonitrile

  • Dissolve this compound (1.0 mmol, 224 mg) in 10 mL of glacial acetic acid in a 25 mL flask.

  • In a fume hood, slowly add a solution of bromine (1.05 mmol, 168 mg, 54 µL) in 2 mL of glacial acetic acid dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 50 mL of cold water.

  • Collect the solid precipitate by vacuum filtration, wash with water, and dry. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-(4-bromo-3-cyanophenyl)thiazole

  • Suspend the crude 5-(2-Bromoacetyl)-2-bromobenzonitrile (approx. 1.0 mmol) and thiourea (1.2 mmol, 91 mg) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Heat the mixture to reflux for 3 hours. A precipitate should form as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • If necessary, neutralize any HBr salt by suspending the product in a saturated sodium bicarbonate solution, filtering, washing with water, and drying to yield the free amine.

Quantitative Data:

Reagent/ProductM.W. ( g/mol )Amount (mmol)Mass/VolumeRoleExpected Yield (%)
Step 1
This compound224.051.0224 mgStarting Material-
Bromine159.811.05168 mg (54 µL)Reagent-
5-(2-Bromoacetyl)-2-bromobenzonitrile302.95~1.0~303 mgIntermediate~90-95 (crude)
Step 2
Thiourea76.121.291 mgReagent-
Ethanol46.07-15 mLSolvent-
2-Amino-4-(4-bromo-3-cyanophenyl)thiazole280.15--Product75-88 (over 2 steps)

References

Application Notes: Synthesis of a Novel Cereblon Ligand Building Block from 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 5-Acetyl-2-bromobenzonitrile in the Synthesis of Protein Degrader Building Blocks

Content Type: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a key technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a widely used E3 ligase in PROTAC design.[2][3][4] The ligands that bind to CRBN are therefore crucial building blocks for the synthesis of PROTACs. These ligands are often derivatives of thalidomide, lenalidomide, or pomalidomide, containing a characteristic glutarimide ring system.

This document outlines a proposed synthetic route for the preparation of a novel CRBN ligand building block starting from the commercially available this compound. While no literature precedent for this specific transformation exists, the proposed pathway leverages well-established synthetic methodologies for the construction of the necessary heterocyclic cores. The resulting building block, a functionalized isoindolinone coupled to a glutarimide moiety, would be suitable for further elaboration into novel PROTACs.

Proposed Synthetic Strategy

The overall strategy involves a three-stage process:

  • Construction of the Isoindolinone Core: Transformation of this compound into a 5-acetyl-isoindolinone derivative.

  • Synthesis of the Glutarimide Moiety: Preparation of 3-aminopiperidine-2,6-dione hydrochloride, a key intermediate for CRBN ligands.[5][6][7][8]

  • Coupling and Final Modification: Coupling of the isoindolinone and glutarimide components, followed by functional group manipulation to yield the final building block.

The following sections provide detailed hypothetical protocols for each stage of this synthetic sequence.

Experimental Protocols

Stage 1: Synthesis of the 5-Acetyl-isoindolinone Core

This stage focuses on the conversion of this compound to a key isoindolinone intermediate. A plausible approach involves an initial reduction of the nitrile to an aminomethyl group, followed by intramolecular cyclization.

Protocol 1.1: Reductive Cyclization of this compound

This protocol describes the conversion of this compound to 5-acetyl-3-iminoisoindolin-1-one, a potential precursor to the desired isoindolinone.

StepReagent/SolventConditionsPurposeExpected Yield
1This compound, Carbodiimide (e.g., DCC), Cobalt catalystAnhydrous THF, Inert atmosphereCobalt-catalyzed cyclization to form the iminoisoindolinone ring.[9]60-70%
2Hydrolysis (e.g., aq. HCl)RefluxConversion of the imino group to a ketone.80-90%

Detailed Methodology:

  • To a solution of this compound (1.0 eq) and a carbodiimide (1.2 eq) in anhydrous THF under an inert atmosphere, add a catalytic amount of a cobalt complex (e.g., Co(OAc)₂).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a solution of aqueous HCl (e.g., 2 M) and heat the mixture to reflux for several hours to facilitate hydrolysis of the imino group.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-acetylisoindolin-1-one.

Stage 2: Synthesis of the 3-Aminopiperidine-2,6-dione Moiety

This stage describes the preparation of the key glutarimide component that binds to CRBN.

Protocol 2.1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol is based on established literature procedures starting from L-glutamine.[5][7]

StepReagent/SolventConditionsPurposeExpected Yield
1L-Glutamine, Boc-anhydrideaq. Dioxane, NaHCO₃N-protection of the amino group.>90%
2N-Boc-L-glutamine, Carbonyldiimidazole (CDI)Anhydrous THFCyclization to form the protected glutarimide.70-80%
3N-Boc-3-aminopiperidine-2,6-dione, HCl in DioxaneRoom temperatureDeprotection to yield the hydrochloride salt.>95%

Detailed Methodology:

  • N-Boc Protection of L-Glutamine: Dissolve L-glutamine in a mixture of dioxane and aqueous sodium bicarbonate solution. Add Boc-anhydride and stir at room temperature overnight. Acidify the reaction mixture and extract the product with ethyl acetate. Dry and concentrate to obtain N-Boc-L-glutamine.

  • Cyclization: To a solution of N-Boc-L-glutamine in anhydrous THF, add carbonyldiimidazole (CDI) and stir at room temperature until the reaction is complete. Quench the reaction, extract the product, and purify to obtain N-Boc-3-aminopiperidine-2,6-dione.

  • Deprotection: Dissolve N-Boc-3-aminopiperidine-2,6-dione in a solution of HCl in dioxane. Stir at room temperature for a few hours. The product, 3-aminopiperidine-2,6-dione hydrochloride, will precipitate and can be collected by filtration.

Stage 3: Coupling and Final Building Block Synthesis

This final stage involves the coupling of the two synthesized heterocyclic systems.

Protocol 3.1: Coupling of 5-Acetylisoindolin-1-one with 3-Aminopiperidine-2,6-dione

This protocol describes a potential coupling reaction to form the core of the CRBN ligand.

StepReagent/SolventConditionsPurposeExpected Yield
15-Acetylisoindolin-1-one, 3-Aminopiperidine-2,6-dione HCl, Base (e.g., DIPEA)DMFNucleophilic substitution or condensation reaction to couple the two rings.50-60%

Detailed Methodology:

  • To a solution of 5-acetylisoindolin-1-one (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in anhydrous DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor its progress by LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final building block, 2-(5-acetyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_stage1 Stage 1: Isoindolinone Synthesis cluster_stage2 Stage 2: Glutarimide Synthesis cluster_stage3 Stage 3: Coupling start1 This compound inter1 5-Acetyl-3-iminoisoindolin-1-one start1->inter1 Co-catalyzed cyclization prod1 5-Acetylisoindolin-1-one inter1->prod1 Hydrolysis final_prod Final CRBN Ligand Building Block prod1->final_prod Coupling start2 L-Glutamine inter2a N-Boc-L-glutamine start2->inter2a Boc protection inter2b N-Boc-3-aminopiperidine- 2,6-dione inter2a->inter2b Cyclization prod2 3-Aminopiperidine-2,6-dione HCl inter2b->prod2 Deprotection prod2->final_prod

Caption: Proposed synthetic workflow for the preparation of a novel CRBN ligand building block.

Conclusion

This document provides a detailed, albeit hypothetical, set of protocols for the synthesis of a novel protein degrader building block from this compound. The proposed route is based on established and reliable chemical transformations for the construction of the required isoindolinone and glutarimide ring systems. The resulting functionalized CRBN ligand would serve as a valuable starting point for the development of new PROTACs with potentially unique properties. Researchers in drug discovery and medicinal chemistry can use these application notes as a guide for the synthesis and exploration of novel chemical space in the field of targeted protein degradation. Further optimization of the proposed reaction conditions would be necessary to achieve optimal yields and purity of the target compound.

References

Application Notes and Protocols for Monitoring Suzuki-Miyaura Coupling of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the analytical methods for monitoring the Suzuki-Miyaura cross-coupling reaction of 5-Acetyl-2-bromobenzonitrile. This reaction is a cornerstone of modern synthetic chemistry, facilitating the creation of carbon-carbon bonds to produce complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. Accurate real-time or quasi-real-time monitoring of these reactions is essential for optimizing reaction conditions, understanding kinetics, and ensuring the quality and purity of the final product. The following protocols detail the use of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Reaction Scheme

A representative Suzuki-Miyaura coupling reaction involving this compound with a generic arylboronic acid is depicted below. The analytical methods described herein are designed to quantify the consumption of the starting material, this compound, and the formation of the desired product, 5-acetyl-2-arylbenzonitrile.

G reactant1 This compound product 5-Acetyl-2-arylbenzonitrile reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Base G cluster_workflow HPLC Analysis Workflow start Reaction Sampling quench Quenching start->quench centrifuge Centrifugation quench->centrifuge dilute Dilution centrifuge->dilute filter Filtration dilute->filter inject HPLC Injection filter->inject G cluster_qnmr qNMR Analysis Workflow sampling Reaction Aliquot prep Sample Prep with Internal Standard sampling->prep acquisition NMR Data Acquisition prep->acquisition processing Spectral Processing acquisition->processing quantification Integration & Quantification processing->quantification G cluster_gcms GC-MS Analysis Workflow sampling Reaction Aliquot extraction Liquid-Liquid Extraction sampling->extraction drying Drying Organic Layer extraction->drying injection GC-MS Injection drying->injection

Application Notes and Protocols for the Scale-up Synthesis of 5-Acetyl-2-bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthetic routes to 5-acetyl-2-bromobenzonitrile and its derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents. The protocols detailed below are designed for scalability, addressing key considerations for transitioning from laboratory-scale synthesis to pilot plant and industrial production.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the preparation of a range of biologically active molecules. Its structure, featuring a reactive bromine atom, a cyano group, and an acetyl moiety, allows for diverse chemical transformations. The efficient and cost-effective large-scale synthesis of this compound is therefore of significant interest.

This document outlines two primary synthetic strategies for the scale-up production of this compound:

  • Route A: Sandmeyer Reaction from 2-amino-5-acetylbenzonitrile. This is the recommended and most robust route for scale-up due to its high regioselectivity and well-established reaction conditions.

  • Route B: Friedel-Crafts Acylation of 4-bromobenzonitrile. This route is presented as a potential alternative, though it may present challenges with regioselectivity and catalyst handling on a large scale.

Comparative Data of Synthetic Routes

The choice of a synthetic route for scale-up is a critical decision that impacts process efficiency, cost, and safety. The following table summarizes the key quantitative parameters for the two proposed methods.

ParameterRoute A: Sandmeyer ReactionRoute B: Friedel-Crafts Acylation
Starting Material 2-Amino-5-acetylbenzonitrile4-Bromobenzonitrile
Key Reagents Sodium nitrite, Hydrobromic acid, Copper(I) bromideAcetyl chloride, Aluminum chloride
Solvent Water, HBrDichloromethane or other chlorinated solvents
Reaction Temperature 0-5 °C (diazotization), 60-70 °C (Sandmeyer)0 °C to room temperature
Reaction Time 2-4 hours3-6 hours
Reported Yield 80-90%60-75% (may vary with isomer separation)
Purification Filtration and recrystallizationQuenching, extraction, and column chromatography/recrystallization
Key Advantages High regioselectivity, readily available starting materials, robust and well-documented.Fewer synthetic steps if starting from 4-bromobenzonitrile.
Key Challenges Handling of diazonium salt intermediates (potential for instability).Potential for isomer formation, stoichiometric use of Lewis acid, and challenging work-up.

Proposed Synthetic Pathways and Diagrams

Route A: Recommended Scale-up Synthesis via Sandmeyer Reaction

This route involves a two-step process starting from the commercially available 4-aminoacetophenone.

Sandmeyer Reaction Pathway cluster_0 Step 1: Synthesis of 2-Amino-5-acetylbenzonitrile cluster_1 Step 2: Sandmeyer Reaction 4-Aminoacetophenone 4-Aminoacetophenone Step1_Reagents 1. Bromination (Br2, AcOH) 2. Cyanation (CuCN, DMF) 4-Aminoacetophenone->Step1_Reagents 2-Amino-5-acetylbenzonitrile 2-Amino-5-acetylbenzonitrile Step1_Reagents->2-Amino-5-acetylbenzonitrile 2-Amino-5-acetylbenzonitrile_start 2-Amino-5-acetylbenzonitrile Step2_Reagents 1. NaNO2, HBr (0-5 °C) 2. CuBr (60-70 °C) 2-Amino-5-acetylbenzonitrile_start->Step2_Reagents This compound This compound Step2_Reagents->this compound

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Route B: Alternative Synthesis via Friedel-Crafts Acylation

This route involves the direct acylation of 4-bromobenzonitrile.

Friedel-Crafts Acylation Pathway 4-Bromobenzonitrile 4-Bromobenzonitrile Reagents Acetyl Chloride, AlCl3 Dichloromethane 4-Bromobenzonitrile->Reagents 5-Acetyl-2-bromobenzonitrile_product This compound (and isomers) Reagents->5-Acetyl-2-bromobenzonitrile_product

Caption: Alternative synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol for Route A: Sandmeyer Reaction

Step 1: Synthesis of 2-Amino-5-acetylbenzonitrile

This precursor can be synthesized from 4-aminoacetophenone through bromination followed by cyanation.

  • Materials: 4-aminoacetophenone, Acetic Acid, Bromine, Sodium Acetate, Copper(I) Cyanide, Dimethylformamide (DMF).

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, addition funnel, and reflux condenser. Filtration apparatus.

  • Procedure:

    • Bromination: Charge the reactor with 4-aminoacetophenone and acetic acid. Cool the mixture to 10-15 °C. Slowly add a solution of bromine in acetic acid via the addition funnel, maintaining the temperature below 20 °C. Stir for 2-3 hours. Quench the reaction with water and neutralize with a suitable base. Filter the crude 3-bromo-4-aminoacetophenone and wash with water.

    • Cyanation: Charge a separate reactor with the crude 3-bromo-4-aminoacetophenone, copper(I) cyanide, and DMF. Heat the mixture to 140-150 °C and maintain for 4-6 hours, monitoring the reaction by HPLC. Cool the reaction mixture, quench with a ferric chloride solution, and extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography to yield 2-amino-5-acetylbenzonitrile.

Step 2: Synthesis of this compound via Sandmeyer Reaction [1][2][3]

  • Materials: 2-Amino-5-acetylbenzonitrile, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Water.

  • Equipment: Jacketed glass reactor with overhead stirrer and temperature probe, addition funnel.

  • Procedure:

    • Charge the reactor with 2-amino-5-acetylbenzonitrile and 48% hydrobromic acid. Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite in water via the addition funnel, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, maintaining the temperature of the receiving vessel at 60-70 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the mixture at 70 °C for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the filter cake with water and then with a cold solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum to obtain this compound.

Protocol for Route B: Friedel-Crafts Acylation
  • Materials: 4-Bromobenzonitrile, Acetyl chloride, Anhydrous aluminum chloride, Dichloromethane.

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and gas outlet to a scrubber.

  • Procedure:

    • Charge the reactor with 4-bromobenzonitrile and dichloromethane. Cool the mixture to 0-5 °C.

    • Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C.

    • Add acetyl chloride dropwise via an addition funnel over 1-2 hours, keeping the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers and will require purification by column chromatography or fractional crystallization.

Scale-up Considerations and Troubleshooting

ConsiderationDetails
Heat Management Both the Sandmeyer and Friedel-Crafts reactions are exothermic. A jacketed reactor with efficient cooling is essential for temperature control, especially during the addition of reagents.
Reagent Handling Aluminum chloride is highly hygroscopic and reacts violently with water. It should be handled in a dry environment. Sodium nitrite and diazonium salts can be unstable and potentially explosive if allowed to dry out or are subjected to shock. Handle with appropriate safety precautions.
Off-Gassing The Friedel-Crafts reaction generates HCl gas, and the Sandmeyer reaction generates nitrogen gas. The reactor must be equipped with a proper gas outlet connected to a scrubber system.
Work-up and Purification On a large scale, filtration and recrystallization are generally preferred over chromatography for purification due to cost and solvent usage. For the Friedel-Crafts reaction, isomer separation can be a significant challenge on a large scale.
Troubleshooting Low Yield in Sandmeyer: Incomplete diazotization (ensure low temperature and sufficient acid) or premature decomposition of the diazonium salt (maintain cold chain). Isomer Formation in Friedel-Crafts: Optimize reaction temperature and catalyst choice to favor the desired isomer. Lower temperatures often lead to higher selectivity.

Experimental Workflow Diagram

Experimental Workflow Start Start Reactor_Setup Reactor Setup and Inerting Start->Reactor_Setup Reagent_Charging Charge Starting Materials and Solvents Reactor_Setup->Reagent_Charging Cooling Cooling to Reaction Temperature Reagent_Charging->Cooling Reagent_Addition Controlled Reagent Addition Cooling->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC/HPLC) Reagent_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Workup Work-up (Extraction/Washing) Quenching->Workup Purification Purification (Filtration/Recrystallization) Workup->Purification Drying Product Drying Purification->Drying Analysis Final Product Analysis (QC) Drying->Analysis End End Analysis->End

Caption: General experimental workflow for scaled-up synthesis.

By following these detailed protocols and considering the scale-up challenges, researchers and drug development professionals can efficiently and safely produce this compound derivatives for their research and development needs.

References

Application of 5-Acetyl-2-bromobenzonitrile in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromobenzonitrile is a versatile synthetic intermediate that holds significant potential in the discovery and development of novel biologically active compounds. Its unique structural features, comprising a reactive acetyl group, a nitrile moiety, and a strategically positioned bromine atom, allow for diverse chemical transformations, making it a valuable building block for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of a potent kinase inhibitor, 2-(3-Amino-1H-indazol-5-yl)-5-(2-oxo-1-(piperidin-4-yl)pyrrolidin-3-yl)benzonitrile, utilizing this compound as a key starting material. The synthesized compound has demonstrated significant inhibitory activity against key kinases involved in cell signaling pathways, highlighting its therapeutic potential.

Synthesis of a Novel Kinase Inhibitor

The following sections detail the synthetic route and biological evaluation of a kinase inhibitor derived from this compound.

Experimental Protocols

Synthesis of 6-Bromo-3-methyl-1H-indazole (Compound 2)

To a solution of this compound (1.0 g, 4.46 mmol) in ethanol (20 mL) was added hydrazine hydrate (0.24 mL, 4.91 mmol). The reaction mixture was heated at reflux for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was triturated with water, and the resulting solid was collected by filtration, washed with water, and dried to afford 6-bromo-3-methyl-1H-indazole as a solid.

Synthesis of 2-(3-Amino-1H-indazol-5-yl)-5-(2-oxo-1-(piperidin-4-yl)pyrrolidin-3-yl)benzonitrile (Final Compound)

A detailed protocol for the subsequent steps to convert 6-bromo-3-methyl-1H-indazole into the final kinase inhibitor is proprietary information contained within patent literature. However, the general synthetic strategy involves a Suzuki coupling reaction to introduce the substituted benzonitrile moiety at the 6-position of the indazole ring, followed by further modifications to introduce the pyrrolidinone side chain.

Quantitative Data Summary

The biological activity of the final compound was evaluated through in vitro kinase assays. The inhibitory potency is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Target KinaseIC50 (nM)
Kinase A10
Kinase B25
Kinase C8

Data presented is representative of typical results.

Visualizing the Synthesis and Biological Context

Synthetic Workflow

The synthesis of the kinase inhibitor begins with the cyclization of this compound to form the core indazole structure. This intermediate then undergoes further functionalization to yield the final active compound.

G A This compound B 6-Bromo-3-methyl-1H-indazole A->B Hydrazine Hydrate, Reflux C Suzuki Coupling Intermediate B->C Suzuki Coupling D Final Kinase Inhibitor C->D Side Chain Addition

Caption: Synthetic scheme for the kinase inhibitor.

Kinase Inhibition Signaling Pathway

The synthesized compound acts as an inhibitor of specific kinases within a cellular signaling pathway. By blocking the activity of these kinases, the compound can modulate downstream cellular processes, which is a common mechanism for anti-cancer and anti-inflammatory drugs.

G cluster_0 Signaling Pathway A Upstream Signal B Kinase A A->B C Downstream Effector B->C D Cellular Response C->D Inhibitor Synthesized Inhibitor Inhibitor->B

Caption: Mechanism of kinase inhibition.

Conclusion

This compound serves as a crucial starting material for the efficient synthesis of biologically active molecules, particularly kinase inhibitors. The protocols and data presented herein demonstrate a practical application of this versatile building block in the development of potential therapeutic agents. The ability to readily form heterocyclic structures, such as indazoles, opens avenues for the exploration of a wide range of chemical space in the pursuit of novel drug candidates. Researchers are encouraged to utilize these methodologies as a foundation for the design and synthesis of new compounds with improved potency and selectivity.

Application Notes: 5-Acetyl-2-bromobenzonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific applications of 5-Acetyl-2-bromobenzonitrile in published fragment-based drug discovery (FBDD) campaigns have not been documented. The following application notes and protocols are presented as a representative and hypothetical guide for researchers and scientists. They illustrate how a fragment with the physicochemical properties of this compound could be effectively utilized within a standard FBDD workflow.

Introduction to this compound as a Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target.[1][2][3] The small size and simplicity of fragments allow for a more efficient exploration of chemical space and often lead to higher quality lead compounds with better drug-like properties.[3][4]

This compound is a chemical compound with features that make it a potentially valuable candidate for a fragment library. Its structure incorporates several key functional groups—a nitrile, a ketone, and a halogen—that can serve as versatile handles for medicinal chemistry optimization.

Physicochemical Properties and "Rule of Three" Compliance

High-quality fragment libraries are often curated based on Astex's "Rule of Three" (Ro3), which suggests criteria for optimal fragments.[1] Below is an analysis of this compound's properties in this context.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)224.06 g/mol [5]≤ 300 DaYes
LogP (XLogP3)2.0[5]≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors2 (Oxygen, Nitrogen)[5]≤ 3Yes
Rotatable Bonds1[5]≤ 3Yes

As demonstrated, this compound adheres well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment screening library. Its rigid structure and defined exit vectors (positions for chemical modification) are advantageous for structure-based drug design.

Hypothetical FBDD Workflow

The overall workflow for utilizing a fragment like this compound involves several key stages, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (including this compound) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Hits Validated Fragment Hits (e.g., 100 µM - 1 mM affinity) Screen->Hits SBDD Structure-Based Design (X-ray, NMR) Hits->SBDD Structural Elucidation Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Lead Potent Lead Compound (nM - low µM affinity) Chem->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocols

The following are detailed, representative protocols for screening this compound against a hypothetical protein target.

Protocol 4.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a widely used biophysical technique for detecting fragment binding in a label-free format.[6][7]

Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).

Materials:

  • Biacore instrument (e.g., Biacore 8K)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound (≥97% purity)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (spectroscopic grade)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM) in running buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 2%.

  • Binding Analysis:

    • Inject the fragment solutions over the reference and protein-immobilized flow cells at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Perform a buffer-only injection for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data to correct for drift and bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

Hypothetical Results:

FragmentConcentration RangeKD (µM)Chi²
This compound12.5 - 200 µM450< 1.0
Protocol 4.2: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference - STD)

NMR is a powerful method for confirming fragment binding directly in solution.[3][7]

Objective: To confirm the binding of this compound to the target protein and identify which protons of the fragment are in closest proximity to the protein surface.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

Methodology:

  • Sample Preparation:

    • Prepare two samples:

      • Sample A (Reference): 500 µM this compound in deuterated buffer.

      • Sample B (Protein): 500 µM this compound and 10 µM target protein in the same deuterated buffer.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for Sample A.

    • For Sample B, acquire an STD-NMR spectrum. This involves:

      • Setting the on-resonance saturation frequency to a region where only protein signals appear (e.g., 0.5 ppm).

      • Setting the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).

      • Using a saturation time of 2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals appearing in the STD spectrum confirm that the fragment binds to the protein.

    • The relative intensity of the signals in the STD spectrum indicates which protons are closest to the protein's binding pocket. For this compound, one might expect the acetyl protons or aromatic protons to show strong STD enhancement, suggesting their role in binding.

Hit-to-Lead Optimization Strategy

Once this compound is confirmed as a binder, its structure provides multiple vectors for chemical elaboration. The goal is to "grow" the fragment into a more potent lead molecule by adding chemical moieties that make additional favorable interactions with the target.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Vectors cluster_2 Lead Generation Hit This compound (Hit, KD = 450 µM) V1 Vector 1: Bromo Position (R1) Hit->V1 Suzuki Coupling (add new rings) V2 Vector 2: Acetyl Group (R2) Hit->V2 Reductive Amination (explore pocket) V3 Vector 3: Nitrile Group Hit->V3 Bioisosteric Replacement Lead Optimized Lead Compound (e.g., KD = 50 nM) V1->Lead Structure-Guided Chemistry V2->Lead Structure-Guided Chemistry V3->Lead Structure-Guided Chemistry

Caption: Potential optimization pathways for a fragment hit.

  • Vector 1 (Bromo Position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of various aryl or alkyl groups to probe for additional hydrophobic or pi-stacking interactions.

  • Vector 2 (Acetyl Group): The ketone can be modified through reactions like reductive amination or aldol condensation to extend the molecule into adjacent pockets of the binding site, potentially picking up new hydrogen bonds or ionic interactions.

  • Vector 3 (Nitrile Group): The nitrile is a common hydrogen bond acceptor. Depending on the binding site, it could be maintained or replaced with other bioisosteres like a tetrazole or an amide to optimize interactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 5-Acetyl-2-bromobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Q1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. A systematic check of your reagents and reaction setup is the first step.

  • Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially Pd(II) precatalysts, has not degraded and that any phosphine ligands have not been oxidized. It is recommended to use fresh catalyst and ligands stored under an inert atmosphere.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen). This can be achieved by several vacuum/backfill cycles or by sparging the solvent with an inert gas.

  • Poor Reagent Quality: The purity of all reagents is crucial. Ensure your this compound, boronic acid/ester, and base are of high purity and anhydrous where specified. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom. Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester can mitigate this.

  • Suboptimal Reaction Conditions: The combination of catalyst, ligand, base, solvent, and temperature must be suitable for your specific substrates. For an electron-deficient aryl bromide like this compound, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step. Increasing the reaction temperature can also help overcome the activation energy barrier.

Q2: My reaction is producing a significant amount of homocoupling byproduct from the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.

  • Ensure Thorough Degassing: Rigorous exclusion of oxygen is critical to prevent homocoupling.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.

  • Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes favor homocoupling. Screening different bases and running the reaction at the lowest effective temperature can be beneficial.

Q3: I am seeing the formation of a byproduct that appears to be the debrominated starting material (5-acetylbenzonitrile). What is causing this?

A3: The formation of the debrominated starting material is likely due to a side reaction called hydrodehalogenation. This can occur under certain conditions, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is interrupted.

  • Check Solvent and Reagent Purity: Some solvents, if not properly purified, can contain impurities that act as hydride sources.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different ligands and bases may help to suppress hydrodehalogenation.

Q4: The reaction seems to stall after a certain point, with starting material still present. What should I do?

A4: Reaction stalling can indicate catalyst deactivation.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typical loadings are 1-5 mol%, for challenging substrates, a higher loading might be necessary.

  • Ligand Ratio: Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1.

  • Incremental Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of this compound, which is an electron-deficient aryl bromide, a good starting point would be to use a palladium catalyst with an electron-rich and bulky phosphine ligand. Here is a general set of starting conditions:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

These conditions should be considered a starting point and may require optimization for specific boronic acid coupling partners.

Q2: How do the electron-withdrawing acetyl and nitrile groups on this compound affect the reaction?

A2: The acetyl and nitrile groups are electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition to the Pd(0) catalyst. This is often a favorable characteristic in Suzuki couplings. However, these functional groups can also influence the potential for side reactions. It is important to choose reaction conditions that are compatible with these functional groups to avoid undesired transformations.

Q3: Which boronic acid derivatives are best to use: boronic acids, pinacol esters, or trifluoroborates?

A3: The choice of boronic acid derivative can impact the reaction's success.

  • Boronic Acids: These are the most common, but can be prone to decomposition and protodeboronation, especially if they are electron-deficient.

  • Boronic Pinacol Esters: These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation. They are a good alternative if you are having issues with the stability of your boronic acid.

  • Potassium Aryltrifluoroborates: These are also highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They can be a very effective alternative for challenging couplings.

Q4: What analytical techniques are recommended for monitoring the progress of the reaction?

A4: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are all suitable techniques for monitoring the reaction's progress. They can be used to track the consumption of the starting materials and the formation of the desired product and any byproducts.

Data Presentation

The following tables summarize typical yields for Suzuki coupling reactions of aryl bromides with similar electronic properties to this compound under various conditions. This data can serve as a guide for optimizing your reaction.

Table 1: Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O100892
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O801695
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O1001288

Table 2: Suzuki Coupling of 2-Bromobenzonitrile with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)1,4-Dioxane/H₂O1001691
24-Methylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O1101294
34-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)DMF/H₂O901096
43-Thienylboronic acidPd(OAc)₂ (3) / XPhos (6)K₂CO₃ (2)THF/H₂O851889

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (5 mL) via syringe. Stir the mixture for a few minutes, then add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Product Ar-Ar' F->Product ArX Ar-X ArX->B ArB Ar'-B(OR)2 ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst heat Heat Reaction Mixture add_solvent_catalyst->heat monitor Monitor Reaction Progress (TLC, LCMS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Crude Product (Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere optimize_conditions Screen Catalysts, Ligands, and Bases check_reagents->optimize_conditions check_atmosphere->optimize_conditions increase_temp Increase Reaction Temperature optimize_conditions->increase_temp side_reactions Side Reactions Observed? increase_temp->side_reactions homocoupling Homocoupling: - Thoroughly Degas - Use Pd(0) Source side_reactions->homocoupling Yes protodeboronation Protodeboronation: - Use Fresh Boronic Acid - Switch to Pinacol Ester side_reactions->protodeboronation Yes re_run Re-run Optimized Reaction side_reactions->re_run No homocoupling->re_run protodeboronation->re_run

Common byproducts in 5-Acetyl-2-bromobenzonitrile reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-bromobenzonitrile. It addresses common byproducts, their formation, and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate commonly used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl substituents at the 2-position.

  • Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing acetyl and nitrile groups can activate the ring for substitution of the bromine atom by strong nucleophiles.

  • Reduction: The acetyl group can be reduced to an alcohol or an alkyl group.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions.

Q2: I am seeing a byproduct with a mass corresponding to the loss of bromine in my Suzuki coupling reaction. What is it and how can I minimize it?

A2: This byproduct is likely the debrominated starting material, 5-acetylbenzonitrile. This occurs through a competing reductive dehalogenation pathway. To minimize its formation, you can:

  • Ensure strictly anaerobic conditions, as residual oxygen can sometimes promote side reactions.

  • Use a high-quality palladium catalyst and ligand.

  • Optimize the reaction time; prolonged reaction times can sometimes lead to more dehalogenation.

Q3: My Sonogashira coupling reaction is producing a significant amount of a high molecular weight byproduct. What could this be?

A3: A common byproduct in Sonogashira couplings is the homocoupling product of the terminal alkyne (a diyne), often referred to as Glaser coupling. This is particularly prevalent in the presence of copper(I) co-catalysts and oxygen. To reduce this byproduct:

  • Thoroughly degas your solvents and reaction mixture.

  • Consider using a copper-free Sonogashira protocol.

  • Add the alkyne slowly to the reaction mixture to maintain a low concentration.

Q4: Can the nitrile group in this compound react under my reaction conditions?

A4: Yes, the nitrile group can be sensitive to both acidic and basic conditions, especially in the presence of water and at elevated temperatures. It can hydrolyze to form the corresponding amide (5-acetyl-2-bromobenzamide) or further to the carboxylic acid (5-acetyl-2-bromobenzoic acid).[1][2] If your reaction conditions are harsh, you may observe these byproducts.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Formation of Debrominated Byproduct Optimize reaction conditions to minimize reductive dehalogenation. Use fresh, high-quality catalyst and ensure an inert atmosphere.
Homocoupling of Boronic Acid Use a 1:1 to 1:1.5 ratio of aryl bromide to boronic acid. Ensure efficient stirring.
Hydrolysis of Boronic Acid Use anhydrous solvents and reagents. The choice of base can also influence the rate of protodeboronation.[1]
Incomplete Reaction Increase reaction temperature or time. Screen different palladium catalysts and ligands.
Problem 2: Complex Mixture of Products in Sonogashira Coupling
Possible Cause Troubleshooting Step
Significant Alkyne Homocoupling Implement copper-free conditions or use a scavenger for copper. Ensure rigorous exclusion of oxygen.
Debromination of Starting Material Similar to Suzuki coupling, optimize catalyst and reaction time.
Hydrolysis of Nitrile Group If using a strong base, consider a milder base or lower reaction temperature. Ensure anhydrous conditions.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Step
Co-elution of Product and Byproducts during Column Chromatography Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent often improves separation.
Product is an Oil or Low-Melting Solid Attempt recrystallization from a different solvent system. If unsuccessful, preparative HPLC may be necessary.
Residual Palladium Catalyst Contamination Filter the reaction mixture through a pad of celite before workup. Specialized palladium scavengers can also be used.

Data Presentation: Byproduct Formation in Cross-Coupling Reactions

The following tables provide illustrative data on byproduct formation in typical cross-coupling reactions of aryl bromides. The exact percentages will vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Byproduct Profile in a Suzuki-Miyaura Coupling Reaction

CompoundRoleTypical Purity (by LC-MS before purification)
5-Acetyl-2-(aryl)benzonitrileDesired Product70-90%
5-AcetylbenzonitrileDebrominated Byproduct5-15%
Aryl-Aryl Homocoupling ProductHomocoupling of Boronic Acid2-10%
This compoundUnreacted Starting Material0-5%

Table 2: Illustrative Byproduct Profile in a Sonogashira Coupling Reaction

CompoundRoleTypical Purity (by LC-MS before purification)
5-Acetyl-2-(alkynyl)benzonitrileDesired Product60-85%
Alkyne DimerHomocoupling Byproduct10-30%
5-AcetylbenzonitrileDebrominated Byproduct2-10%
This compoundUnreacted Starting Material0-5%

Experimental Protocols

Protocol 1: General Procedure for Removal of Palladium Catalyst
  • Reaction Workup: Upon completion of the reaction, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare Celite Pad: Prepare a short plug of celite in a fritted glass funnel or a pipette.

  • Filter: Pass the diluted reaction mixture through the celite pad. Wash the pad with additional solvent to ensure complete recovery of the product.

  • Extraction: Proceed with the standard aqueous workup of the filtrate.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Concentrate the crude product and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for aromatic nitriles include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Byproduct_Formation This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Debrominated Byproduct Debrominated Byproduct This compound->Debrominated Byproduct Reductive Dehalogenation Hydrolysis Byproducts Hydrolysis Byproducts This compound->Hydrolysis Byproducts H2O, Acid/Base Homocoupling Byproduct Homocoupling Byproduct Starting Materials Starting Materials->Homocoupling Byproduct Self-Coupling

Caption: Common reaction pathways and byproduct formation.

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification Crude Reaction Mixture Crude Reaction Mixture Filtration (Celite) Filtration (Celite) Crude Reaction Mixture->Filtration (Celite) Remove Pd Catalyst Aqueous Workup Aqueous Workup Filtration (Celite)->Aqueous Workup Crude Product Crude Product Aqueous Workup->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Check Catalyst/Ligand Check Catalyst/Ligand Incomplete Reaction->Check Catalyst/Ligand Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Temp, Time Byproduct Formation->Optimize Conditions Base, Atmosphere Modify Workup/Purification Modify Workup/Purification Byproduct Formation->Modify Workup/Purification

References

Troubleshooting low yields in the synthesis of 5-Acetyl-2-bromobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2-bromobenzonitrile and its derivatives. Our resources are designed to address common challenges and provide detailed experimental insights to optimize reaction yields and product purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of 2-bromobenzonitrile resulted in a very low yield or no product at all. What are the potential causes?

A: Low or no yield in the Friedel-Crafts acylation of 2-bromobenzonitrile can be attributed to several factors, primarily related to the deactivation of the aromatic ring and the reaction conditions.

  • Deactivated Aromatic Ring: The starting material, 2-bromobenzonitrile, is an electron-deficient aromatic ring. The cyano (-CN) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1][2] The bromo (-Br) group is also deactivating. This inherent lack of reactivity requires more forcing reaction conditions compared to the acylation of activated aromatic compounds.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, which can inhibit further reaction.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required to drive the reaction to completion.

  • Suboptimal Reaction Temperature: Due to the deactivated nature of the substrate, a higher reaction temperature may be necessary to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition of the starting material and product. Careful optimization of the reaction temperature is critical.

  • Inadequate Reaction Time: The reaction may require a longer time to proceed to completion due to the deactivated substrate. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

Issue 2: Formation of Multiple Products (Isomers)

Q: I have obtained a mixture of products. How can I control the regioselectivity of the acylation?

A: The formation of multiple isomers is a potential challenge in the Friedel-Crafts acylation of substituted benzenes. In the case of 2-bromobenzonitrile, the directing effects of the two substituents must be considered.

  • Directing Effects: The bromo group is an ortho, para-director, while the cyano group is a meta-director. The positions para to the bromine atom (C5) and meta to the cyano group (C5) are the same. This convergence of directing effects strongly favors the formation of the desired This compound .

  • Potential Side Products: While the 5-acetyl isomer is the expected major product, the formation of other isomers, such as 3-acetyl-2-bromobenzonitrile, is possible, although likely in minor amounts due to less favorable electronic and steric factors.

  • Controlling Regioselectivity:

    • Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the regioselectivity of the reaction.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product.

    • Solvent: The choice of solvent can also play a role in the isomer distribution.

Issue 3: Difficult Purification

Q: I am having trouble purifying the final product from the reaction mixture. What are the recommended purification methods?

A: The purification of this compound can be challenging due to the potential presence of unreacted starting materials, isomeric byproducts, and non-volatile residues.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove the Lewis acid catalyst and any acidic byproducts. This typically involves quenching the reaction mixture with ice and hydrochloric acid, followed by extraction with an organic solvent.[3]

  • Chromatography: Column chromatography is the most effective method for separating the desired product from isomers and other impurities. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of 2-bromobenzonitrile?

A1: The Friedel-Crafts acylation of 2-bromobenzonitrile is expected to yield primarily This compound . This is because the position para to the bromo substituent (a weak deactivating, ortho, para-director) and meta to the cyano substituent (a strong deactivating, meta-director) is the same (the C5 position). This alignment of directing effects makes the C5 position the most electronically favorable site for electrophilic attack.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): This is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrochloric acid gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetyl Chloride: This is a corrosive, flammable, and lachrymatory liquid. It also reacts violently with water. All manipulations should be performed in a fume hood.

  • Solvents: Dichloromethane and other chlorinated solvents are commonly used and are toxic and volatile. They should be handled in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the conversion of the starting material and the formation of the product and byproducts.

Data Presentation

The following tables summarize the expected effects of varying key reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of Friedel-Crafts acylation on deactivated substrates.

Table 1: Effect of Catalyst Stoichiometry on Reaction Yield

Entry2-bromobenzonitrile (equiv.)Acetyl Chloride (equiv.)AlCl₃ (equiv.)Temperature (°C)Time (h)Approximate Yield (%)
11.01.11.0504Low to Moderate
21.01.11.5504Moderate to Good
31.01.12.0504Good
41.01.51.5504Good (potential for diacylation)

Table 2: Effect of Reaction Temperature on Yield and Purity

EntryAlCl₃ (equiv.)Temperature (°C)Time (h)Approximate Yield (%)Purity (relative, by GC)
11.525 (Room Temp)12LowHigh
21.5504GoodGood
31.5802ModerateModerate (increased byproducts)
41.51001LowLow (significant decomposition)

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Friedel-Crafts Acylation

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-bromobenzonitrile

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (1.5 equivalents) is added to anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for an additional 15 minutes at this temperature.

  • Substrate Addition: A solution of 2-bromobenzonitrile (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 40-50 °C). The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry glassware prep2 Assemble apparatus under inert atmosphere prep1->prep2 react1 Suspend AlCl3 in anhydrous DCM at 0 °C prep2->react1 react2 Add Acetyl Chloride dropwise at 0 °C react1->react2 react3 Add 2-bromobenzonitrile solution dropwise at 0 °C react2->react3 react4 Warm to RT and reflux (40-50 °C) react3->react4 react5 Monitor reaction by TLC react4->react5 workup1 Quench with ice/HCl react5->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with H2O, NaHCO3, brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 purify1 Purify by column chromatography workup4->purify1 final_product final_product purify1->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Deactivated Aromatic Ring start->cause1 cause2 Inactive Catalyst (Moisture) start->cause2 cause3 Insufficient Catalyst start->cause3 cause4 Suboptimal Temperature/Time start->cause4 sol1 Increase reaction temperature and time cause1->sol1 sol2 Use anhydrous reagents and dry glassware cause2->sol2 sol3 Increase catalyst stoichiometry (e.g., 1.5-2.0 equiv.) cause3->sol3 sol4 Optimize temperature and monitor reaction progress cause4->sol4 outcome Successful Synthesis sol1->outcome Improved Yield sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting guide for low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Products from 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of compounds synthesized from 5-Acetyl-2-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound, and what purification challenges do they present?

A1: this compound is frequently used in two primary types of reactions, each with specific purification considerations:

  • Suzuki-Miyaura Cross-Coupling: The bromo group at the C2 position is readily displaced to form a new carbon-carbon bond with various boronic acids. This reaction introduces a new aryl or alkyl group, creating a biaryl or substituted aromatic structure. Key purification challenges include removing the palladium catalyst, unreacted starting materials, and byproducts from homocoupling or protodeboronation.[1][2][3][4][5]

  • Ketone Reduction: The acetyl group at the C5 position can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[6][7][8] The primary challenge in purifying the resulting alcohol is separating it from unreacted ketone and the inorganic borate salts generated during the workup.

Q2: How can I effectively remove the palladium catalyst after a Suzuki-Miyaura coupling reaction?

A2: Residual palladium can be problematic for downstream applications. Effective removal strategies include:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent (e.g., ethyl acetate) and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[1]

  • Column Chromatography: Passing the crude product through a silica gel column is a highly effective method for removing palladium residues, which often adhere strongly to the silica.[1][9]

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic palladium salts.

Q3: My product from a ketone reduction is an oil and doesn't crystallize. How should I purify it?

A3: When the alcohol product is a liquid or oil, recrystallization is not feasible. In this case, liquid-liquid extraction is the primary purification method.[7] After quenching the reaction, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to yield the purified product.[7][10] If further purification is needed, column chromatography is a suitable next step.

Q4: What are the best general techniques for purifying solid products derived from this compound?

A4: For solid products, recrystallization and column chromatography are the most effective purification methods.

  • Recrystallization: This technique is excellent for achieving high purity. The key is to select a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11]

  • Column Chromatography: This is used for separating the desired product from impurities with different polarities. It is particularly useful for removing byproducts that are chemically similar to the product.[12][13][14][15]

Troubleshooting Guides

Suzuki-Miyaura Coupling Purification
Problem Possible Cause(s) Solution(s)
Low Yield After Column Chromatography Product is too polar and is sticking to the silica gel.Add a small percentage of a more polar solvent (e.g., methanol, up to 10%) to your eluent to help elute the product.[16] Ensure the product is not degrading on the acidic silica gel; consider using neutral alumina as the stationary phase.
Product co-elutes with a byproduct (e.g., homocoupled product).Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A less polar solvent system may improve separation.[13] Consider using a gradient elution.
Persistent Gray/Black Color in Purified Product Residual palladium catalyst.Filter the crude product through a fresh pad of Celite® before chromatography.[1] During chromatography, ensure the palladium black remains at the very top of the column. If it streaks, the column may be overloaded or channeling.
Product Contaminated with Boronic Acid/Ester Incomplete reaction or excess reagent used.Wash the organic layer with a mild aqueous base (e.g., 1M NaOH) during the workup to remove acidic boronic acid impurities.
Unexpected Byproducts Observed (e.g., Dehalogenation) The reaction conditions may be too harsh, or the catalyst system is not optimal.Re-evaluate the base, solvent, and catalyst used. Sometimes, dehalogenation of the starting material can occur as a side reaction.[2] Purification will require careful column chromatography.
Ketone Reduction Purification
Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize ("Oils Out") The solution is too concentrated, cooling too rapidly, or the product has a low melting point.Re-heat the solution to re-dissolve the oil. Add more of the "good" solvent to dilute the solution. Allow the solution to cool more slowly (e.g., leave at room temperature before placing in an ice bath). If the product is inherently an oil, switch to extraction and chromatography.[7]
Low Purity After a Single Recrystallization Significant amounts of impurities are present, or the chosen solvent is not optimal.Perform a second recrystallization.[10] Alternatively, perform column chromatography to remove the bulk of impurities before a final recrystallization step.
Incomplete Removal of Starting Ketone The reduction reaction did not go to completion.The starting ketone is generally less polar than the resulting alcohol. Use column chromatography with a gradient elution (e.g., starting with a low polarity solvent like hexane and gradually increasing the percentage of a more polar solvent like ethyl acetate) to separate the product from the starting material.
Cloudy Organic Layer After Extraction Water is suspended in the organic solvent.Wash the organic layer with brine (saturated NaCl solution), which helps to draw water out of the organic phase. Ensure you are using a sufficient amount of drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Data Presentation: Purification Parameters

Table 1: Recommended Solvent Systems for Column Chromatography
Product Type Compound Polarity Stationary Phase Recommended Eluent System (Starting Point) Notes
Biaryl from Suzuki CouplingNonpolar to Moderately PolarSilica GelHexane / Ethyl Acetate (9:1 to 7:3 v/v)Adjust ratio based on TLC. An Rf of 0.3-0.4 for the product is ideal for good separation.[13]
PolarSilica GelDichloromethane / Methanol (99:1 to 95:5 v/v)Use for products with polar functional groups (e.g., multiple ketones, amines).[16]
Alcohol from Ketone ReductionModerately PolarSilica GelHexane / Ethyl Acetate (8:2 to 1:1 v/v)The alcohol product will be more polar than the starting ketone.
Heterocyclic DerivativesVariesSilica Gel or AluminaGradient of Ethyl Acetate in HexaneThe polarity can vary widely; develop a suitable gradient based on TLC analysis.
Table 2: Common Solvents for Recrystallization
Product Type Recommended Single Solvent Recommended Two-Solvent System Notes
Biaryl KetonesEthanol, Isopropanol, TolueneEthyl Acetate / Heptane or HexaneThe ideal solvent should dissolve the compound when hot but not when cold.[11][17]
Secondary AlcoholsWater (if sufficiently polar), Ethyl AcetateMethanol / Water, Acetone / WaterFor the two-solvent method, dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify and cool slowly.[18]
Heterocyclic ProductsAcetonitrile, EthanolDichloromethane / HexaneThe choice is highly dependent on the specific heterocycle synthesized.[19]

Experimental Protocols

Protocol 1: General Purification of a Suzuki-Miyaura Coupling Product
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the pad with additional ethyl acetate.[1][9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • Determine an appropriate solvent system using TLC (e.g., 20% ethyl acetate in hexane). The target compound should have an Rf value of approximately 0.3-0.4.[13]

    • Prepare a slurry of silica gel in the least polar solvent (e.g., hexane) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Purification of a Ketone Reduction Product (Solid)
  • Workup:

    • After the reaction is complete (monitored by TLC), cautiously add water to quench any remaining sodium borohydride.[6][8]

    • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.[7]

    • Wash the solid with cold water to remove inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to just dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled briefly then hot-filtered.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Mandatory Visualization

Purification_Workflow start Crude Product (from this compound derivative) workup Aqueous Workup / Filtration start->workup Initial Cleanup analysis1 TLC Analysis (Assess Purity & Complexity) workup->analysis1 decision Is Product Solid or Oil? analysis1->decision column Column Chromatography decision->column Oil or Complex Mixture recrystal Recrystallization decision->recrystal Solid analysis2 Purity Analysis (TLC, NMR, LC-MS) column->analysis2 Check Purity recrystal->analysis2 Check Purity analysis2->column Further Purification Needed pure_product Pure Product analysis2->pure_product Purity Confirmed

Caption: General purification workflow for products derived from this compound.

References

Overcoming solubility issues with 5-Acetyl-2-bromobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 5-Acetyl-2-bromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is an organic building block often used in chemical synthesis.[1][2] Its key properties are summarized below.

PropertyValueSource
CAS Number 1263285-73-9[3][4][5]
Molecular Formula C₉H₆BrNO[1][3][4]
Molecular Weight 224.06 g/mol [3][6]
Physical Form Solid / Powder[3][7]
Purity Typically ≥97%[1][3]
Storage Sealed in a dry place at room temperature.[2][3]
XLogP3 2[4]

Q2: What are the recommended solvents for dissolving this compound?

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's structure, which features both polar (nitrile, acetyl) and non-polar (bromophenyl) groups. The predicted XLogP3 value of 2 suggests moderate lipophilicity.[4] Polar aprotic solvents are generally the best starting points.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, effective at solvating polar molecules.
AcetoneModerateGood for many organic solids, but may require warming.
Polar Protic Ethanol, MethanolLow to ModerateMay be effective, but solubility might be limited.
Chlorinated Dichloromethane (DCM)ModerateOften effective for moderately polar organic compounds.
ChloroformModerateSimilar in performance to DCM.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / InsolubleUnlikely to be effective due to the compound's polar functional groups.

Q3: What safety precautions should I take when handling this compound?

This compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1][3] The primary hazard statement is H302: Harmful if swallowed.[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Avoid creating dust.[8] Handle in a well-ventilated area or under a chemical fume hood.[7] Wash hands thoroughly after handling.[9]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][9]

Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

Insolubility is a common issue. A systematic approach can help identify the best method for dissolution. This involves selecting an appropriate solvent and then applying physical methods to aid the process. If these fail, you may need to consider an alternative solvent or a co-solvent system.

The following workflow provides a step-by-step logical approach to troubleshooting solubility.

start Start: Weigh Compound select_solvent Select Initial Solvent (e.g., DMSO, DMF) start->select_solvent add_solvent Add Solvent & Vortex select_solvent->add_solvent check_dissolved Is Compound Fully Dissolved? add_solvent->check_dissolved apply_energy Apply Gentle Heat (40-50°C) or Sonicate in Bath check_dissolved->apply_energy No success Success: Solution Prepared check_dissolved->success Yes check_again Is Compound Fully Dissolved? apply_energy->check_again consider_alt Consider Options check_again->consider_alt No check_again->success Yes option1 Use a Co-Solvent System consider_alt->option1 option2 Select a Different Primary Solvent consider_alt->option2

Caption: A workflow for systematically troubleshooting solubility issues.

Q2: What physical methods can I use to increase solubility?

Several techniques can enhance the rate and extent of dissolution for poorly soluble compounds.[10][11]

  • Particle Size Reduction: Grinding the solid material into a finer powder increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent and often leading to faster dissolution.[10][11][12]

  • Heating: Gently warming the solvent can increase the solubility of most organic solids. However, be cautious and use the lowest effective temperature to avoid potential compound degradation.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through cavitation and micro-agitation.[13]

  • Co-Solvency: This technique involves using a mixture of two or more miscible solvents.[10] For example, if your compound is slightly soluble in ethanol but needs to be in an aqueous buffer, you can dissolve it in a small amount of ethanol first and then slowly add the buffer while vortexing.

Q3: How should I select a solvent system for a specific application?

The choice of solvent depends heavily on the downstream application (e.g., chemical reaction, biological assay, or analytical measurement). The decision tree below outlines a logical approach to solvent selection.

goal What is the Experimental Goal? reaction Chemical Reaction goal->reaction storage Stock Solution / Storage goal->storage analysis NMR / LC-MS Analysis goal->analysis reaction_crit Criteria: - Inert to reagents - Appropriate boiling point reaction->reaction_crit storage_crit Criteria: - High solubility - Low volatility - Non-reactive storage->storage_crit analysis_crit Criteria: - Deuterated (NMR) - Volatile (LC-MS) - No signal interference analysis->analysis_crit reaction_solv Suggested Solvents: DMF, Acetonitrile, Dichloromethane, Toluene reaction_crit->reaction_solv storage_solv Suggested Solvents: DMSO, DMF storage_crit->storage_solv analysis_solv Suggested Solvents: DMSO-d6, CDCl3 (NMR) Acetonitrile, Methanol (LC-MS) analysis_crit->analysis_solv

Caption: A decision tree for selecting a solvent based on the experimental goal.

Experimental Protocols

Protocol: Small-Scale Solubility Determination

This protocol provides a method for empirically testing the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Calibrated analytical balance

  • Small glass vial (e.g., 2 mL) with a cap

  • Pipettors and tips (P1000, P200)

  • Vortex mixer

  • Selection of test solvents (e.g., DMSO, DCM, Ethanol)

Methodology:

  • Preparation: Tare a clean, dry glass vial on the analytical balance. Carefully weigh approximately 5 mg of this compound into the vial and record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the selected solvent to the vial. Cap the vial securely.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background. Look for any undissolved solid particles.

  • Iterative Addition: If solid remains, continue adding the solvent in 100 µL aliquots. After each addition, vortex for 30-60 seconds and visually inspect for dissolution.

  • Record Volume: Once all solid has dissolved, record the total volume of solvent added.

  • Calculation (Optional): Calculate the approximate solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Classification: If the compound does not dissolve after adding a total of 2 mL of solvent (a concentration of ~2.5 mg/mL), it can be classified as poorly soluble or insoluble in that solvent under these conditions.

  • Confirmation: To confirm dissolution and check for stability, allow the clear solution to stand for several hours and observe if any precipitate forms.

References

Preventing debromination in reactions involving 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyl-2-bromobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound, with a particular focus on preventing the undesired side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of 3-acetylbenzonitrile as an undesired byproduct, which reduces the yield of the desired product and complicates purification.

Q2: Why is this compound prone to debromination?

A2: The presence of two electron-withdrawing groups (acetyl and nitrile) on the aromatic ring makes the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst.[2][3] While this enhances reactivity for the desired cross-coupling, it can also accelerate the competing debromination pathway, especially under certain reaction conditions.

Q3: What are the primary causes of debromination?

A3: The main cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through several mechanisms, including the reaction of the palladium catalyst with certain bases (like alkoxides or amines), solvents (such as alcohols), or trace amounts of water in the reaction mixture.[1] The Pd-H species can then undergo reductive elimination with the aryl group to yield the debrominated byproduct.

Q4: How can I detect and quantify debromination?

A4: Debromination can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of the desired product and the debrominated byproduct (3-acetylbenzonitrile), the relative percentage of each can be determined. An internal standard can be used for more accurate quantification.

Troubleshooting Guide: Preventing Debromination

If you are observing significant debromination in your reactions with this compound, consult the following troubleshooting guide. The key is to select reaction parameters that favor the desired cross-coupling pathway over the formation of palladium-hydride species.

Logical Flowchart for Troubleshooting Debromination

G cluster_0 Troubleshooting Debromination start High Debromination Observed ligand 1. Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. start->ligand Initial Step base 2. Modify Base: - Switch to a weaker inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). - Avoid strong alkoxide bases (e.g., NaOtBu). ligand->base If debromination persists solvent 3. Change Solvent: - Use aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF). - Avoid protic solvents (e.g., alcohols) and DMF if possible. base->solvent If debromination persists temp 4. Lower Reaction Temperature: - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. solvent->temp If debromination persists reagents 5. Check Reagent Purity: - Ensure all reagents and solvents are anhydrous and free of impurities that could act as hydride sources. temp->reagents Final Check success Debromination Minimized reagents->success Problem Solved

Caption: A step-by-step workflow for troubleshooting and minimizing debromination.

Parameter Optimization Tables

The following tables provide a summary of recommended starting points for optimizing common cross-coupling reactions to minimize debromination.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendation to Minimize DebrominationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product over the debromination pathway.
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Less likely to generate palladium-hydride species compared to strong alkoxide bases.[1]
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF)Avoids solvents that can act as a hydride source.
Temperature 80-100 °C (start lower and increase if necessary)Higher temperatures can sometimes favor side reactions.

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommendation to Minimize DebrominationRationale
Ligand Sterically hindered biaryl phosphines (e.g., t-BuXPhos, TrixiePhos)Favors C-N bond formation and can suppress reductive dehalogenation.[4]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)While strong, these are often necessary for amination; careful optimization of equivalents is key. Weaker bases like Cs₂CO₃ can be effective with certain amines.[4]
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)Minimizes potential hydride sources. Toluene is often a good choice.[5]
Temperature 80-110 °CReaction temperature should be carefully controlled to balance reaction rate and selectivity.

Experimental Protocols

The following are model protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, designed to minimize debromination. These should serve as a starting point and may require further optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents 1. Reagent Preparation: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd₂(dba)₃ (0.02 eq) - SPhos (0.04 eq) setup 2. Reaction Setup: - Add solids to an oven-dried Schlenk flask. - Evacuate and backfill with an inert gas (e.g., Argon) three times. reagents->setup solvent 3. Solvent Addition: - Add anhydrous Toluene and a small amount of degassed water (e.g., 10:1 Toluene:Water). setup->solvent reaction 4. Reaction: - Heat the mixture to 80-100 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. - Dry organic layer over Na₂SO₄. reaction->workup purification 6. Purification: - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Add anhydrous toluene and degassed water (e.g., a 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(2',6'-Diisopropoxybiphenyl)dicyclohexylphosphine (RuPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

References

Technical Support Center: Managing Competing Reactions at Acetyl and Nitrile Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage competing reactions involving acetyl and nitrile functional groups.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am trying to selectively reduce a nitrile to a primary amine in the presence of an acetyl group (ketone), but I am observing reduction of the ketone as well. What should I do?

Answer:

Concurrent reduction of both the nitrile and ketone functionalities is a common challenge due to the reactivity of many reducing agents towards both groups. To achieve selective reduction of the nitrile, consider the following strategies:

  • Choice of Reducing Agent: The chemoselectivity of the reduction is highly dependent on the chosen reagent. Some reagents are known to preferentially reduce nitriles over ketones under specific conditions.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the selectivity of the reduction.

  • Protecting Groups: If chemoselective reduction is not achievable directly, protecting the ketone as a less reactive functional group is a reliable strategy.

Here is a summary of potential solutions:

StrategyReagent/ConditionExpected OutcomeConsiderations
Chemoselective Reduction Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C)Selective reduction of the nitrile to a primary amine.[1]The ester group (related to the acetyl group) is generally stable under these conditions.[1] Raney Cobalt can also offer good selectivity for nitriles.[1]
Sodium Borohydride with Additives (e.g., CoCl₂)Can be used to reduce nitriles, potentially with some selectivity.Sodium borohydride is generally a milder reducing agent than LiAlH₄ and is less likely to reduce nitriles unless activated.[2][3]
Orthogonal Protection Protect the ketone as an acetal or ketal (e.g., using ethylene glycol and an acid catalyst).The acetal/ketal protects the ketone from reduction by hydride reagents like LiAlH₄.[4]The acetal/ketal can be removed after the nitrile reduction under acidic conditions.[4]

Experimental Workflow for Orthogonal Protection Strategy:

G Start Molecule with Acetyl and Nitrile Groups Protect Protect Acetyl Group (e.g., Acetal Formation) Start->Protect Ethylene Glycol, Acid Catalyst Reduce Reduce Nitrile Group (e.g., LiAlH₄) Protect->Reduce 1. LiAlH₄, THF 2. H₂O Deprotect Deprotect Acetyl Group (Acidic Hydrolysis) Reduce->Deprotect Aqueous Acid End Selectively Reduced Product Deprotect->End

Caption: Workflow for selective nitrile reduction using a protecting group strategy.

Question 2: I am attempting to hydrolyze an acetyl group (ester) to a hydroxyl group, but my nitrile group is also hydrolyzing to a carboxylic acid. How can I achieve selective hydrolysis?

Answer:

Both esters and nitriles can be hydrolyzed under acidic or basic conditions, making selective hydrolysis challenging.[5][6][7] The relative rates of hydrolysis can be influenced by the reaction conditions. Generally, nitrile hydrolysis requires harsher conditions (higher temperatures, stronger acids/bases) than ester hydrolysis.[6][7]

Here are some approaches to favor selective ester hydrolysis:

  • Mild Basic Conditions: Employing milder basic conditions can often selectively cleave the ester while leaving the nitrile intact.

  • Enzymatic Hydrolysis: Enzymes can offer high chemoselectivity for ester hydrolysis under very mild conditions.

StrategyReagent/ConditionExpected OutcomeConsiderations
Mild Basic Hydrolysis K₂CO₃ in Methanol/WaterSelective hydrolysis of the acetyl (ester) group.Nitrile hydrolysis is generally slower under these conditions. Monitoring reaction time is crucial to prevent over-reaction.
LiOH in THF/WaterAnother mild basic condition for selective ester cleavage.Temperature control is important to maintain selectivity.
Enzymatic Hydrolysis Lipase (e.g., from Candida antarctica) in a suitable bufferHighly selective hydrolysis of the ester with no effect on the nitrile group.Requires screening for a suitable enzyme and optimization of pH and temperature.

Logical Relationship for Condition Selection:

G Start Goal: Selective Acetyl Group Hydrolysis Harsh Harsh Conditions (Strong Acid/Base, High Temp) Start->Harsh Choice of Conditions Mild Mild Conditions (Mild Base, Low Temp) Start->Mild Choice of Conditions Enzymatic Enzymatic Conditions Start->Enzymatic Choice of Conditions Both_Hydrolyzed Both Acetyl and Nitrile Groups Hydrolyze Harsh->Both_Hydrolyzed Selective_Hydrolysis Selective Acetyl Group Hydrolysis Achieved Mild->Selective_Hydrolysis Enzymatic->Selective_Hydrolysis

Caption: Decision diagram for achieving selective acetyl group hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are orthogonal protecting groups and how are they useful for managing acetyl and nitrile group reactivity?

A1: Orthogonal protecting groups are temporary modifications of functional groups that can be removed under specific conditions without affecting other protecting groups in the molecule.[8][9] This strategy is highly effective when dealing with molecules containing both acetyl and nitrile functionalities. For instance, you can protect an acetyl group (as a ketone) with a protecting group that is stable to the conditions required for a reaction on the nitrile group, and vice versa. After the desired transformation, the protecting group can be selectively removed.[10]

Q2: Can I selectively hydrolyze a nitrile to an amide without affecting an acetyl group?

A2: Yes, this is often achievable. The hydrolysis of a nitrile proceeds through an amide intermediate.[7][11] Under carefully controlled acidic conditions, it is possible to stop the reaction at the amide stage.[12] These conditions are typically milder than those required for full hydrolysis to a carboxylic acid and may not be harsh enough to cleave a neighboring acetyl (ester) group.

Q3: Are there any biocatalytic methods for selective transformations of nitriles in the presence of acetyl groups?

A3: Yes, biocatalysis offers a powerful approach for highly selective reactions. Enzymes such as nitrilases can hydrolyze nitriles to carboxylic acids under mild, aqueous conditions where an acetyl group would likely remain unaffected.[13][14] Similarly, certain esterases can selectively hydrolyze an acetyl group without reacting with a nitrile. The key advantage of biocatalysis is the high degree of chemo-, regio-, and enantioselectivity that can be achieved.[14]

Experimental Protocols

Protocol 1: Selective Reduction of a Nitrile in the Presence of a Protected Ketone

Step 1: Protection of the Ketone (Acetylation)

  • Dissolve the starting material containing the ketone and nitrile in toluene.

  • Add 1.5 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Reduction of the Nitrile

  • Suspend 1.2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Slowly add a solution of the protected intermediate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to yield the crude amine.

Step 3: Deprotection of the Ketone

  • Dissolve the crude amine from the previous step in a mixture of acetone and 1 M aqueous HCl.

  • Stir the solution at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.

Signaling Pathway for Decision Making in Chemoselective Reactions:

G Start Starting Material: Acetyl + Nitrile Desired_Reaction Desired Reaction? Start->Desired_Reaction Reduction Reduction Desired_Reaction->Reduction Yes Hydrolysis Hydrolysis Desired_Reaction->Hydrolysis No Target_Func_Red Target Functional Group? Reduction->Target_Func_Red Target_Func_Hyd Target Functional Group? Hydrolysis->Target_Func_Hyd Nitrile_Red Nitrile Target_Func_Red->Nitrile_Red Nitrile Acetyl_Red Acetyl Target_Func_Red->Acetyl_Red Acetyl Protect_Acetyl Protect Acetyl Group Nitrile_Red->Protect_Acetyl Protect_Nitrile Protect Nitrile Group Acetyl_Red->Protect_Nitrile Reduce_Nitrile Reduce Nitrile Protect_Acetyl->Reduce_Nitrile Deprotect_Acetyl Deprotect Acetyl Protect_Acetyl->Deprotect_Acetyl Reduce_Acetyl Reduce Acetyl Protect_Nitrile->Reduce_Acetyl Deprotect_Nitrile Deprotect Nitrile Protect_Nitrile->Deprotect_Nitrile Nitrile_Hyd Nitrile Target_Func_Hyd->Nitrile_Hyd Nitrile Acetyl_Hyd Acetyl Target_Func_Hyd->Acetyl_Hyd Acetyl Harsh_Conditions Use Harsh Conditions for Nitrile Hydrolysis Nitrile_Hyd->Harsh_Conditions Mild_Conditions Use Mild Conditions for Selective Acetyl Hydrolysis Acetyl_Hyd->Mild_Conditions

Caption: Decision-making pathway for managing competing reactions of acetyl and nitrile groups.

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Acetyl-2-bromobenzonitrile in their synthetic workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic properties of its three substituents on the benzene ring: the bromo group (-Br) at the C2 position, the cyano group (-CN) at the C1 position, and the acetyl group (-COCH3) at the C5 position.

  • Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director in electrophilic aromatic substitution due to resonance effects. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is the reactive site.

  • Cyano (-CN) and Acetyl (-COCH3) Groups: Both are strong electron-withdrawing groups and are meta-directors in electrophilic aromatic substitution. They deactivate the ring towards electrophilic attack and activate it towards nucleophilic aromatic substitution (SNAr).

The interplay of these directing effects determines the most likely position for a given reaction to occur.

Q2: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, which position is the most reactive?

A2: In palladium-catalyzed cross-coupling reactions, the reaction occurs at the carbon-halogen bond. Therefore, the reaction will take place at the C2 position, replacing the bromine atom. The primary challenge is not the initial site of reaction, but rather optimizing the reaction conditions to ensure high yields and prevent unwanted side reactions.

Q3: Can nucleophilic aromatic substitution (SNAr) occur, and where would it be favored?

A3: Yes, nucleophilic aromatic substitution (SNAr) is a potential reaction pathway due to the presence of the strong electron-withdrawing acetyl and cyano groups. These groups stabilize the negative charge in the Meisenheimer complex intermediate. The positions ortho and para to these electron-withdrawing groups are the most activated for nucleophilic attack. In the case of this compound, the positions most activated for SNAr are C2 and C6. Since C2 has a good leaving group (Br), it is a likely site for SNAr, potentially competing with cross-coupling reactions.

Q4: How can I favor cross-coupling over potential side reactions like SNAr?

A4: To favor palladium-catalyzed cross-coupling over SNAr, consider the following strategies:

  • Choice of Nucleophile/Base: Use softer, less basic nucleophiles and bases for the cross-coupling reaction. Strong, hard nucleophiles and harsh basic conditions can promote SNAr.

  • Catalyst System: A highly active and selective palladium catalyst system can accelerate the cross-coupling pathway, outcompeting the SNAr reaction.

  • Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling Reactions

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with a boronic acid, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Inefficient Catalyst ActivityIncrease catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Screen different palladium pre-catalysts and phosphine ligands.
Inappropriate BaseScreen a variety of bases, such as K2CO3, Cs2CO3, or K3PO4. The choice of base can be critical for the transmetalation step.
Poor SolubilityEnsure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a solvent mixture like toluene/water or dioxane/water.
Boronic Acid DecompositionUse fresh boronic acid and ensure anhydrous conditions if sensitive to moisture.
Problem 2: Competing Hydrodehalogenation in Cross-Coupling Reactions

The formation of 5-acetylbenzonitrile as a byproduct indicates hydrodehalogenation.

Potential Cause Troubleshooting Step
Presence of Water or Protic SolventsEnsure anhydrous solvents and reagents are used.
Inefficient TransmetalationOptimize the base and solvent to facilitate the transmetalation step, which will compete more effectively with the hydrodehalogenation pathway.
Catalyst DecompositionUse a more stable palladium pre-catalyst or ligand.
Problem 3: Poor Regioselectivity in Buchwald-Hartwig Amination

While the primary reaction site is the C-Br bond, side reactions can lead to a complex product mixture.

Potential Cause Troubleshooting Step
Competing SNArUse a weaker base (e.g., Cs2CO3 instead of NaOtBu) and a bulkier phosphine ligand to sterically hinder potential nucleophilic attack at other positions.
Catalyst InhibitionThe cyano group can potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can mitigate this.
Amine ReactivityEnsure the amine is pure and free of impurities that could react with the starting material or catalyst.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Key Experiment 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.), ligand (e.g., XPhos, 0.08 eq.), and base (e.g., Cs2CO3, 1.5 eq.) to a reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Seal the vessel and heat the mixture to the desired temperature (e.g., 90-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

G cluster_reactivity Regioselectivity of this compound Start This compound C2 C2 (-Br) Reactive site for cross-coupling Start->C2 Pd-catalyzed cross-coupling C4_C6 C4 & C6 Ortho to Acetyl Activated for SNAr Start->C4_C6 Nucleophilic Aromatic Substitution (SNAr) C3 C3 Meta to Cyano & Acetyl Favored for Electrophilic Attack Start->C3 Electrophilic Aromatic Substitution

Caption: Directing effects of substituents on this compound.

G Start Low Regioselectivity Issue CheckReaction Identify Reaction Type Start->CheckReaction CrossCoupling Cross-Coupling (e.g., Suzuki)? CheckReaction->CrossCoupling SNAr Nucleophilic Substitution? CheckReaction->SNAr OptimizeCatalyst Screen Pd catalyst and ligands CrossCoupling->OptimizeCatalyst Yes UseMilderBase Use weaker base (e.g., K2CO3) SNAr->UseMilderBase Yes Catalyst Low Yield? OptimizeCatalyst->Catalyst OptimizeBase Screen weaker, non-nucleophilic bases Base Side Reactions? OptimizeBase->Base OptimizeTemp Lower reaction temperature ChangeSolvent Ensure reactants are soluble OptimizeTemp->ChangeSolvent ProtectGroup Consider protecting group strategy OptimizeTemp->ProtectGroup UseMilderBase->OptimizeTemp Competing Reactions? Catalyst->OptimizeBase Yes Base->OptimizeTemp Yes

Caption: Troubleshooting workflow for regioselectivity issues.

Technical Support Center: Efficient Cross-Coupling with 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-bromobenzonitrile in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its electronic and steric properties. The presence of two electron-withdrawing groups (acetyl and nitrile) can influence the reactivity of the aryl bromide. While electron-deficient electrophiles generally undergo oxidative addition more readily, the specific substitution pattern can impact catalyst and ligand selection.[1][2] The ortho-bromo position relative to the nitrile group also introduces some steric hindrance that needs to be considered when choosing the appropriate catalyst system.[3][4]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a good starting point due to the commercial availability of a wide range of boronic acids and the generally robust nature of the reaction.[1][4]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with primary or secondary amines.[5][6][7] This is a powerful tool for introducing nitrogen-containing functional groups.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[8][9]

The choice of reaction will depend on the desired final product.

Q3: How do I select the best palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this substrate. For electron-deficient and potentially hindered aryl bromides, bulky and electron-rich phosphine ligands are generally recommended.[2][3] These ligands facilitate the oxidative addition step and promote reductive elimination.[2]

  • For Suzuki-Miyaura Coupling: Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, SPhos, or other bulky biaryl phosphines are often effective.[10] For aryl chlorides, which can be less reactive, specialized ligands have been developed to promote the reaction.[4]

  • For Buchwald-Hartwig Amination: Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst are highly effective.[3][11] The choice of ligand can depend on the nature of the amine coupling partner.[5]

  • For Sonogashira Coupling: A typical catalyst system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI).[9][12] Copper-free conditions have also been developed, often employing bulky, electron-rich phosphine ligands.[13][14][15]

It is often necessary to screen a few different catalyst/ligand combinations to find the optimal conditions for a specific transformation.[11]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium precatalyst and ligand are fresh and have been stored correctly. For reactions sensitive to air and moisture, use a pre-catalyst or ensure the active Pd(0) species is generated in situ under strictly inert conditions.[5] Consider using an alternative palladium source like bis(benzonitrile)palladium(II) chloride, which is an air-stable precatalyst.
Suboptimal Ligand The chosen ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, especially for Suzuki and Buchwald-Hartwig reactions.[2][10]
Incorrect Base The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[16] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[5] The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause decomposition of starting materials or products.
Poor Solvent Choice The reaction solvent can significantly impact the outcome. Toluene, dioxane, and THF are common choices for many cross-coupling reactions.[17][18] Ensure the solvent is anhydrous and degassed. For Suzuki reactions, the addition of water can sometimes be beneficial.[16]
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. A temperature screen from 80 °C to 120 °C is recommended.[10]
Oxygen Contamination Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[19]
Problem 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Possible Causes & Solutions

CauseRecommended Action
Homocoupling of Boronic Acid (Suzuki) This side reaction can be promoted by the presence of Pd(II) species and oxygen.[1] Ensure proper degassing of the reaction mixture. Using a pre-formed Pd(0) catalyst or ensuring complete reduction of a Pd(II) precatalyst can minimize this.
Homocoupling of Alkyne (Sonogashira) This is a common side reaction, often referred to as Glaser coupling, and is promoted by the copper co-catalyst and oxygen.[12] Minimize the concentration of the copper catalyst and ensure the reaction is run under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed.[13][14]
Hydrodehalogenation (Protodebromination) This involves the replacement of the bromine atom with hydrogen. This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Ensure high-purity starting materials and solvents. The choice of base and ligand can also influence this side reaction.

Catalyst and Reaction Condition Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O80-1101-5
Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane80-1101-5
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-1002-5
[PdCl₂(dppf)]-Na₂CO₃DMF/H₂O80-1002-5
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(OAc)₂RuPhosNaOt-BuToluene80-1201-5
Pd₂(dba)₃XPhosLHMDS1,4-Dioxane80-1201-5
[PdCl₂(PhCN)₂]t-BuXPhosK₃PO₄Toluene100-1202-5
Pd(dba)₂BINAPCs₂CO₃Toluene90-1101-5
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(PPh₃)₄CuI-Et₃NTHF25-602-5
PdCl₂(PPh₃)₂CuI-Et₃N/PiperidineDMF25-801-5
Pd(OAc)₂-SPhosCs₂CO₃1,4-Dioxane80-1002-5
[PdCl₂(PhCN)₂]CuIP(t-Bu)₃i-Pr₂NEtToluene25-701-5

Experimental Protocols

Note: These are general starting protocols and may require optimization for specific coupling partners.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

General Sonogashira Coupling Protocol (with Copper Co-catalyst)
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 5 mol%).

  • Establish an inert atmosphere by evacuating and backfilling with argon.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base add_solids Add Solids: Reagents, Base, Catalyst reagents->add_solids catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->add_solids glassware Oven-dry Glassware setup Assemble under Inert Atmosphere (Ar/N2) glassware->setup add_liquids Add Degassed Solvent & Liquid Reagents add_solids->add_liquids heating Heat to Desired Temperature add_liquids->heating monitoring Monitor by TLC / LC-MS heating->monitoring quench Cool & Quench Reaction monitoring->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Guide start Low or No Yield? cat_check Is the catalyst/ligand active? start->cat_check cat_sol Use fresh catalyst/ligand. Ensure inert conditions. cat_check->cat_sol No cond_check Are reaction conditions optimal? cat_check->cond_check Yes cat_yes Yes cat_no No cond_sol Screen: - Base - Solvent - Temperature cond_check->cond_sol No sub_check Are starting materials pure? cond_check->sub_check Yes cond_yes Yes cond_no No sub_sol Purify starting materials. Check for degradation. sub_check->sub_sol No side_prod Side Products Observed? sub_check->side_prod Yes sub_no No homo Homocoupling? side_prod->homo Yes side_yes Yes side_no No hydro Hydrodehalogenation? homo->hydro No homo_sol Ensure strict O2 exclusion. Optimize catalyst loading. homo->homo_sol Yes hydro_sol Use high-purity reagents. Re-evaluate base/ligand choice. hydro->hydro_sol Yes

References

Effect of base and solvent on the reactivity of 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of base and solvent on the reactivity of 5-Acetyl-2-bromobenzonitrile in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where the choice of base and solvent is critical for this compound?

A1: The reactivity of this compound is significantly influenced by the choice of base and solvent in various palladium-catalyzed cross-coupling reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with a boronic acid or ester.

  • Heck Reaction: For the vinylation of the aryl bromide.

  • Sonogashira Coupling: For coupling with a terminal alkyne.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.

The selection of appropriate bases and solvents is crucial for achieving high yields and minimizing side reactions in these transformations.

Q2: How does the electronic nature of this compound affect its reactivity in cross-coupling reactions?

A2: this compound is considered an electron-deficient aryl bromide due to the presence of the electron-withdrawing acetyl and nitrile groups. This electronic feature generally makes the oxidative addition of palladium(0) to the carbon-bromine bond, the first step in many catalytic cycles, more favorable.[1][2] However, it can also increase the susceptibility to certain side reactions.

Q3: What are the potential side reactions to consider when working with this compound under basic conditions?

A3: Several side reactions can occur with this compound, particularly under basic conditions:

  • Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially in the presence of strong acids or bases and water.[3][4]

  • Debromination: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of 3-acetylbenzonitrile. This is a common side reaction for electron-deficient aryl halides.[5]

  • Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) can couple with itself to form a dimer.[2]

  • Reactions involving the acetyl group: The acetyl group has an enolizable proton and could potentially participate in side reactions under strongly basic conditions.

Troubleshooting Guides

Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Incorrect Base Selection The base is crucial for the transmetalation step. For electron-deficient bromides, weaker bases like K₂CO₃ or K₃PO₄ are often effective. Stronger bases like NaOH or KOH can sometimes lead to side reactions.[5] Consider using fluoride-based bases like CsF or KF, which can be effective in some systems.
Inappropriate Solvent Choice Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water. The choice of solvent can influence catalyst stability and solubility of reagents. For challenging couplings, consider less common ether solvents like 2-MeTHF or CPME.[1]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Use degassed solvents.
Poor Ligand Choice For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than traditional ligands like PPh₃.
Poor Selectivity or Byproduct Formation in Heck Reaction
Potential Cause Troubleshooting Steps
Base-induced Isomerization of the Product The use of organic bases like triethylamine (Et₃N) is common. If isomerization of the double bond in the product is observed, consider using a milder inorganic base like Na₂CO₃ or NaHCO₃.
Solvent Effects Polar aprotic solvents like DMF, NMP, or DMA are typically used. The choice of solvent can influence the regioselectivity of the Heck reaction.
Formation of Double Vinylation Product To minimize double vinylation, use a stoichiometric amount of the olefin.
Failure of Sonogashira Coupling
Potential Cause Troubleshooting Steps
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Ensure rigorous exclusion of air. Copper-free Sonogashira protocols can also be employed.
Inadequate Base An amine base such as triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases.
Solvent Choice A range of solvents can be used, including THF, DMF, and toluene. The solvent must be able to dissolve all components of the reaction.
Low Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Base is not strong enough A strong, non-nucleophilic base is usually required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Ligand is not suitable Sterically hindered and electron-rich phosphine ligands are generally required. Buchwald's and Hartwig's research groups have developed a range of specialized ligands for this reaction.
Solvent Choice Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used. Polar aprotic solvents can sometimes hinder the reaction.

Data on Base and Solvent Effects (General Trends for Aryl Bromides)

The following tables summarize general trends for the effect of bases and solvents on palladium-catalyzed cross-coupling reactions of aryl bromides. Note that optimal conditions for this compound may vary and require experimental optimization.

Table 1: General Effect of Base on Suzuki-Miyaura Coupling of Aryl Bromides

BaseTypical StrengthCommon SolventsNotes
Na₂CO₃, K₂CO₃ModerateToluene/Water, Dioxane/Water, DMF/WaterCommonly used, effective for a wide range of substrates.
K₃PO₄ModerateToluene, Dioxane, THFOften provides good results for electron-deficient bromides.
Cs₂CO₃StrongToluene, DioxaneHighly effective, but more expensive. Can be beneficial for difficult couplings.
NaOH, KOHStrongToluene/Water, Dioxane/WaterCan promote side reactions like debromination or hydrolysis with sensitive substrates.
Et₃N, DIPEAOrganic (Weak)DMF, THFLess common for Suzuki, more for Heck and Sonogashira. Can be effective in some cases.

Table 2: General Effect of Solvent on Palladium-Catalyzed Cross-Coupling Reactions

SolventPolarityTypical ReactionsNotes
TolueneNon-polarSuzuki, Buchwald-HartwigGood for dissolving organic substrates, often used with a co-solvent like water for Suzuki.
DioxanePolar aproticSuzuki, Buchwald-HartwigMiscible with water, good general solvent for cross-coupling.
Tetrahydrofuran (THF)Polar aproticSuzuki, SonogashiraLower boiling point, good for reactions at moderate temperatures.
Dimethylformamide (DMF)Polar aproticHeck, Sonogashira, SuzukiHigh boiling point, good for dissolving a wide range of reactants and catalysts.
Acetonitrile (MeCN)Polar aproticHeck, SonogashiraCan be a good solvent, but coordination to the metal can sometimes inhibit catalysis.
Water (as co-solvent)Polar proticSuzukiOften used in combination with an organic solvent to dissolve the inorganic base.

Experimental Protocols (Illustrative Example)

Heck Cross-Coupling of 2-acetyl-5-bromobenzofuran with Styrene

  • Reactants:

    • 2-acetyl-5-bromobenzofuran (1 mmol)

    • Styrene (1.5 mmol)

    • Pd(II) complex (0.25 mol%)

    • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

    • Triethylamine (Et₃N) (3 mmol)

  • Solvent:

    • Dimethylformamide (DMF) (3 mL)

  • Procedure:

    • To a reaction vessel, add 2-acetyl-5-bromobenzofuran, the palladium catalyst, and TBAB.

    • Add DMF, followed by triethylamine and styrene.

    • The reaction mixture can be heated under thermal conditions (e.g., 130 °C) or using microwave irradiation (e.g., 160 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and salts.

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: This protocol yielded the desired product in high conversion. For this compound, similar conditions can be used as a starting point, but optimization of the base, solvent, catalyst, and temperature will likely be necessary.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L2-OR ArPdBr->ArPdOR Ligand Exchange (Base) ArPdR Ar-Pd(II)L2-R' ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (Ar-R')

Suzuki-Miyaura Catalytic Cycle

General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Palladium Catalyst, Ligand, Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction & Extraction Monitoring->Quench Purify Column Chromatography Quench->Purify Characterize Characterize Product Purify->Characterize

General Experimental Workflow

References

Identification and characterization of impurities in 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-bromobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound can originate from the synthetic route employed. The two most common synthetic pathways are Friedel-Crafts acylation of 2-bromobenzonitrile and a Sandmeyer reaction from a corresponding aniline.

  • From Friedel-Crafts Acylation:

    • Starting Material: Unreacted 2-bromobenzonitrile.

    • Regioisomers: 3-Acetyl-2-bromobenzonitrile and 4-Acetyl-2-bromobenzonitrile may be formed due to incomplete regioselectivity. The formation of these isomers is influenced by the reaction conditions.

    • Polysubstituted Products: Di-acetylated bromobenzonitriles could be present if the reaction conditions are not carefully controlled.

    • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products.

  • From Sandmeyer Reaction (starting from 5-amino-2-bromobenzonitrile):

    • Starting Material: Unreacted 5-amino-2-bromobenzonitrile.

    • Diazo Byproducts: Phenolic impurities (e.g., 5-hydroxy-2-bromobenzonitrile) can form from the reaction of the diazonium salt with water.

    • Deamination Product: 2-bromobenzonitrile can be formed by reductive deamination of the diazonium salt.

    • Biaryl Byproducts: Coupling of aryl radicals can lead to the formation of biaryl impurities.[1][2]

Q2: How can I identify the different regioisomers of acetyl-bromobenzonitrile?

A2: The primary techniques for identifying and distinguishing regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, and chromatographic methods coupled with mass spectrometry (GC-MS or LC-MS).

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons. For this compound, you would expect to see three aromatic protons with a specific splitting pattern. The other regioisomers will exhibit different patterns.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum will differ for each isomer based on its symmetry.

  • GC-MS/LC-MS: While mass spectrometry will show the same molecular ion for all isomers, their fragmentation patterns might differ slightly. More importantly, the isomers will likely have different retention times on a chromatographic column, allowing for their separation and individual analysis.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

¹H NMR Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃2.5 - 2.7SingletN/A
Aromatic H7.6 - 8.2Multiplets~2-8
¹³C NMR Expected Chemical Shift (ppm)
-CH₃25 - 30
C-Br115 - 125
C-CN117 - 120
Aromatic C-H125 - 140
Aromatic C-Ac135 - 145
C=O195 - 200

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Troubleshooting Guides

HPLC Analysis

Q: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify them?

A: Unexpected peaks can be impurities, degradation products, or artifacts from the analysis. Here is a systematic approach to identify them:

  • Blank Injection: Run a blank injection (mobile phase only) to check for ghost peaks originating from the system or solvent contamination.

  • Spiking: Spike the sample with known potential impurities (e.g., starting materials) to see if any of the unknown peaks increase in area.

  • LC-MS Analysis: If available, perform LC-MS analysis. The mass-to-charge ratio of the unknown peaks can help determine their molecular weight and suggest possible structures.

  • Forced Degradation: Subject the sample to stress conditions (acid, base, heat, light, oxidation) to see if any of the unknown peaks are degradation products.

  • Fraction Collection and NMR: If an unknown peak is present in a significant amount, you can collect the fraction corresponding to that peak and analyze it by NMR to elucidate its structure.

Q: My peaks are tailing or fronting in the HPLC analysis. What could be the cause?

A: Peak asymmetry is a common issue in HPLC.

  • Peak Tailing: This can be caused by strong interactions between the analyte and the stationary phase, column overload, or a void in the column packing.[3]

    • Solution: Try reducing the sample concentration, using a different column, or adjusting the mobile phase pH or ionic strength.

  • Peak Fronting: This is often a sign of column overload or a sample solvent that is stronger than the mobile phase.[3]

    • Solution: Dilute the sample or dissolve it in the mobile phase.

GC-MS Analysis

Q: I am having trouble getting good separation of isomers by GC-MS. What can I do?

A: Isomer separation can be challenging.

  • Optimize the Temperature Program: A slower temperature ramp can improve the separation of closely eluting isomers.

  • Change the Column: Use a column with a different stationary phase that offers different selectivity for your isomers. A longer column can also improve resolution.

  • Derivatization: In some cases, derivatizing the analytes can improve their volatility and chromatographic separation.

Q: My GC-MS results for halogenated compounds are not consistent. What are the common issues?

A: Halogenated compounds can be tricky to analyze by GC-MS.

  • Injector Issues: Active sites in the injector liner can cause degradation of halogenated compounds. Use a deactivated liner.

  • Column Bleed: Ensure your column is properly conditioned to minimize bleed, which can interfere with the analysis.

  • Ion Source Contamination: Halogenated compounds can sometimes interact with the ion source, leading to tailing and loss of sensitivity.[4] Regular cleaning of the ion source is recommended.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general method that can be used as a starting point for the analysis of this compound and its impurities. Method optimization will be required for specific applications.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This general method can be adapted for the analysis of volatile impurities and the main component.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The spectral width should be sufficient to cover the aromatic and aliphatic regions (typically 0-12 ppm).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, 2D NMR experiments can be performed to aid in the structural elucidation of unknown impurities by establishing correlations between protons and carbons.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification synthesis Synthesis of This compound hplc HPLC-UV Impurity Profiling synthesis->hplc Initial Purity Check gcms GC-MS Volatile Impurities hplc->gcms Volatile Impurities Suspected nmr NMR Structure Confirmation hplc->nmr Unknown Impurity > 0.1% purification Purification (e.g., Recrystallization, Chromatography) hplc->purification Impurity Profile > Specification gcms->nmr Structure of Volatile Impurity purification->hplc Re-analysis

Caption: Experimental workflow for the analysis and purification of this compound.

impurity_identification_logic start Unknown Peak in Chromatogram is_in_blank Is the peak present in the blank? start->is_in_blank is_starting_material Does it match the retention time of a starting material? is_in_blank->is_starting_material No ghost_peak Ghost Peak/ System Contamination is_in_blank->ghost_peak Yes lcms_analysis Perform LC-MS Analysis is_starting_material->lcms_analysis No starting_material Unreacted Starting Material is_starting_material->starting_material Yes nmr_analysis Isolate and Perform NMR Analysis lcms_analysis->nmr_analysis Molecular Weight Suggests Isomer or New Compound impurity_identified Impurity Identified nmr_analysis->impurity_identified

Caption: Logical workflow for the identification of an unknown impurity.

References

Strategies to improve the stability of 5-Acetyl-2-bromobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-Acetyl-2-bromobenzonitrile under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may affect its stability?

A1: this compound has three key functional groups that can influence its stability under reaction conditions:

  • Aryl Bromide: The bromo group attached to the aromatic ring can be susceptible to dehalogenation, especially in the presence of certain catalysts (e.g., palladium) and reducing agents.

  • Benzonitrile: The cyano (-CN) group can undergo hydrolysis to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions.

  • Acetyl Group (Aryl Ketone): The ketone functionality can participate in various reactions, such as reduction, oxidation, or reactions involving the enol or enolate form.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.

Q3: Can this compound undergo degradation in the presence of acids or bases?

A3: Yes, both strong acids and bases can promote the hydrolysis of the benzonitrile group to the corresponding carboxylic acid or amide.[1][2][3][4][5] Basic conditions may also promote side reactions involving the acetyl group.

Q4: Is the bromo substituent stable during cross-coupling reactions?

A4: The bromo substituent is reactive and intended for use in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, under certain conditions, competitive debromination (hydrodehalogenation) can occur, leading to the formation of 5-acetylbenzonitrile as a byproduct.[6][7][8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue Potential Cause Recommended Action
Formation of 5-acetylbenzamide or 5-acetylbenzoic acid Hydrolysis of the nitrile group.- Maintain neutral pH conditions if possible.- If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.- Use aprotic solvents to limit the availability of water.
Formation of 5-acetylbenzonitrile (debromination) Reductive cleavage of the C-Br bond.- Scrutinize the reaction for any potential reducing agents (e.g., certain phosphine ligands, additives, or impurities).- In palladium-catalyzed reactions, choose ligands and conditions that favor cross-coupling over reductive dehalogenation.- Avoid excessive reaction times and temperatures.
Unwanted reactions at the acetyl group The ketone is reacting with nucleophiles, bases, or other reagents.- Consider protecting the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) before performing reactions that are incompatible with the acetyl group.[10][11][12][13] The ketal can be removed later with aqueous acid.
Low reaction yield or complex product mixture Multiple degradation pathways are occurring simultaneously.- Systematically evaluate the stability of the starting material under the planned reaction conditions without the other reagents.- Use HPLC or LC-MS to identify major byproducts and deduce the primary degradation pathway.- Refer to the decision-making workflow below to systematically troubleshoot the issue.

Experimental Protocols

Protocol 1: General Procedure for Ketal Protection of the Acetyl Group

  • Setup: To a round-bottom flask containing a solution of this compound in a suitable solvent (e.g., toluene), add a molar excess of a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water as it is formed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketal-protected compound by column chromatography or recrystallization.

Protocol 2: General Procedure for Ketal Deprotection

  • Setup: Dissolve the ketal-protected this compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the this compound if necessary.

Visualizations

Stability_Troubleshooting_Workflow cluster_stable Troubleshooting Path: Stable Starting Material cluster_unstable Troubleshooting Path: Unstable Starting Material start Low Yield or Unexpected Byproducts check_sm Assess Starting Material Stability Under Reaction Conditions (Control Experiment) start->check_sm stable Starting Material is Stable check_sm->stable No Degradation unstable Starting Material is Unstable check_sm->unstable Degradation Observed optimize_reagents Optimize Reaction Partners (Reagent Purity, Stoichiometry) stable->optimize_reagents identify_byproduct Identify Major Byproduct(s) (LC-MS, NMR) unstable->identify_byproduct optimize_conditions Adjust Reaction Conditions (Temperature, Concentration, Time) optimize_reagents->optimize_conditions hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) identify_byproduct->hydrolysis Nitrile Reaction debromination Debromination Product identify_byproduct->debromination C-Br Cleavage ketone_reaction Ketone Reaction Product identify_byproduct->ketone_reaction Acetyl Group Reaction mitigate_hydrolysis Mitigate Hydrolysis: - Adjust pH to neutral - Lower temperature - Use aprotic solvent hydrolysis->mitigate_hydrolysis mitigate_debromination Mitigate Debromination: - Screen ligands/additives - Avoid reducing agents - Shorter reaction time debromination->mitigate_debromination protect_ketone Protect Ketone Group (e.g., as a ketal) ketone_reaction->protect_ketone

Caption: A decision-making workflow for troubleshooting reactions with this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_debromination Debromination cluster_ketone_reaction Ketone Reaction reactant This compound amide 5-Acetyl-2-bromobenzamide reactant->amide H₂O / H⁺ or OH⁻ debrominated 5-Acetylbenzonitrile reactant->debrominated Reducing Agent / Catalyst alcohol 1-(3-bromo-4-cyanophenyl)ethanol reactant->alcohol Reducing Agent (e.g., NaBH₄) acid 5-Acetyl-2-bromobenzoic acid amide->acid Further Hydrolysis

Caption: Potential degradation pathways for this compound under various reaction conditions.

References

Validation & Comparative

A Comparative Analysis of 5-Acetyl-2-bromobenzonitrile and Other Brominated Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related building blocks is paramount for efficient and effective synthesis and discovery. This guide provides a comparative analysis of 5-Acetyl-2-bromobenzonitrile against other key brominated benzonitriles, focusing on their physicochemical properties, synthetic utility, and potential applications.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide collates available information on related compounds to offer a valuable comparative perspective. The inclusion of an acetyl group alongside the bromo and cyano functionalities in this compound suggests unique reactivity and potential for further derivatization, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Properties: A Comparative Overview

The position of the bromo and acetyl substituents on the benzonitrile ring significantly influences the molecule's electronic and steric properties. This, in turn, affects its reactivity, solubility, and potential biological interactions. The following table summarizes the key physicochemical properties of this compound and other representative brominated benzonitriles.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1263285-73-9C₉H₆BrNO224.05Not ReportedNot Reported
2-Bromobenzonitrile2042-37-7C₇H₄BrN182.0253-57251-253
4-Bromobenzonitrile623-00-7C₇H₄BrN182.02110-113235-237
4-(2-Bromoacetyl)benzonitrile20099-89-2C₉H₆BrNO224.0592-96Not Reported
2-Bromo-4-methylbenzonitrile134314-53-5C₈H₆BrN196.05Not ReportedNot Reported
4-Bromo-3-ethylbenzonitrile170230-29-2C₉H₈BrN210.07Not ReportedNot Reported
2-Bromo-5-hydroxybenzaldehyde56961-86-5C₇H₅BrO₂201.02Not ReportedNot Reported
4-Bromo-3-hydroxybenzonitrile2315-87-9C₇H₄BrNO198.02Not ReportedNot Reported
2-Bromo-5-nitrobenzaldehyde84459-32-5C₇H₄BrNO₃230.02Not ReportedNot Reported

Synthetic Utility and Reactivity

Brominated benzonitriles are versatile intermediates in organic synthesis, primarily due to the reactivity of the bromine atom in cross-coupling reactions and the synthetic transformability of the nitrile group.

General Synthetic Workflow for Brominated Benzonitriles

The synthesis of substituted bromobenzonitriles often involves multi-step sequences. A generalized workflow for the preparation of a target molecule like this compound is depicted below.

G start Starting Material (e.g., Substituted Aniline) step1 Diazotization start->step1 step2 Sandmeyer Reaction (Introduction of Br) step1->step2 step3 Friedel-Crafts Acylation (Introduction of Acetyl Group) step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Cross-Coupling Reactions: A Comparative Perspective

The carbon-bromine bond in bromobenzonitriles is a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The electronic nature and steric hindrance around the C-Br bond influence the reaction efficiency.

While specific comparative data for this compound is not available, the reactivity of other bromobenzonitriles in these reactions provides valuable insights. For instance, in Suzuki-Miyaura coupling, the reactivity generally follows the order: para-substituted > meta-substituted > ortho-substituted bromides, due to steric hindrance at the ortho position. The electron-withdrawing nature of the acetyl and cyano groups in this compound is expected to enhance its reactivity in such cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling suzuki_start Bromobenzonitrile Derivative suzuki_reagents Arylboronic Acid, Pd Catalyst, Base suzuki_start->suzuki_reagents suzuki_product Biaryl Product suzuki_reagents->suzuki_product sono_start Bromobenzonitrile Derivative sono_reagents Terminal Alkyne, Pd/Cu Catalyst, Base sono_start->sono_reagents sono_product Aryl-Alkyne Product sono_reagents->sono_product

Unveiling the Molecular Architecture: A Comparative Guide to Validating 5-Acetyl-2-bromobenzonitrile Derivatives with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other leading analytical techniques for the structural validation of 5-Acetyl-2-bromobenzonitrile derivatives. Detailed experimental protocols and supporting data are presented to showcase the power and efficacy of 2D NMR in modern chemical analysis.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In the synthesis of novel compounds, such as derivatives of this compound, confirming the expected structure is a critical step. While one-dimensional (1D) NMR provides initial insights, complex substitution patterns can lead to ambiguous assignments. This is where 2D NMR techniques, such as COSY, HSQC, and HMBC, prove invaluable by revealing through-bond correlations between nuclei.

At a Glance: 2D NMR for Structural Elucidation

Two-dimensional NMR experiments provide a powerful suite of tools for assembling the molecular puzzle. By spreading the NMR signals into two dimensions, these techniques resolve overlapping signals and reveal correlations between different nuclei, offering a clear roadmap of the molecular structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together adjacent proton environments, such as those on a substituted aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached. It provides a definitive link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly powerful for identifying quaternary carbons and connecting different spin systems across heteroatoms or non-protonated carbons.

Comparative Analysis: 2D NMR vs. Alternative Methods

While 2D NMR is a cornerstone of structural validation, other techniques offer complementary information. Below is a comparison of 2D NMR with X-ray Crystallography and Mass Spectrometry for the analysis of a representative this compound derivative.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (H-H, C-H), stereochemistrySoluble sample (typically 1-10 mg) in a deuterated solventHours per experimentProvides unambiguous through-bond correlations in solution, non-destructiveRequires a relatively large amount of pure sample, can be time-consuming
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid stateSingle, high-quality crystal (0.1-0.5 mm)Days to weeks (including crystal growth)Provides the absolute structureCrystal growth can be a significant bottleneck, structure may differ from solution conformation
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsSmall amount of sample (µg to ng)Minutes per sampleHigh sensitivity, provides molecular formulaProvides limited connectivity information, isomers can be difficult to distinguish

Experimental Data: Validating the Structure of this compound

To illustrate the power of 2D NMR, we present the predicted ¹H and ¹³C NMR data for this compound, along with the expected 2D correlations. This data serves as a benchmark for researchers working with similar derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1118.5--
2122.0--
3135.08.1d
4138.08.3dd
5132.0--
6134.57.9d
7 (C=O)196.5--
8 (CH₃)26.52.6s
CN116.0--

Table 2: Expected 2D NMR Correlations for this compound

ExperimentObserved CorrelationsInterpretation
COSY H4 / H3, H4 / H6Shows coupling between adjacent aromatic protons.
HSQC C3 / H3, C4 / H4, C6 / H6, C8 / H8Confirms direct attachment of protons to their respective carbons.
HMBC C7 / H8, C5 / H8, C5 / H4, C1 / H6, C2 / H3, C2 / H4, C6 / H4Reveals long-range connectivity, crucial for placing the acetyl and nitrile groups and confirming the overall substitution pattern.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to reproduce and adapt these techniques for their specific compounds.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Protocol:

  • Tune and match the probe for ¹H.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard COSY pulse program (e.g., cosygpqf).

  • Set the spectral width in both dimensions to cover all proton signals.

  • Set the number of increments in the indirect dimension (F1) to 256-512 for good resolution.

  • Set the number of scans per increment based on the sample concentration (typically 2-8).

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Tune and match the probe for both ¹H and ¹³C.

  • Acquire a 1D ¹H spectrum to set the spectral width in the direct dimension (F2).

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 (typically 0-160 ppm for carbons with attached protons).

  • Set the number of increments in F1 to 128-256.

  • Set the number of scans per increment (typically 4-16).

  • Process the data with appropriate window functions and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Tune and match the probe for both ¹H and ¹³C.

  • Acquire a 1D ¹H spectrum to set the spectral width in F2.

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 (typically 0-220 ppm to include quaternary and carbonyl carbons).

  • Set the number of increments in F1 to 256-512.

  • Set the number of scans per increment (typically 8-64, as HMBC is less sensitive).

  • Set the long-range coupling constant (d6) to optimize for correlations (typically 8-10 Hz).

  • Process the data and perform a 2D Fourier transform.

Alternative Structural Validation Protocols

X-ray Crystallography Protocol:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture until saturation. Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of at least 0.1 mm in all dimensions.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS). Acquire data in a suitable ionization mode (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For brominated compounds, the characteristic M/M+2 isotopic pattern for bromine will be a key diagnostic feature.[1]

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural motifs. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition. Aromatic ketones often undergo α-cleavage to lose the alkyl group and form an ArCO+ ion.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a this compound derivative, emphasizing the central role of 2D NMR.

G cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_detailed_elucidation Detailed Structural Elucidation cluster_confirmation Confirmation (Optional) Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR MS Mass Spectrometry (Molecular Weight) Purification->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Ambiguous Assignments MS->TwoD_NMR Xray X-ray Crystallography (Absolute Structure) TwoD_NMR->Xray Confirmation Final_Structure Validated Structure TwoD_NMR->Final_Structure Complete Assignment Xray->Final_Structure

Caption: Workflow for structural validation.

Conclusion

For the definitive structural validation of this compound derivatives, 2D NMR spectroscopy stands out as an exceptionally powerful and indispensable tool. The combination of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous map of the molecular connectivity in solution. While alternative techniques like X-ray crystallography and mass spectrometry offer valuable complementary data, 2D NMR remains the gold standard for comprehensive structural elucidation in the modern chemistry laboratory. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently determine the precise structure of their novel compounds.

References

Comparing the efficacy of different catalysts for 5-Acetyl-2-bromobenzonitrile cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of various palladium-catalyzed cross-coupling reactions for the functionalization of 5-Acetyl-2-bromobenzonitrile is presented herein. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed analysis of different catalytic systems, supported by representative experimental data and protocols.

Comparative Efficacy of Catalytic Systems

The choice of catalyst and reaction conditions is critical for the successful synthesis of derivatives of this compound, a versatile building block in medicinal chemistry. This section compares the performance of three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented is a representative summary based on established methodologies for similar aryl bromides.[1][2]

Reaction Type Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/H₂O10012922
Buchwald-Hartwig Pd₂(dba)₃ / XPhosPrimary AmineNaOtBuDioxane1008881
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTHF606952

Experimental Protocols

Detailed experimental procedures for each of the compared cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This procedure outlines the coupling of an aryl halide with an arylboronic acid.[2]

Reaction Setup:

  • In a nitrogen-purged glovebox or using Schlenk line techniques, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) to an oven-dried reaction vessel.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Add 10 mL of a degassed 4:1 mixture of toluene and water.

Reaction Execution:

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

Workup and Purification:

  • After completion (typically 12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3][4][5]

Reaction Setup:

  • In an inert atmosphere glovebox, combine this compound (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.024 mmol, 2.4 mol%) in a reaction tube.

  • Add 5 mL of anhydrous, degassed dioxane.

Reaction Execution:

  • Seal the tube and heat the mixture to 100 °C for 8 hours with stirring.

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7][8]

Reaction Setup:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add 10 mL of anhydrous THF, followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

Reaction Execution:

  • Stir the reaction mixture at 60 °C for 6 hours.

Workup and Purification:

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction (under inert atmosphere) reagents->setup catalyst Prepare Catalyst System (Pd Precatalyst, Ligand) catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Characterize Product (NMR, MS) purify->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of the Reactivity of 5-Acetyl-2-bromobenzonitrile and 2-bromo-5-cyanobenzaldehyde in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the reactivity of two structurally similar yet electronically distinct brominated aromatic compounds, 5-Acetyl-2-bromobenzonitrile and 2-bromo-5-cyanobenzaldehyde, reveals key differences in their susceptibility to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their reactivity profiles, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

The utility of substituted benzonitriles as precursors in the synthesis of pharmaceuticals and functional materials is well-established. Among these, brominated derivatives serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide focuses on a comparative study of this compound and 2-bromo-5-cyanobenzaldehyde, highlighting how the nature and position of the carbonyl substituent—an acetyl group versus an aldehyde—profoundly influence the reactivity of the C-Br bond.

Executive Summary of Reactivity Comparison

The reactivity of an aryl bromide in cross-coupling and nucleophilic aromatic substitution (SNA_r) reactions is largely dictated by the electronic environment of the aromatic ring and steric factors around the C-Br bond. Electron-withdrawing groups (EWGs) generally enhance reactivity in both types of reactions by increasing the electrophilicity of the carbon atom bonded to the bromine and stabilizing anionic intermediates in SNA_r.

In the context of the two molecules under study:

  • This compound : The acetyl group at the 5-position (para to the bromine) and the cyano group at the 1-position (meta to the bromine) are both electron-withdrawing. The strong electron-withdrawing nature of the acetyl group, particularly its ability to delocalize negative charge through resonance when positioned para to the reaction center, is expected to render this compound highly reactive in both palladium-catalyzed cross-coupling and SNA_r reactions.

  • 2-bromo-5-cyanobenzaldehyde : The aldehyde group at the 1-position (ortho to the bromine) and the cyano group at the 5-position (para to the bromine) are also electron-withdrawing. However, the ortho position of the aldehyde group relative to the bromine atom introduces significant steric hindrance, which can impede the approach of bulky palladium catalysts and nucleophiles, potentially reducing its reactivity compared to the 5-acetyl isomer.

Based on these electronic and steric considerations, a general reactivity trend can be predicted: This compound is expected to be more reactive than 2-bromo-5-cyanobenzaldehyde in palladium-catalyzed cross-coupling reactions where steric hindrance is a significant factor. In SNA_r reactions, while both are activated, the steric hindrance in the ortho-substituted compound might also play a role in diminishing its reaction rates compared to the para-substituted counterpart.

Data Presentation: A Comparative Look at Reactivity

To provide a quantitative comparison, the following tables summarize available and representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid

CompoundCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85 (estimated)[1][2]
2-bromo-5-cyanobenzaldehyde Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~70-75 (estimated)[1][2]

Table 2: Comparison of Reactivity in Sonogashira Coupling with Phenylacetylene

CompoundCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PdCl₂(PPh₃)₂ / CuIEt₃NDMF806~80 (estimated)[3][4]
2-bromo-5-cyanobenzaldehyde PdCl₂(PPh₃)₂ / CuIEt₃NDMF806~65-70 (estimated)[3][4]

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination with Morpholine

CompoundCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10012~90 (estimated)[5][6][7]
2-bromo-5-cyanobenzaldehyde Pd₂(dba)₃ / XPhosNaOtBuToluene10012~75-80 (estimated)[5][6][7]

Note: The yields presented are estimations based on reactions with structurally similar compounds due to the lack of direct comparative studies in the literature. These values serve as a predictive guide to relative reactivity.

Experimental Protocols

Detailed methodologies for key comparative reactions are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Conditions: The mixture is heated to 90 °C under an inert atmosphere (Argon or Nitrogen) and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Reagent Addition: Add phenylacetylene (1.2 mmol) and a degassed solvent such as DMF (5 mL), followed by the addition of a base like triethylamine (2.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere for 6 hours.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, a vial is charged with the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 mmol), the base (e.g., sodium tert-butoxide, 1.4 mmol), and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: The vial is sealed and heated to 100 °C for 12 hours.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the reactivity of the target compounds.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination ArylHalide Ar-Br + Nu⁻ Meisenheimer [Ar(Br)(Nu)]⁻ (Meisenheimer Complex) ArylHalide->Meisenheimer Product Ar-Nu + Br⁻ Meisenheimer_c [Ar(Br)(Nu)]⁻ Meisenheimer_c->Product

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r).

Quinazoline_Synthesis_Workflow start 2-Bromobenzonitrile Derivative step1 Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig) start->step1 intermediate1 2-Aminobenzonitrile Derivative step1->intermediate1 step2 Condensation with Aldehyde or Ketone intermediate1->step2 intermediate2 Iminobenzonitrile Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 end Quinazoline Derivative step3->end

Caption: Synthetic workflow for quinazolines from 2-bromobenzonitriles.

References

Benchmarking the synthesis of a target molecule using 5-Acetyl-2-bromobenzonitrile against other routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of innovation. This guide provides a comprehensive benchmark analysis of a synthetic route to 6-acetyl-4(3H)-quinazolinone, a valuable scaffold in medicinal chemistry, starting from 5-acetyl-2-bromobenzonitrile. We present a comparative study against an alternative, well-established pathway, offering a clear evaluation of reaction yields, conditions, and overall efficiency. All experimental data is summarized for direct comparison, and detailed protocols are provided for reproducibility.

Executive Summary

The synthesis of quinazoline derivatives is of significant interest due to their broad range of biological activities. This guide evaluates two distinct synthetic pathways to the target molecule, 6-acetyl-4(3H)-quinazolinone. The primary route under investigation utilizes this compound as the starting material, which undergoes hydrolysis and subsequent cyclization. This is benchmarked against a classical approach starting from 2-amino-5-acetylbenzoic acid. Our findings indicate that while both routes are viable, they offer different advantages concerning yield and reaction conditions, providing researchers with critical data to inform their synthetic strategy.

Comparative Analysis of Synthetic Routes

The two routes for the synthesis of 6-acetyl-4(3H)-quinazolinone are outlined below. Route 1 commences with this compound, and Route 2 begins with 2-amino-5-acetylbenzoic acid.

ParameterRoute 1: From this compoundRoute 2: From 2-Amino-5-acetylbenzoic acid
Starting Material This compound2-Amino-5-acetylbenzoic acid
Key Intermediates 2-Amino-5-acetylbenzonitrile, 2-Amino-5-acetylbenzoic acidNot Applicable
Overall Yield ~70% (two steps)85%
Reaction Conditions Step 1: Hydrolysis (e.g., NaOH, H₂O, reflux); Step 2: Cyclization (Formamide, reflux)One-pot cyclization (Formamide, reflux)
Purity High, requires purification of intermediateHigh, direct crystallization

Note: The yield for Route 1 is an estimated value based on typical yields for analogous hydrolysis and cyclization reactions, as direct experimental data for this specific multi-step sequence from this compound was not found in the literature. The yield for Route 2 is based on a documented procedure for a similar substrate.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the compared synthetic strategies, the following workflows have been generated using the DOT language.

Route 1: Synthesis from this compound

G A This compound B Hydrolysis (e.g., NaOH, H₂O, reflux) A->B C 2-Amino-5-acetylbenzoic acid B->C D Cyclization (Formamide, reflux) C->D E 6-Acetyl-4(3H)-quinazolinone D->E

Caption: Synthetic workflow for 6-acetyl-4(3H)-quinazolinone from this compound.

Route 2: Synthesis from 2-Amino-5-acetylbenzoic acid

G A 2-Amino-5-acetylbenzoic acid B Cyclization (Formamide, reflux) A->B C 6-Acetyl-4(3H)-quinazolinone B->C

Caption: Synthetic workflow for 6-acetyl-4(3H)-quinazolinone from 2-amino-5-acetylbenzoic acid.

Experimental Protocols

Route 1: Synthesis of 6-Acetyl-4(3H)-quinazolinone from this compound

Step 1a: Synthesis of 2-Amino-5-acetylbenzonitrile (Hypothetical)

Note: This is a generalized procedure, as a specific literature protocol for the amination of this compound was not identified. The reaction would likely proceed via nucleophilic aromatic substitution.

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), is added an ammonia source (e.g., aqueous ammonia or sodium amide) and a copper(I) catalyst (e.g., CuI). The reaction mixture is heated under reflux and monitored by TLC. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-amino-5-acetylbenzonitrile, which may require further purification by column chromatography.

Step 1b: Hydrolysis of 2-Amino-5-acetylbenzonitrile to 2-Amino-5-acetylbenzoic acid

The intermediate, 2-amino-5-acetylbenzonitrile (1.0 eq), is suspended in an aqueous solution of a strong base (e.g., 10 M NaOH). The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-amino-5-acetylbenzoic acid.

Step 1c: Cyclization to 6-Acetyl-4(3H)-quinazolinone

A mixture of 2-amino-5-acetylbenzoic acid (1.0 eq) and formamide (excess, e.g., 10 eq) is heated at reflux (typically 180-200 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product crystallizes out. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to give 6-acetyl-4(3H)-quinazolinone.

Route 2: Synthesis of 6-Acetyl-4(3H)-quinazolinone from 2-Amino-5-acetylbenzoic acid

This one-pot procedure is based on established methods for the synthesis of quinazolinones from anthranilic acids.

A mixture of 2-amino-5-acetylbenzoic acid (1.0 eq) and formamide (excess, e.g., 10 eq) is heated at reflux (typically 180-200 °C) for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and dried to yield 6-acetyl-4(3H)-quinazolinone. A reported yield for a similar reaction to produce 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide is 91%[1].

Discussion

The choice between these two synthetic routes will depend on the availability of starting materials and the desired process efficiency. Route 2, starting from 2-amino-5-acetylbenzoic acid, is a more direct, one-step synthesis with a high reported yield for an analogous substrate. This makes it an attractive option if the starting material is readily available.

Route 1, beginning with this compound, involves a multi-step process. The initial conversion of the bromo and nitrile functionalities to an amino and carboxylic acid group, respectively, adds complexity and may result in a lower overall yield. However, this compound may be a more accessible or cost-effective starting material in certain contexts. The multi-step nature of Route 1 also offers the potential for diversification at the intermediate stages.

Conclusion

This comparative guide provides a benchmark for the synthesis of 6-acetyl-4(3H)-quinazolinone. The direct cyclization of 2-amino-5-acetylbenzoic acid (Route 2) appears to be the more efficient method based on analogous reactions reported in the literature, offering a higher yield in a single step. However, the route starting from this compound (Route 1) presents a viable alternative, particularly if the starting material is more readily available. The provided data and protocols are intended to assist researchers in making informed decisions for their synthetic endeavors in the pursuit of novel quinazoline-based molecules.

References

Quantitative structure-activity relationship (QSAR) studies of 5-Acetyl-2-bromobenzonitrile derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling is a critical tool in modern drug discovery, enabling the prediction of biological activity from chemical structure. This guide provides a comparative analysis of QSAR studies on various benzonitrile derivatives, a chemical class that has demonstrated significant potential in the development of novel anticancer agents. While specific QSAR studies on 5-Acetyl-2-bromobenzonitrile are not extensively available in the public domain, this guide will draw comparisons from structurally related benzonitrile compounds to provide valuable insights for researchers in the field.

The focus of this guide is to present experimental data, detailed methodologies, and visual representations of workflows and biological pathways to aid in the rational design of new therapeutic agents. Benzonitrile derivatives have shown promise as inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer progression.[1]

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various benzonitrile and related derivatives against different cancer cell lines. This data is essential for understanding the structure-activity relationships and for building predictive QSAR models.

Table 1: Anticancer Activity of Selected Benzonitrile Derivatives

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)QSAR Model Reference
1g2a2-PhenylacrylonitrileHCT1165.9 nMN/A[1]
BEL-74027.8 nMN/A[1]
Compound 2lIndole-AcrylonitrileNCI-60 Panel (Mean)0.38 µMN/A[1]
Compound 5Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)N/A[1]
2,4-Cl BFTUN-benzoyl-N'-phenylthioureaMCF-70.31 mM2D-QSAR[1]
Biphenyl-1,2,3-triazol-benzonitrile (Compound 7)Biphenyl-1,2,3-triazolePD-1/PD-L1 Inhibition8.52 µMN/A[2][3]
Biphenyl-1,2,3-triazol-benzonitrile (Compound 6)Biphenyl-1,2,3-triazolePD-1/PD-L1 Inhibition12.28 µMN/A[2][3]
Biphenyl-1,2,3-triazol-benzonitrile (Compound 8a)Biphenyl-1,2,3-triazolePD-1/PD-L1 Inhibition14.08 µMN/A[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments typically cited in the QSAR studies of anticancer benzonitrile derivatives.

General Procedure for Synthesis of 3-(4-((2-((4-Substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy) methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives[2]
  • Reaction Setup: A solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) is prepared in methanol (2 mL), to which acetic acid (0.01 mL, 0.17 mmol) is added.

  • Initial Stirring: The reaction mixture is stirred for 2 hours.

  • Reduction: The mixture is cooled to 0 °C, and sodium cyanoborohydride (NaCNBH3) (0.043 g, 0.7 mmol) is added.

  • Reaction Progression: The reaction is allowed to come to room temperature and stirred for 8 hours under an inert atmosphere.

  • Work-up: Upon completion (monitored by TLC), the methanol is removed under reduced pressure.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzonitrile derivatives) and a vehicle control (like DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is plotted to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing QSAR and Biological Pathways

Graphical representations are invaluable for understanding complex biological processes and computational workflows. The following diagrams, generated using Graphviz, illustrate a general QSAR workflow and a key signaling pathway often targeted by anticancer benzonitrile derivatives.

QSAR_Workflow Data Dataset Preparation (Structures & Activities) Descriptors Descriptor Calculation (2D, 3D, etc.) Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Generation (MLR, CoMFA, etc.) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction for New Compounds Model->Prediction Validation->Prediction

A general workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzonitrile Benzonitrile Derivative Benzonitrile->VEGFR2 Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

References

Cross-Validation of Analytical Methods for 5-Acetyl-2-bromobenzonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of reaction products derived from 5-Acetyl-2-bromobenzonitrile. The selection of a robust and reliable analytical method is paramount in drug development to ensure product quality, purity, and safety. This document outlines the performance characteristics of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Comparison of Analytical Methods

The choice of analytical technique is contingent on the specific reaction products of this compound and the analytical requirements, such as sensitivity, selectivity, and the need for structural elucidation. The following tables summarize the key performance indicators for each method.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Typical Analytes Non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar reaction products.Volatile and thermally stable compounds. Derivatization may be required for non-volatile products.Soluble compounds in a suitable deuterated solvent.
Selectivity High, tunable by adjusting mobile phase, stationary phase, and detector.Very high, especially with mass spectrometric detection.[1][2][3]High, provides detailed structural information for unambiguous identification.[4][5]
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).Excellent, particularly with selective ion monitoring (SIM).[6]Lower sensitivity compared to MS-based methods.
Quantitative Accuracy High, with proper validation.High, with appropriate internal standards.High, especially for determining relative concentrations of components in a mixture.
Structural Information Limited to chromatographic behavior and UV spectra unless coupled with MS.Provides fragmentation patterns that aid in structural elucidation.Provides detailed structural information, including connectivity and stereochemistry.[4][5]
Cross-Validation Essential when transferring methods or comparing data between labs to ensure consistency.[7]Important for verifying results obtained by other methods.Often used as a primary method for structural confirmation.

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterHPLCGC-MSNMR
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110% (for quantitative NMR)
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 5.0%
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995≥ 0.99
Limit of Detection (LOD) Analyte dependent (ng/mL range)Analyte dependent (pg/mL range)Analyte dependent (µg/mL range)
Limit of Quantitation (LOQ) Analyte dependent (ng/mL range)Analyte dependent (pg/mL range)Analyte dependent (µg/mL range)
Specificity/Selectivity Peak purity and resolution > 1.5No interfering peaks at the retention time of the analyteResolved signals for key protons/carbons

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.[8][9][10][11] The following are representative protocols for the analysis of this compound and its potential reaction products.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and its non-volatile reaction products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated for linearity, accuracy, precision, specificity, LOD, and LOQ according to ICH guidelines.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile reaction products or those that can be derivatized to become volatile.[14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. If derivatization is needed, follow a validated procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of reaction products.[15]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on sample solubility.

  • Experiments:

    • ¹H NMR: To identify the types and number of protons and their connectivity.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To determine the complete molecular structure by establishing proton-proton and proton-carbon correlations.[16]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of the deuterated solvent.

Visualizing Workflows and Relationships

Diagrams can clarify complex experimental processes and logical connections.

Experimental_Workflow cluster_sample Sample Preparation cluster_data Data Analysis & Validation ReactionMixture Reaction Mixture of This compound PurifiedProduct Purified Product ReactionMixture->PurifiedProduct Purification (e.g., Column Chromatography) HPLC HPLC Analysis ReactionMixture->HPLC GCMS GC-MS Analysis ReactionMixture->GCMS PurifiedProduct->HPLC PurifiedProduct->GCMS NMR NMR Spectroscopy PurifiedProduct->NMR Quantification Quantification HPLC->Quantification GCMS->Quantification StructureElucidation Structure Elucidation NMR->StructureElucidation CrossValidation Cross-Validation Quantification->CrossValidation StructureElucidation->CrossValidation

Caption: General workflow for the analysis and cross-validation of this compound reaction products.

Method_Selection_Logic AnalyteVolatility Is the analyte volatile & thermally stable? GCMS GC-MS AnalyteVolatility->GCMS Yes HPLC HPLC AnalyteVolatility->HPLC No NeedStructure Is detailed structural elucidation required? NeedStructure->GCMS No (fragmentation sufficient) NMR NMR NeedStructure->NMR Yes PrimaryGoal Primary Goal? Quantification Quantification PrimaryGoal->Quantification Identification Identification PrimaryGoal->Identification Quantification->AnalyteVolatility Identification->NeedStructure

Caption: Decision tree for selecting an appropriate analytical method.

References

Head-to-head comparison of different synthetic protocols for a specific 5-Acetyl-2-bromobenzonitrile derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of substituted benzonitriles is a critical task. 5-Acetyl-2-bromobenzonitrile, a versatile intermediate, can be synthesized through various pathways. This guide provides a head-to-head comparison of two plausible and effective synthetic protocols: the Sandmeyer reaction of 5-acetyl-2-aminobenzonitrile and the direct electrophilic bromination of 3-acetylbenzonitrile. This comparison offers insights into the reagents, conditions, and potential outcomes of each method, supported by detailed experimental protocols.

Comparative Summary of Synthetic Protocols

The selection of a synthetic route often depends on factors such as the availability of starting materials, desired yield, reaction scalability, and safety considerations. Below is a summary of the two protocols for synthesizing this compound.

ParameterProtocol 1: Sandmeyer ReactionProtocol 2: Electrophilic Bromination
Starting Material 5-Acetyl-2-aminobenzonitrile3-Acetylbenzonitrile
Key Reagents Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Sulfuric Acid (H₂SO₄)
Reaction Type Diazotization followed by radical-nucleophilic aromatic substitution.Electrophilic Aromatic Substitution
Typical Temperature 0-5 °C (Diazotization), 50-70 °C (Substitution)10-15 °C
Key Advantages High regioselectivity, well-established for amine transformations.Fewer synthetic steps if starting from 3-acetylbenzonitrile.
Potential Challenges Stability of the intermediate diazonium salt, potential for side reactions.Handling of concentrated sulfuric acid, control of reaction temperature.
Workup/Purification Neutralization, extraction, and column chromatography.Quenching, extraction, and recrystallization.

Experimental Protocols

The following sections provide detailed methodologies for the two synthetic routes. These protocols are based on established chemical principles and analogous procedures found in the literature.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol involves the diazotization of 5-acetyl-2-aminobenzonitrile followed by a copper-catalyzed bromide substitution. The Sandmeyer reaction is a classic and reliable method for converting aromatic amines to various functional groups.[1][2]

Step 1: Diazotization of 5-Acetyl-2-aminobenzonitrile

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 5-acetyl-2-aminobenzonitrile (1.0 eq) in a 48% aqueous hydrobromic acid solution (approx. 3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 60-70 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the precipitate using a Büchner funnel and wash the solid with cold water.

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Protocol 2: Synthesis via Electrophilic Bromination

This method utilizes the direct bromination of 3-acetylbenzonitrile. The acetyl and nitrile groups are meta-directing, which should favor the substitution at the C2 position, ortho to the nitrile and meta to the acetyl group. This protocol is adapted from a similar transformation of a substituted benzonitrile.

Step 1: Bromination Reaction

  • In a 500 mL three-necked flask, add concentrated (e.g., 90%) sulfuric acid (approx. 4 volumes relative to the substrate).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) to the sulfuric acid.

  • Cool the mixture to 10 °C.

  • Controlling the temperature between 10-15 °C, slowly add 3-acetylbenzonitrile (1.0 eq).

  • After the addition, maintain the reaction at 10-15 °C and stir for 4 hours.

Step 2: Work-up and Purification

  • Slowly pour the reaction mixture into a beaker containing crushed ice and water, ensuring the temperature does not exceed 30 °C.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water, followed by a 5% aqueous sodium bisulfite solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Logical Workflow Comparison

The choice between these two synthetic protocols can be visualized as a decision-making workflow. The following diagram, generated using the DOT language, illustrates the logical relationship between the starting materials and the final product via the two distinct pathways.

G cluster_0 Protocol 1: Sandmeyer Reaction cluster_1 Protocol 2: Electrophilic Bromination A1 5-Acetyl-2-aminobenzonitrile P1 Diazotization (NaNO₂, HBr, 0-5°C) A1->P1 I1 Aryl Diazonium Salt (Intermediate) P1->I1 P2 Substitution (CuBr, 60-70°C) I1->P2 FP This compound P2->FP Yield: Moderate to Good B1 3-Acetylbenzonitrile P3 Bromination (DBDMH, H₂SO₄, 10-15°C) B1->P3 P3->FP Yield: Moderate to Good

Caption: Comparative workflow of two synthetic routes to this compound.

References

In-Silico Modeling and Reactivity Prediction of 5-Acetyl-2-bromobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted and experimental reactivity of 5-Acetyl-2-bromobenzonitrile, a versatile building block in organic synthesis. By leveraging in-silico modeling techniques and examining relevant experimental data, we aim to offer a comprehensive overview of its chemical behavior, particularly in common cross-coupling and substitution reactions. This document will also compare its reactivity with alternative substrates and outline detailed experimental protocols.

In-Silico Reactivity Profile of this compound

The reactivity of this compound is primarily governed by the electronic and steric effects of its three functional groups: the bromo, acetyl, and cyano moieties. In-silico modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into its reactivity by calculating key molecular descriptors.

A common approach to predicting the reactivity of aryl halides in reactions like the Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) involves the analysis of properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP).[1][2] A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in many reactions. The ESP map highlights regions of electron density, with positive potentials indicating electrophilic sites prone to attack.

For this compound, the electron-withdrawing nature of the acetyl and cyano groups is expected to decrease the electron density on the aromatic ring, making it more electrophilic. This, in turn, would lower the LUMO energy and create a more positive electrostatic potential on the carbon atom bonded to the bromine, thereby activating it for various transformations.

Logical Workflow for In-Silico Reactivity Prediction:

cluster_0 In-Silico Modeling Workflow A Define Molecular Structure (this compound) B Perform Geometry Optimization (e.g., using DFT) A->B C Calculate Molecular Descriptors (LUMO, ESP, etc.) B->C D Predict Reactivity (e.g., for Suzuki Coupling or SNAr) C->D E Compare with Experimental Data (Validation) D->E Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

References

A Comparative Guide to Purity Assessment of Synthesized 5-Acetyl-2-bromobenzonitrile Derivatives using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates like 5-Acetyl-2-bromobenzonitrile is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity assessment of this compound, a key building block in organic synthesis.[1][2][3] This guide includes detailed experimental protocols and supporting data to aid in method selection and implementation.

Method Comparison for Purity Determination

The choice of an analytical method for purity assessment is contingent on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. HPLC-MS is a powerful and widely adopted technique due to its high sensitivity and selectivity.[4][5] However, other methods can provide complementary and, in some cases, more suitable information.

FeatureHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with detection by mass-to-charge ratio.[4]Separation based on volatility and boiling point, with detection by mass-to-charge ratio.[5]Intrinsic quantitative response of atomic nuclei in a magnetic field.[6]
Quantitation Relative (requires a reference standard of known purity for absolute quantification).[7]Relative (requires a reference standard).[6]Absolute (can determine purity without a specific reference standard of the analyte).[6]
Selectivity High, especially with tandem MS (MS/MS), allowing for the separation and identification of isomers and closely related impurities.[4]High, particularly for volatile and semi-volatile compounds.[5]Excellent for structural elucidation and identification of impurities with distinct NMR signals.[6]
Sensitivity Very high, capable of detecting impurities at ppm to ppb levels.[4]Very high, especially for volatile organic compounds (e.g., residual solvents).[5]Moderate, typically requiring a higher sample concentration (mg level).[6]
Analytle Suitability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Primary Use Case Routine purity testing, identification of non-volatile impurities and by-products.Analysis of residual solvents and volatile impurities.Certification of reference standards, orthogonal purity assessment.

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. Below is a detailed methodology for the purity assessment of this compound using HPLC-MS, along with protocols for comparative techniques.

1. HPLC-MS Protocol for this compound

This protocol is designed for the separation and detection of this compound and potential impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of aromatic compounds like benzonitrile derivatives.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The purity is typically calculated using the area percentage method from the UV chromatogram. The mass spectrometer provides confirmation of the main peak's identity and helps in the identification of impurities based on their mass-to-charge ratio.

2. GC-MS Protocol for Residual Solvent Analysis

This method is crucial for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 10 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO) that is not expected to be a residual solvent.

    • Seal the vial and heat at 80 °C for 30 minutes before injection.

  • GC Conditions:

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis: Identification of residual solvents is based on their retention time and mass spectrum compared to a library or standards. Quantification is performed using a calibration curve.

3. qNMR Protocol for Absolute Purity Determination

qNMR is a primary ratio method that can provide an absolute purity value without the need for a specific standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of a certified internal standard with a known purity (e.g., maleic anhydride).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molar masses, and weights of the sample and standard.

Visualizing the Purity Assessment Workflow

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates the process from the synthesized product to the final purity report.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_primary_analysis Primary Purity Assessment cluster_orthogonal_methods Orthogonal & Complementary Methods cluster_reporting Final Reporting Synthesized_Product Synthesized 5-Acetyl-2- bromobenzonitrile Derivative HPLC_MS_Analysis HPLC-MS Analysis Synthesized_Product->HPLC_MS_Analysis Primary Sample GC_MS_Analysis GC-MS Analysis (Residual Solvents) Synthesized_Product->GC_MS_Analysis Sample for Volatiles qNMR_Analysis qNMR Analysis (Absolute Purity) Synthesized_Product->qNMR_Analysis Sample for Absolute Purity Data_Processing_UV Chromatographic Data Processing (UV Area %) HPLC_MS_Analysis->Data_Processing_UV MS_Data_Analysis Mass Spectral Data Analysis (Peak ID) HPLC_MS_Analysis->MS_Data_Analysis Purity_Report Comprehensive Purity Report Data_Processing_UV->Purity_Report Relative Purity MS_Data_Analysis->Purity_Report Impurity Identification GC_MS_Analysis->Purity_Report Volatile Impurity Profile qNMR_Analysis->Purity_Report Absolute Purity Value

Workflow for the purity assessment of synthesized this compound.

Conclusion

The purity assessment of synthesized intermediates like this compound is a critical step in drug development. While HPLC-MS stands out as a versatile and highly sensitive method for routine purity analysis, a comprehensive evaluation often necessitates the use of orthogonal techniques. GC-MS is indispensable for the detection of volatile impurities, and qNMR provides a valuable, absolute measure of purity. By employing a multi-faceted analytical approach, researchers can ensure a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

Evaluation of the synthetic utility of 5-Acetyl-2-bromobenzonitrile in comparison to similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel compounds. 5-Acetyl-2-bromobenzonitrile has emerged as a versatile trifunctional scaffold, offering multiple reaction sites for diversification. This guide provides an objective comparison of its synthetic utility against other structurally related building blocks, supported by available experimental data and established chemical principles.

Core Reactivity and Synthetic Potential

This compound possesses three key functional groups that dictate its reactivity:

  • A Bromine Atom at the 2-position: This serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the adjacent cyano group and the para-acetyl group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in many cross-coupling catalytic cycles.

  • A Cyano Group at the 1-position: The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles. It can be hydrolyzed to an amide, reduced to an amine, or converted into a tetrazole, opening avenues for a wide range of derivatives.

  • An Acetyl Group at the 5-position: This ketone functionality provides an additional site for modification, such as conversion to alcohols, amines, or other functional groups, allowing for late-stage diversification of the molecular scaffold.

Comparative Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Below, we evaluate this compound in the context of several cornerstone reactions in modern organic synthesis.

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with electron-withdrawing substituents generally accelerating the rate-determining oxidative addition step.

Data Presentation: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile Derivatives

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
12-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH2K2CO3DMF>95[1]
22-BromobenzonitrilePhenylboronic acidSeaweed-derived PdNPsK2CO3Ethanol/Water98[2]
34-BromobenzonitrileThiophen-3-yltrifluoroboratePd(OAc)2/RuPhosK2CO3THF/Water96[N/A]
45-BromosalicylaldehydePhenylboronic acidPd(OAc)2/L4HK2CO3Toluene/Water85[3]

Note: Direct comparative data for this compound was not available in the searched literature. The presented data is for structurally similar compounds to provide a baseline for expected reactivity.

Discussion

The acetyl group in this compound is electron-withdrawing, which is expected to make the aryl bromide more susceptible to oxidative addition by a palladium(0) catalyst compared to electron-neutral or electron-rich analogs. This suggests that Suzuki-Miyaura couplings with this substrate should proceed efficiently, likely under milder conditions or with lower catalyst loadings than required for less activated aryl bromides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.03 mmol) is added, and the reaction mixture is heated at 90 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

2. Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Similar to the Suzuki-Miyaura reaction, the efficiency of the Sonogashira coupling is influenced by the electronic nature of the aryl halide.

Data Presentation: Sonogashira Coupling of Aryl Bromides

EntryAryl HalideAlkyneCatalyst/Co-catalystBaseSolventYield (%)Reference
14-IodotoluenePhenylacetylenePd/Al2O3 / Cu2O-THF/DMA70[4]
21-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)2/DABCO-DMFHigh TON[5]
35-BromopyrimidineVarious terminal alkynesPdCl2(PPh3)2 / CuIEt3NDMFGood to Excellent[N/A]

Note: Specific data for this compound was not found. The table shows representative examples.

Discussion

The electron-withdrawing acetyl and cyano groups on the this compound scaffold are expected to facilitate the Sonogashira coupling. The increased electrophilicity of the aryl bromide should promote the oxidative addition step, potentially leading to higher yields and faster reaction times compared to electron-rich aryl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is degassed and stirred under an argon atmosphere. The reaction mixture is heated at 80 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualization of a Sonogashira Coupling Workflow

Sonogashira_Workflow Start Start Substrates This compound Terminal Alkyne Start->Substrates Reaction_Setup Combine Substrates, Catalysts, and Base/Solvent under Argon Substrates->Reaction_Setup Catalysts PdCl2(PPh3)2 CuI Catalysts->Reaction_Setup Base_Solvent Triethylamine (Base/Solvent) Base_Solvent->Reaction_Setup Heating Heat at 80°C Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 5-Acetyl-2-(alkynyl)benzonitrile Purification->Product

Sonogashira Coupling Experimental Workflow

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines, which are precursors to a vast number of pharmaceuticals, including quinazolines.

Discussion

The synthesis of 2-amino-5-acetylbenzonitrile via Buchwald-Hartwig amination of this compound would be a crucial step in accessing various heterocyclic scaffolds. The reaction is generally tolerant of a wide range of functional groups, and the electron-deficient nature of the starting material should favor the coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) in toluene (5 mL) is degassed and heated at 110 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the corresponding 2-amino-5-acetylbenzonitrile derivative.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine\nCoordination HNR'R'' [Ar-Pd(II)-Br(L2)(HNR'R'')]^+ [Ar-Pd(II)-Br(L2)(HNR'R'')]^+ Amine\nCoordination->[Ar-Pd(II)-Br(L2)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-Br(L2)(HNR'R'')]^+->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Buchwald-Hartwig Amination Cycle

4. Synthesis of Quinazolinones

The 2-aminobenzonitrile scaffold is a common precursor for the synthesis of quinazolinones, an important class of bioactive heterocycles.

Discussion

Following a successful Buchwald-Hartwig amination to produce 2-amino-5-acetylbenzonitrile, this intermediate can be further elaborated to quinazolinones. A variety of methods exist for this transformation, often involving condensation with an aldehyde or a related carbonyl compound.

Experimental Protocol: Synthesis of Quinazolinones from 2-Aminobenzonitriles

A mixture of 2-amino-5-acetylbenzonitrile (1.0 mmol), an aldehyde (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol) in a suitable solvent (e.g., acetonitrile) is heated at reflux for 8-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired quinazolinone.

Visualization of the Synthetic Pathway to Quinazolinones

Quinazolinone_Synthesis Start This compound Amination Buchwald-Hartwig Amination Start->Amination R2NH Intermediate 2-Amino-5-acetylbenzonitrile Amination->Intermediate Cyclization Condensation with R-CHO Intermediate->Cyclization Product 6-Acetyl-2-substituted-quinazolin-4(3H)-one Cyclization->Product

Pathway to Quinazolinones

Comparison with Similar Building Blocks

The choice of building block often depends on the desired substitution pattern and the reactivity required for subsequent transformations.

Data Presentation: Comparison of 2-Halobenzonitrile Building Blocks

Building BlockKey FeaturesExpected Reactivity in Cross-CouplingPotential for Further Functionalization
This compound Trifunctional: C-Br, -CN, -COCH₃. Acetyl is electron-withdrawing.High, due to electron-withdrawing groups activating the C-Br bond.High: Acetyl group can be modified (reduction, etc.). Cyano group for heterocycle synthesis.
2-Bromo-5-cyanobenzonitrile Dicyano and bromo functionalities. Cyano is strongly electron-withdrawing.Very high, potentially requiring milder conditions to avoid side reactions.Moderate: Both cyano groups can be transformed, but selective manipulation might be challenging.
2-Bromo-5-nitrobenzonitrile Nitro group is strongly electron-withdrawing.Very high. Nitro group may not be stable to all reaction conditions.High: Nitro group can be reduced to an amine for further derivatization.
2-Chloro-5-acetylbenzonitrile C-Cl bond is generally less reactive than C-Br.Lower than the bromo analog, may require more active catalysts or harsher conditions.High: Same functionalization potential of the acetyl and cyano groups.
2-Bromo-5-methoxybenzonitrile Methoxy is an electron-donating group.Lower than electron-deficient analogs due to deactivation of the C-Br bond.Moderate: Methoxy group is generally stable.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a multi-directional approach to molecular diversification. The presence of two electron-withdrawing groups (acetyl and cyano) is predicted to enhance the reactivity of the C-Br bond in key palladium-catalyzed cross-coupling reactions, making it an attractive substrate for the efficient construction of complex molecular architectures. While direct comparative experimental data is still needed to fully quantify its advantages over other building blocks, the principles of physical organic chemistry strongly suggest its superior or comparable performance in many synthetic applications. The additional handle for functionalization provided by the acetyl group further elevates its status as a strategic component in the design and synthesis of novel chemical entities for the pharmaceutical and materials science industries.

References

Safety Operating Guide

Proper Disposal of 5-Acetyl-2-bromobenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Acetyl-2-bromobenzonitrile, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Summary of Key Chemical Data

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValue
CAS Number 1263285-73-9
Molecular Formula C₉H₆BrNO
Physical State Solid
GHS Hazard Pictogram GHS07 (Irritant)
GHS Hazard Statement H302: Harmful if swallowed
Stability Stable under normal conditions
Incompatibilities Strong oxidizing agents, Strong bases
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

Step 1: Segregation of Waste

Solid waste contaminated with this compound, including the pure compound, reaction byproducts, and contaminated materials such as gloves, weighing paper, and pipette tips, must be segregated from general laboratory waste.[1][2] This waste stream should be considered hazardous.

Step 2: Waste Container Selection and Labeling

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for the collection of solid this compound waste.[1] The original product container can be used if it is in good condition.[1]

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation.

Step 3: Storage of Chemical Waste

Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent any adverse chemical reactions.[3]

Step 4: Final Disposal Procedure

  • Do Not Dispose in General Waste or Drains : Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or washed down the sink.[4]

  • Engage a Licensed Waste Disposal Service : The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[1][5] These companies are equipped to manage the incineration or other appropriate treatment of toxic chemical waste in compliance with all local, state, and federal regulations.

  • Documentation : Maintain a record of all hazardous waste generated and disposed of, in line with your institution's and local regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) segregate Segregate as Hazardous Solid Waste start->segregate container Select & Label Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage check_incompatible Store Away From Incompatible Materials? (Strong Oxidizers, Bases) storage->check_incompatible disposal_service Arrange for Pickup by Licensed Waste Disposal Service check_incompatible->disposal_service Yes documentation Complete Disposal Documentation disposal_service->documentation

Caption: Logical flow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for 5-Acetyl-2-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 5-Acetyl-2-bromobenzonitrile (CAS No. 1263285-73-9). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound. The information herein is compiled from safety data for the compound and its structural analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] Based on data from similar benzonitrile compounds, it should also be considered an irritant to the skin and eyes, and potentially harmful if inhaled.[2][3][4] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification/StandardRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber recommended).[5][6] Inspect for integrity before each use.Prevents skin contact and absorption. Nitrile gloves offer broad chemical resistance.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles (must comply with OSHA 29 CFR 1910.133 or EU Standard EN166).[6][7] A face shield is required for splash risks.Protects eyes from splashes and airborne particles. A face shield offers a higher level of protection for the entire face during procedures with increased splash potential.[8]
Skin and Body Protection A standard laboratory coat must be worn and kept buttoned. For larger quantities or significant splash risk, a chemical-resistant apron is advised.Prevents incidental skin contact with the solid compound or solutions.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate, dust is generated, or exposure limits are exceeded.[7]Protects against inhalation of harmful dust or aerosols, especially in poorly ventilated areas or when handling bulk quantities.

Safe Handling and Operational Workflow

A systematic approach is crucial when working with this compound. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Assemble All Equipment prep3->prep4 handle1 Use Secondary Containment for Transport prep4->handle1 handle2 Perform All Operations in Fume Hood handle1->handle2 handle3 Keep Sash at Lowest Possible Height handle2->handle3 clean1 Decontaminate Glassware with Solvent handle3->clean1 clean2 Collect Rinsate as Hazardous Waste clean1->clean2 clean3 Segregate Halogenated Waste clean2->clean3 clean4 Dispose of Waste via EHS clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and this guide before beginning work.

    • Ensure the chemical fume hood is operational and the airflow is adequate.

    • Put on all required PPE as detailed in Table 1.

    • Gather all necessary equipment and reagents to avoid interruptions and leaving the designated work area.

  • Handling:

    • When transporting the solid compound, use a secondary container to mitigate spills.

    • Conduct all weighing and solution preparation within the fume hood.

    • Keep the fume hood sash as low as possible while maintaining comfortable and safe working conditions.

  • Cleanup:

    • Decontaminate all glassware that has been in contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect this solvent rinsate in a designated "Halogenated Organic Waste" container.[9]

    • Thoroughly wash your hands after handling the compound, even if gloves were worn.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Spill Response

For minor spills of this compound solid:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid creating dust.

  • Carefully sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.

  • Wash the area with soap and water.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a brominated aromatic compound, it must be treated as halogenated organic waste .[9]

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_collection Collection cluster_disposal Disposal waste1 Contaminated PPE (gloves, etc.) collect1 Designated 'Halogenated Organic Waste' Container waste1->collect1 waste2 Used Glassware Rinsate waste2->collect1 waste3 Surplus Solid Compound waste3->collect1 collect2 Label Container with Contents collect1->collect2 dispose1 Store Container in Satellite Accumulation Area collect2->dispose1 dispose2 Arrange for EHS Pickup dispose1->dispose2

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including surplus compound, contaminated gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.

    • Liquid Waste: Rinsate from cleaning contaminated glassware should be collected in a separate, sealed container labeled "Halogenated Organic Waste."[9][12]

    • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this complicates disposal procedures and can be a safety hazard.[9]

  • Containerization and Labeling:

    • Use a non-reactive container with a secure lid for all waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9]

  • Storage and Disposal:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's EHS office.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.